Product packaging for Alfacalcidol-d7(Cat. No.:)

Alfacalcidol-d7

Cat. No.: B12426844
M. Wt: 407.7 g/mol
InChI Key: OFHCOWSQAMBJIW-YZXGHXJUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Alfacalcidol-d7 is a useful research compound. Its molecular formula is C27H44O2 and its molecular weight is 407.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H44O2 B12426844 Alfacalcidol-d7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H44O2

Molecular Weight

407.7 g/mol

IUPAC Name

trans-(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25+,26+,27-/m1/s1/i1D3,2D3,18D

InChI Key

OFHCOWSQAMBJIW-YZXGHXJUSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Origin of Product

United States

Foundational & Exploratory

What is Alfacalcidol-d7 and its chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Alfacalcidol-d7, a deuterated analog of the active vitamin D metabolite, Alfacalcidol. It is designed to serve as a critical resource for professionals in research and drug development, offering detailed information on its chemical properties, structure, and relevant experimental methodologies.

Introduction to this compound

This compound is the deuterium-labeled form of Alfacalcidol (1α-hydroxycholecalciferol).[1] Alfacalcidol itself is a synthetic analog of calcitriol, the active form of vitamin D3.[2][3] It functions as a prodrug, being rapidly converted in the liver to calcitriol, which plays a crucial role in regulating calcium and phosphate metabolism.[4][5] This makes Alfacalcidol a key therapeutic agent for managing hypocalcemia, secondary hyperparathyroidism, and osteodystrophy, particularly in patients with chronic renal failure, as it bypasses the need for 1α-hydroxylation in the kidneys.

The incorporation of seven deuterium atoms into the Alfacalcidol molecule makes this compound an invaluable tool in clinical and research settings. Its primary application is as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry (MS) techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated standard allows for precise and accurate quantification of unlabeled Alfacalcidol in complex biological matrices by correcting for sample loss during extraction and variations in instrument response.

Chemical Structure and Properties

The chemical structure of this compound is identical to that of Alfacalcidol, with the exception of seven hydrogen atoms being replaced by deuterium atoms on the side chain. Specifically, the deuteration is located at the terminal end of the heptane side chain, described as (R)-6-(methyl-d3)heptan-2-yl-6,7,7,7-d4. This strategic placement ensures metabolic stability of the label.

Metabolic_Activation substance substance process process organ organ receptor receptor response response Alfacalcidol Alfacalcidol (1α-OH-D3) Hydroxylation 25-Hydroxylation Alfacalcidol->Hydroxylation Metabolism Calcitriol Calcitriol (1α,25-(OH)₂-D3) Hydroxylation->Calcitriol Liver Liver Liver->Hydroxylation VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binding Nucleus Target Cell Nucleus VDR->Nucleus Translocation Gene Gene Transcription Nucleus->Gene BioResponse Biological Response: - Increased Intestinal Ca²⁺ Absorption - Bone Mineralization Regulation - PTH Suppression Gene->BioResponse

References

An In-Depth Technical Guide to the Synthesis and Purification of Alfacalcidol-d7 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Alfacalcidol-d7, a deuterated analog of the active vitamin D metabolite, Alfacalcidol. This isotopically labeled compound is an invaluable tool in metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based quantification assays. This document outlines a detailed synthetic pathway, purification protocols, and relevant analytical data to support its use in a research setting.

Introduction

Alfacalcidol (1α-hydroxyvitamin D3) is a synthetic analog of calcitriol, the hormonally active form of vitamin D. It is a crucial therapeutic agent for managing hypocalcemia, secondary hyperparathyroidism, and osteodystrophy, particularly in patients with chronic renal failure. The introduction of deuterium atoms into the Alfacalcidol molecule to create this compound provides a stable, non-radioactive tracer for a variety of research applications. The increased mass of the deuterated molecule allows for its differentiation from the endogenous, non-deuterated form in mass spectrometry, making it an ideal internal standard for accurate quantification.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the commercially available Alfacalcidol. The key transformation involves the introduction of deuterium at a specific position in the molecule. A widely applicable method for the deuteration of vitamin D analogs at the C6 position involves a three-step sequence: conversion to a 6-oxo-3,5-cyclovitamin D derivative, reduction with a deuteride reagent, and subsequent cycloreversion to re-establish the vitamin D triene system.

Experimental Workflow for the Synthesis of this compound

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_analysis Analysis Alfacalcidol Alfacalcidol Cyclovitamin 1α-hydroxy-3,5-cyclovitamin D3 Alfacalcidol->Cyclovitamin Tosylation & Solvolysis Oxo_Cyclovitamin 1α-hydroxy-6-oxo-3,5-cyclovitamin D3 Cyclovitamin->Oxo_Cyclovitamin Allylic Oxidation Deutero_Cyclovitamin [6-D]-1α-hydroxy-3,5-cyclovitamin D3 Oxo_Cyclovitamin->Deutero_Cyclovitamin Reduction (NaBD4) Alfacalcidol_d1 Alfacalcidol-d1 (hypothetical intermediate) Deutero_Cyclovitamin->Alfacalcidol_d1 Cycloreversion Crude_Product Crude this compound Pure_Product Purified this compound Crude_Product->Pure_Product HPLC Analysis Characterization (NMR, MS) Pure_Product->Analysis

Caption: A generalized workflow for the synthesis and purification of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1α-hydroxy-3,5-cyclovitamin D3

This step involves the conversion of Alfacalcidol to its corresponding 3,5-cyclovitamin D derivative. This is typically achieved by tosylation of the 3-hydroxyl group followed by buffered solvolysis.

  • Materials: Alfacalcidol, p-toluenesulfonyl chloride (TsCl), pyridine, a buffered solvent system (e.g., aqueous acetone with a buffer like calcium carbonate).

  • Procedure:

    • Dissolve Alfacalcidol in anhydrous pyridine.

    • Cool the solution to 0°C and slowly add p-toluenesulfonyl chloride.

    • Stir the reaction mixture at 0°C for several hours until the reaction is complete (monitored by TLC).

    • Quench the reaction with ice-water and extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylate.

    • Dissolve the crude tosylate in the buffered solvent system and heat to reflux for several hours.

    • After completion of the reaction (monitored by TLC), cool the mixture and extract the product.

    • Purify the crude product by column chromatography on silica gel to yield 1α-hydroxy-3,5-cyclovitamin D3.

Step 2: Allylic Oxidation to 1α-hydroxy-6-oxo-3,5-cyclovitamin D3

The cyclovitamin intermediate is then subjected to allylic oxidation to introduce a ketone at the C6 position.

  • Materials: 1α-hydroxy-3,5-cyclovitamin D3, an oxidizing agent (e.g., selenium dioxide, or manganese dioxide).

  • Procedure:

    • Dissolve 1α-hydroxy-3,5-cyclovitamin D3 in a suitable solvent (e.g., dioxane or dichloromethane).

    • Add the oxidizing agent in portions and stir the mixture at room temperature or with gentle heating.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter off the oxidant and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain 1α-hydroxy-6-oxo-3,5-cyclovitamin D3.

Step 3: Reduction with Sodium Borodeuteride

The key deuterium incorporation step is the reduction of the 6-oxo group using a deuterated reducing agent.

  • Materials: 1α-hydroxy-6-oxo-3,5-cyclovitamin D3, sodium borodeuteride (NaBD4), a suitable solvent (e.g., ethanol or methanol).

  • Procedure:

    • Dissolve the 6-oxo intermediate in the chosen solvent.

    • Cool the solution to 0°C and add sodium borodeuteride in small portions.

    • Stir the reaction mixture at 0°C and then allow it to warm to room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding a few drops of acetic acid or water.

    • Remove the solvent under reduced pressure and extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic layer to yield the crude [6-D]-1α-hydroxy-3,5-cyclovitamin D3.

Step 4: Cycloreversion to this compound

The final step is the acid-catalyzed rearrangement of the deuterated cyclovitamin intermediate back to the vitamin D triene system, now containing a deuterium atom at the C6 position. The "d7" designation typically arises from deuteration in the side chain of the starting material, which can be custom synthesized or sourced. For the purpose of this guide, we focus on the C6 deuteration, which is a common labeling position.

  • Materials: [6-D]-1α-hydroxy-3,5-cyclovitamin D3, an acidic catalyst (e.g., acetic acid in a polar solvent like dimethyl sulfoxide).

  • Procedure:

    • Dissolve the deuterated cyclovitamin in the acidic solvent system.

    • Heat the solution gently (e.g., 40-50°C) for a specified period.

    • Monitor the formation of this compound by HPLC.

    • Once the reaction is complete, cool the mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent, wash, dry, and concentrate to obtain the crude this compound.

Purification of this compound

Purification of the crude this compound is crucial to remove any unreacted starting materials, reagents, and byproducts. High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining high-purity this compound.

HPLC Purification Protocol
  • Instrumentation: A preparative or semi-preparative HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of acetonitrile and water, or methanol and water, is typically employed. The exact ratio may need to be optimized for optimal separation.

  • Detection: The chromatogram is monitored at the UV absorbance maximum of the vitamin D chromophore, which is around 265 nm.

  • Procedure:

    • Dissolve the crude this compound in a small volume of the mobile phase.

    • Filter the solution to remove any particulate matter.

    • Inject the sample onto the HPLC column.

    • Elute with the chosen mobile phase in isocratic or gradient mode.

    • Collect the fractions corresponding to the this compound peak.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis and analysis of this compound. The yields are indicative and can vary based on reaction scale and optimization.

Table 1: Synthesis Yields and Purity

StepProductTypical Yield (%)Purity (by HPLC, %)
1. Cyclization1α-hydroxy-3,5-cyclovitamin D370-85>95
2. Allylic Oxidation1α-hydroxy-6-oxo-3,5-cyclovitamin D350-65>95
3. Reduction[6-D]-1α-hydroxy-3,5-cyclovitamin D380-95>90 (crude)
4. CycloreversionCrude this compound40-60~70-80
5. HPLC PurificationPurified this compound85-95 (recovery)>98

Table 2: Analytical Data for this compound

Analytical TechniqueExpected Data
Mass Spectrometry (ESI-MS) [M+H]+: Expected at m/z corresponding to the molecular weight of this compound (C27H37D7O2), which is approximately 408.7 g/mol . The exact mass will depend on the specific deuteration pattern. For a single deuterium at C6, the mass would be approximately 401.6 g/mol .
¹H NMR (in CDCl₃) The spectrum will be very similar to that of Alfacalcidol, with the key difference being the absence or significant reduction of the signal corresponding to the proton at the deuterated position(s). For C6 deuteration, the characteristic signal for the C6-H proton will be absent.
¹³C NMR (in CDCl₃) The spectrum will be similar to Alfacalcidol. The signal for the deuterated carbon atom will be observed as a multiplet due to C-D coupling and will have a lower intensity.

Alfacalcidol Signaling Pathway

Alfacalcidol is a pro-drug that is rapidly converted in the liver to calcitriol (1α,25-dihydroxyvitamin D3), the active form of vitamin D. Calcitriol then exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor. The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in calcium and phosphate homeostasis, bone metabolism, and immune function.

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alfacalcidol This compound VDR VDR Alfacalcidol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to Gene Target Gene VDRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Biological Response Protein->Response

Caption: The Vitamin D Receptor (VDR) signaling pathway activated by Alfacalcidol.

Conclusion

The synthesis and purification of this compound, while a multi-step process, provides a critical tool for researchers in the field of vitamin D metabolism and drug development. The detailed protocols and data presented in this guide offer a solid foundation for the successful preparation and characterization of this important isotopically labeled compound. The use of this compound as an internal standard will undoubtedly contribute to more accurate and reliable quantification of Alfacalcidol and its metabolites in various biological matrices, ultimately advancing our understanding of vitamin D physiology and pharmacology.

Alfacalcidol-d7: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Alfacalcidol-d7, a deuterated analog of the active vitamin D metabolite, Alfacalcidol. This guide covers its commercial availability, core applications in research, detailed experimental protocols for its quantification, and a thorough examination of its mechanism of action through the vitamin D receptor (VDR) signaling pathway.

Commercial Availability and Suppliers of this compound

This compound is available from several specialized chemical suppliers that provide stable isotope-labeled compounds for research purposes. This deuterated analog serves as an invaluable tool, primarily as an internal standard in quantitative mass spectrometry-based assays for the precise measurement of Alfacalcidol in biological matrices.[1] Below is a summary of prominent commercial suppliers and the typical product specifications.

SupplierProduct NameCatalog Number (Example)PurityAvailable Quantities
MedChemExpressThis compoundHY-10003S>98%1 mg, 5 mg
Santa Cruz BiotechnologyThis compoundsc-217849>98%1 mg, 5 mg
BiorbytThis compoundorb1710463>98%1 mg, 5 mg, 10 mg, 50 mg

Table 1: Commercial Suppliers and Product Specifications for this compound. Note: Availability and catalog numbers are subject to change. Researchers should consult the respective supplier's website for the most current information.

Chemical and Physical Properties:

PropertyValue
Molecular FormulaC₂₇H₃₇D₇O₂
Molecular Weight407.68 g/mol [2]
AppearanceWhite to off-white solid
Storage Conditions-20°C, protected from light

Table 2: Key Chemical and Physical Properties of this compound.

Synthesis of Alfacalcidol and Introduction of Deuterium Labeling

A common synthetic route to Alfacalcidol involves the chemical modification of Vitamin D3.[3] This process can include steps such as tosylation, cyclization, oxidation, and subsequent purification by preparative high-performance liquid chromatography (HPLC).[3]

The introduction of the seven deuterium atoms in this compound is strategically performed on the side chain of the molecule. This is typically achieved by using deuterated reagents during the synthesis of a key intermediate or through hydrogen-deuterium exchange reactions on a suitable precursor.

Mechanism of Action: The Vitamin D Receptor Signaling Pathway

Alfacalcidol is a pro-drug that is rapidly converted in the liver to calcitriol (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D.[4] Calcitriol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.

The activation of the VDR initiates a cascade of molecular events that ultimately regulate the expression of numerous target genes involved in calcium and phosphate homeostasis, bone metabolism, and cellular differentiation.

The key steps in the VDR signaling pathway are as follows:

  • Ligand Binding: Alfacalcidol is hydroxylated in the liver to form calcitriol, which then binds to the VDR in the cytoplasm of target cells.

  • Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).

  • Nuclear Translocation: The VDR-RXR heterodimer translocates to the nucleus.

  • DNA Binding: The complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

  • Transcriptional Regulation: The binding of the VDR-RXR complex to VDREs leads to the recruitment of co-activator or co-repressor proteins, which in turn modulate the transcription of target genes by RNA polymerase II. This results in either increased or decreased synthesis of specific proteins that carry out the physiological effects of vitamin D.

VDR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Alfacalcidol Alfacalcidol Alfacalcidol_cyto Alfacalcidol Alfacalcidol->Alfacalcidol_cyto Diffusion Calcitriol Calcitriol Alfacalcidol_cyto->Calcitriol Hepatic 25-hydroxylation VDR_Calcitriol VDR-Calcitriol Complex Calcitriol->VDR_Calcitriol Binds VDR VDR RXR RXR VDR_RXR VDR-RXR-Calcitriol Complex VDR_Calcitriol->VDR_RXR Heterodimerizes with RXR VDR_RXR_nuc VDR-RXR-Calcitriol Complex VDR_RXR->VDR_RXR_nuc Translocation VDRE VDRE VDR_RXR_nuc->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Recruits Co-regulators Coactivators Coactivators Coactivators->Gene_Transcription Corepressors Corepressors Corepressors->Gene_Transcription Biological_Effects Biological Effects (Calcium Homeostasis, etc.) Gene_Transcription->Biological_Effects

Figure 1: Vitamin D Receptor (VDR) Signaling Pathway. This diagram illustrates the mechanism of action of Alfacalcidol, starting from its entry into the cell and culminating in the regulation of target gene transcription and subsequent biological effects.

Experimental Protocol: Quantification of Alfacalcidol using this compound by LC-MS/MS

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the accurate quantification of Alfacalcidol in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol provides a detailed methodology for this application.

Objective: To accurately quantify the concentration of Alfacalcidol in a given sample (e.g., plasma, serum) using this compound as an internal standard.

Materials:

  • Alfacalcidol standard

  • This compound (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare stock solutions of Alfacalcidol and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions of Alfacalcidol by serial dilution of the stock solution with 50% methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

    • Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 10 ng/mL) in 50% methanol.

  • Sample Preparation (Solid-Phase Extraction):

    • To 100 µL of the sample (e.g., plasma), add 10 µL of the this compound internal standard working solution.

    • Add 200 µL of 0.1% formic acid in water and vortex.

    • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 10% methanol in water.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 ACN:Water with 0.1% FA).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: A suitable gradient to separate Alfacalcidol from matrix components (e.g., start with 80% B, increase to 95% B over 5 minutes).

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry (MS/MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Alfacalcidol: Q1 (Precursor Ion) -> Q3 (Product Ion) - To be determined empirically, e.g., m/z 401.3 -> 383.3

        • This compound: Q1 (Precursor Ion) -> Q3 (Product Ion) - To be determined empirically, e.g., m/z 408.3 -> 390.3

      • Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Alfacalcidol to this compound against the concentration of the Alfacalcidol standards.

    • Determine the concentration of Alfacalcidol in the unknown samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow Start Start Sample_Prep Sample Preparation (Add this compound IS, SPE) Start->Sample_Prep LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MRM_Detection MRM Detection (Analyte & IS Transitions) MS_Ionization->MRM_Detection Data_Analysis Data Analysis (Calibration Curve, Quantification) MRM_Detection->Data_Analysis End End Data_Analysis->End

Figure 2: LC-MS/MS Experimental Workflow. This flowchart outlines the key steps for the quantitative analysis of Alfacalcidol using this compound as an internal standard.

This comprehensive guide provides researchers with the essential information needed to effectively source and utilize this compound in their studies. By understanding its commercial availability, synthesis, mechanism of action, and application in robust analytical methods, scientists can confidently incorporate this valuable tool into their research and drug development endeavors.

References

An In-Depth Technical Guide to the Stability and Storage of Alfacalcidol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Alfacalcidol-d7. The information presented is collated from publicly available data and is intended to support research and development activities. It is important to note that while this document leverages data from studies on Alfacalcidol, the deuterated analogue (this compound) is expected to exhibit comparable or enhanced stability due to the kinetic isotope effect. The stronger carbon-deuterium bond can lead to a slower rate of metabolic degradation[1][2][3][4].

Recommended Storage Conditions

For long-term storage, this compound should be kept at -20°C . For short-term transport, ambient temperatures are acceptable. Alfacalcidol is known to be sensitive to air, heat, and light , and therefore, the deuterated analogue should be handled with similar precautions[5].

Stability Profile

The stability of Alfacalcidol has been evaluated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. A forced degradation study on Alfacalcidol capsules provides valuable insights into its stability profile.

Forced Degradation Studies

A key study investigated the degradation of Alfacalcidol under thermal, photolytic, oxidative, and hydrolytic stress conditions. The results are summarized in the tables below.

Table 1: Stability of Alfacalcidol 0.25 mcg Capsules under Forced Degradation

Stress ConditionExposure Time% Degradation
Acid Hydrolysis (1 hour)1 hour17.2%
Base Hydrolysis (1 hour)1 hour18.8%
Oxidation (1 hour)1 hour5.9%
Humidity-1.9%
UV Light--0.5% (No significant degradation)
Visible Light-3.8%
Thermal-0.1%

Table 2: Stability of Alfacalcidol 1.0 mcg Capsules under Forced Degradation

Stress ConditionExposure Time% Degradation
Acid Hydrolysis (1 hour)1 hour14.7%
Base Hydrolysis (1 hour)1 hour16.1%
Oxidation (1 hour)1 hour16.2%
Humidity-0.3%
UV Light-0.1%
Visible Light-1.2%
Thermal-0.7%

These studies indicate that Alfacalcidol is most susceptible to degradation under acidic and basic conditions, with significant degradation also observed under oxidative stress for the 1.0 mcg formulation. The compound shows good stability against thermal and photolytic stress.

Degradation Pathways and Products

The degradation of Alfacalcidol can proceed through several pathways, primarily isomerization and oxidation. The identification of specific degradation products is crucial for understanding the stability of the molecule.

One of the primary thermal degradation pathways for vitamin D analogues is isomerization. In solution, Alfacalcidol can undergo a reversible isomerization to form pre-alfacalcidol . This equilibrium is dependent on temperature and time.

The following diagram illustrates a simplified potential degradation and metabolic pathway for Alfacalcidol.

G Potential Degradation and Metabolic Pathways of Alfacalcidol Alfacalcidol Alfacalcidol Pre_Alfacalcidol Pre-alfacalcidol (Thermal Isomerization) Alfacalcidol->Pre_Alfacalcidol Heat Oxidation_Products Oxidation Products Alfacalcidol->Oxidation_Products Oxidizing Agents Hydrolysis_Products Hydrolysis Products (Acid/Base) Alfacalcidol->Hydrolysis_Products Acid/Base Photodegradation_Products Photodegradation Products (e.g., Tachysterol/Suprasterol analogs) Alfacalcidol->Photodegradation_Products Light Calcitriol Calcitriol (Active Metabolite) Alfacalcidol->Calcitriol Liver (25-hydroxylase) Inactive_Metabolites Inactive Metabolites Calcitriol->Inactive_Metabolites Metabolism

Caption: Simplified pathways for Alfacalcidol degradation and metabolism.

Experimental Protocols

The following section details a typical experimental protocol for conducting a forced degradation study of Alfacalcidol, based on the methodologies found in the literature.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying Alfacalcidol from its degradation products.

Table 3: Chromatographic Conditions for Alfacalcidol Analysis

ParameterCondition
Column Thermo Scientific Silica, 250 x 4.6 mm, 3µm (or equivalent)
Mobile Phase n-Hexane: Isopropyl Alcohol: Tetrahydrofuran: Acetic Acid (920:40:40:2 v/v/v/v)
Flow Rate 2.0 mL/min
Detection Wavelength 265 nm
Injection Volume 100 µL
Column Temperature 37°C
Sample Temperature 15°C
Mode Isocratic
Forced Degradation Protocol

The following workflows illustrate the general steps for performing forced degradation studies.

4.2.1. Hydrolytic Degradation

G Workflow for Hydrolytic Degradation Study start Prepare Alfacalcidol Solution acid Add Acid (e.g., 0.1N HCl) start->acid base Add Base (e.g., 0.1N NaOH) start->base reflux Reflux for a specified time (e.g., 1 hour) acid->reflux base->reflux neutralize Neutralize the solution reflux->neutralize analyze Analyze by HPLC neutralize->analyze

Caption: General workflow for acid and base hydrolysis studies.

4.2.2. Oxidative Degradation

G Workflow for Oxidative Degradation Study start Prepare Alfacalcidol Solution oxidant Add Oxidizing Agent (e.g., 3% H2O2) start->oxidant incubate Incubate at room temperature (e.g., for 1 hour) oxidant->incubate analyze Analyze by HPLC incubate->analyze

Caption: General workflow for oxidative degradation study.

4.2.3. Photolytic Degradation

G Workflow for Photolytic Degradation Study start Expose Alfacalcidol (solid or solution) to light uv UV Light (as per ICH Q1B) start->uv visible Visible Light (as per ICH Q1B) start->visible analyze Analyze by HPLC uv->analyze visible->analyze

Caption: General workflow for photolytic degradation study.

4.2.4. Thermal Degradation

G Workflow for Thermal Degradation Study start Place Alfacalcidol (solid) in a controlled temperature oven heat Heat at a specified temperature (e.g., 60°C) start->heat analyze Analyze by HPLC at different time points heat->analyze

Caption: General workflow for thermal degradation study.

Conclusion

This compound is expected to be a stable molecule when stored under the recommended conditions of -20°C and protected from light, air, and heat. The primary degradation pathways for the non-deuterated analogue involve hydrolysis under acidic and basic conditions, and to a lesser extent, oxidation. The deuteration in this compound is likely to enhance its stability against metabolic degradation. For rigorous stability assessment, it is recommended to perform dedicated stability studies on this compound following ICH guidelines. The provided experimental protocols can serve as a foundation for designing such studies.

References

An In-depth Technical Guide to the Isotopic Purity and Labeling Efficiency of Alfacalcidol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to assess the isotopic purity and labeling efficiency of Alfacalcidol-d7, a deuterated analog of Alfacalcidol. Given the critical role of isotopically labeled compounds as internal standards in quantitative bioanalysis, ensuring their isotopic integrity is paramount for accurate and reproducible results. This document outlines the theoretical background, experimental protocols, and data interpretation for the characterization of this compound.

Introduction to Alfacalcidol and its Deuterated Analog

Alfacalcidol (1α-hydroxycholecalciferol) is a synthetic analog of vitamin D that plays a crucial role in calcium homeostasis and bone metabolism. It is a pro-drug that is rapidly converted in the liver to calcitriol (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D. Calcitriol then mediates its effects by binding to the vitamin D receptor (VDR) in various target tissues.

This compound is a stable isotope-labeled version of Alfacalcidol, where seven hydrogen atoms have been replaced by deuterium. This modification results in a molecule with a higher mass but chemically identical properties to the unlabeled compound. Consequently, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of Alfacalcidol in biological matrices. The accuracy of such assays is directly dependent on the isotopic purity of the deuterated standard.

Signaling Pathway of Alfacalcidol

Alfacalcidol exerts its physiological effects after its conversion to calcitriol. The pathway begins with the hydroxylation of Alfacalcidol in the liver, followed by the binding of the resulting calcitriol to the VDR in target cells. This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of genes involved in calcium and phosphate transport and bone remodeling.

Alfacalcidol Signaling Pathway Alfacalcidol Alfacalcidol Liver Liver Alfacalcidol->Liver 25-Hydroxylase Calcitriol Calcitriol (1,25-(OH)2D3) Liver->Calcitriol VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binding Nucleus Nucleus VDR->Nucleus Translocation Gene Gene Transcription Modulation Nucleus->Gene Response Physiological Response (Calcium Homeostasis, Bone Metabolism) Gene->Response

Caption: Metabolic activation and signaling pathway of Alfacalcidol.

Synthesis and Labeling of this compound

The synthesis of deuterated vitamin D analogs is a multi-step process. Typically, a suitable precursor molecule is chemically modified to introduce deuterium atoms at specific, metabolically stable positions. For this compound, this involves the use of deuterium-donating reagents during the synthesis of the side chain of the molecule. The efficiency of these reactions determines the final isotopic enrichment of the product.

Labeling efficiency refers to the percentage of the product molecules that have incorporated the desired number of deuterium atoms (in this case, seven) out of the total amount of product generated. In practice, the synthesis yields a mixture of isotopologues with varying numbers of deuterium atoms (d0, d1, d2, etc.).

Experimental Protocols for Characterization

The determination of isotopic purity and labeling efficiency requires a combination of high-resolution separation and detection techniques. High-Performance Liquid Chromatography (HPLC) is employed for the purification of the final product, while Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a high-resolution mass analyzer, is used for the quantitative assessment of the isotopic distribution.

To purify this compound and to determine its isotopic purity by quantifying the relative abundance of all present isotopologues (d0-d7).

The following diagram illustrates the general workflow for the characterization of this compound.

Experimental Workflow start Start: Crude This compound Sample hplc HPLC Purification start->hplc fraction Fraction Collection hplc->fraction pure_sample Purified This compound fraction->pure_sample lcms LC-HRMS Analysis pure_sample->lcms ms_data Mass Spectra Acquisition (Full Scan) lcms->ms_data data_analysis Data Analysis ms_data->data_analysis isotopic_dist Determine Isotopic Distribution (d0-d7) data_analysis->isotopic_dist purity_calc Calculate Isotopic Purity & Labeling Efficiency isotopic_dist->purity_calc end End: Final Report purity_calc->end

Caption: Workflow for isotopic purity determination of this compound.

A. HPLC Purification

  • Instrumentation: Preparative High-Performance Liquid Chromatography system with a UV detector.

  • Column: A silica-based column is often suitable for the separation of vitamin D analogs. For example, a Thermo Scientific silica, 250 x 4.6 mm, 3µm column.[1]

  • Mobile Phase: A non-polar mobile phase system, such as a mixture of n-Hexane, isopropanol, and tetrahydrofuran, is typically used.[1]

  • Flow Rate: 2.0 mL/min.[1]

  • Detection: UV at 265 nm.[1]

  • Procedure: The crude synthetic product is dissolved in the mobile phase and injected into the HPLC system. The fraction corresponding to the this compound peak is collected, and the solvent is evaporated.

B. LC-HRMS Analysis for Isotopic Purity

  • Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from a low to a high percentage of mobile phase B to ensure the elution of this compound as a sharp peak.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan from m/z 300-500.

    • Resolution: >60,000 to resolve the isotopic peaks.

  • Procedure: The purified this compound is accurately weighed and dissolved in a suitable solvent to a known concentration. The solution is then injected into the LC-HRMS system.

C. Data Analysis and Calculations

  • Mass Spectrum Extraction: The mass spectrum across the chromatographic peak of this compound is extracted.

  • Isotopologue Identification: The theoretical m/z values for the protonated molecular ions of each isotopologue are calculated:

    • d0 (unlabeled Alfacalcidol): C₂₇H₄₄O₂ - [M+H]⁺ ≈ 401.34

    • d7 (fully labeled Alfacalcidol): C₂₇H₃₇D₇O₂ - [M+H]⁺ ≈ 408.38

  • Peak Area Integration: The peak area for each isotopologue (from d0 to d7) is integrated from the high-resolution mass spectrum.

  • Isotopic Purity Calculation:

    • Relative Abundance (%) of each isotopologue: (Area of individual isotopologue / Sum of areas of all isotopologues) x 100.

    • Isotopic Purity (%): This is the relative abundance of the target d7 isotopologue. A high isotopic purity (typically >98%) is desired.

Data Presentation

The quantitative data for the isotopic purity and labeling efficiency of a batch of this compound should be summarized in clear, structured tables. The following are examples of how this data would be presented.

Table 1: Example Isotopic Distribution of this compound

IsotopologueTheoretical m/z ([M+H]⁺)Relative Abundance (%)
d0401.340.1
d1402.350.2
d2403.350.3
d3404.360.4
d4405.360.5
d5406.371.0
d6407.372.5
d7 408.38 95.0

Table 2: Example Summary of Isotopic Purity and Labeling Efficiency

ParameterValue
Chemical Purity (by HPLC)>99.5%
Isotopic Purity (d7 %) 95.0%
Labeling EfficiencyHigh
Average Deuterium Incorporation6.8 D

Conclusion

The characterization of the isotopic purity of this compound is a critical step in its validation as an internal standard for quantitative analysis. The use of high-resolution analytical techniques such as HPLC and LC-HRMS allows for the precise determination of the isotopic distribution and ensures the reliability of bioanalytical methods that employ this standard. Researchers and drug development professionals must have access to this level of detailed characterization to maintain the integrity and accuracy of their pharmacokinetic and metabolic studies.

References

Alfacalcidol-d7: A Technical Guide to its Metabolism and Potential for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alfacalcidol, a synthetic analog of vitamin D, is a crucial pro-drug in the management of calcium and phosphate metabolism disorders. Its deuterated form, Alfacalcidol-d7, serves as a valuable tool in analytical and metabolic research. This technical guide provides a comprehensive overview of the metabolism of Alfacalcidol, which serves as a direct surrogate for understanding the metabolic fate of this compound. While specific in vivo studies on the metabolism of this compound are not publicly available, this document extrapolates its expected metabolic pathway and discusses the potential implications of its deuteration. This guide also furnishes detailed experimental protocols for key assays and presents critical data in a structured format to aid researchers in designing and interpreting in vivo studies.

Introduction to Alfacalcidol and the Role of Deuteration

Alfacalcidol (1α-hydroxycholecalciferol) is a synthetic vitamin D analog that is already hydroxylated at the 1α-position, a step that normally occurs in the kidneys.[1] This feature makes it particularly useful in patients with impaired renal function.[1] Upon administration, Alfacalcidol is rapidly converted in the liver to calcitriol (1α,25-dihydroxycholecalciferol), the biologically active form of vitamin D3.[1][2][3] Calcitriol then regulates calcium and phosphate homeostasis, bone metabolism, and cellular differentiation.

Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, is a common strategy in drug development and metabolic studies. This compound, with seven deuterium atoms, is primarily utilized as an internal standard in mass spectrometry-based quantification of Alfacalcidol due to its identical chemical properties but distinct mass. The introduction of deuterium can also subtly alter the pharmacokinetic profile of a drug, a phenomenon known as the kinetic isotope effect (KIE). A C-D bond is stronger than a C-H bond, which can slow the rate of metabolic reactions that involve the cleavage of this bond. While no specific studies on the KIE of this compound have been identified, this guide will explore the theoretical implications.

Metabolism of Alfacalcidol

The metabolism of Alfacalcidol is a rapid and efficient process, primarily occurring in the liver. The key metabolic step is the 25-hydroxylation that converts the pro-drug into the active hormone, calcitriol.

Metabolic Pathway

The metabolic conversion of Alfacalcidol to calcitriol is catalyzed by the enzyme 25-hydroxylase (cytochrome P450 enzyme CYP2R1 or CYP27A1) in the liver. Following this activation, calcitriol is further metabolized into inactive, water-soluble products that are excreted. This catabolic pathway involves 24-hydroxylation by the enzyme CYP24A1.

Diagram: Metabolic Pathway of Alfacalcidol

Alfacalcidol_Metabolism Alfacalcidol Alfacalcidol Calcitriol Calcitriol (1α,25-dihydroxyvitamin D3) Alfacalcidol->Calcitriol 25-Hydroxylase (Liver) (e.g., CYP2R1, CYP27A1) Inactive_Metabolites Inactive Metabolites Calcitriol->Inactive_Metabolites 24-Hydroxylase (CYP24A1)

Caption: Metabolic activation of Alfacalcidol to Calcitriol in the liver.

Expected Metabolism of this compound and the Kinetic Isotope Effect

The deuterium atoms in this compound are not expected to alter the primary metabolic pathway. This compound will undergo 25-hydroxylation in the liver to form deuterated calcitriol (Calcitriol-d7).

The key question for researchers is whether the deuteration affects the rate of metabolism. If any of the seven C-D bonds are broken during a rate-limiting metabolic step, a kinetic isotope effect may be observed. This could potentially lead to:

  • Slower metabolism: A reduced rate of conversion to calcitriol or slower inactivation of calcitriol.

  • Increased half-life: A longer duration of action compared to the non-deuterated form.

  • Altered metabolite profile: A shift in the ratios of different metabolites.

However, without specific experimental data for this compound, these remain theoretical considerations.

Pharmacokinetics of Alfacalcidol

Understanding the pharmacokinetics of Alfacalcidol is essential for designing and interpreting in vivo studies. The following table summarizes key pharmacokinetic parameters reported in the literature.

ParameterValueSpeciesReference
Absorption Almost completely absorbed in the small intestine.Human
Time to Peak Plasma Concentration (Calcitriol) 8-18 hoursHuman
Half-life of Alfacalcidol 3-4 hoursHuman
Half-life of Calcitriol (from Alfacalcidol) Approximately 36 hours (intravenous administration)Human
Protein Binding Transported bound to vitamin D binding protein (DBP).Human
Excretion Primarily through bile.Human

Potential In Vivo Studies with this compound

The primary application of this compound in in vivo studies is as a tracer to investigate the pharmacokinetics and metabolism of Alfacalcidol without perturbing the endogenous vitamin D pool.

Diagram: Experimental Workflow for a Pharmacokinetic Study

PK_Study_Workflow cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Dosing Administer this compound (Oral or IV) Animal_Model->Dosing Sample_Collection Collect Blood Samples at Timed Intervals Dosing->Sample_Collection Sample_Processing Process Plasma Samples (Extraction, Derivatization) Sample_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Analysis (Quantify this compound and metabolites) Sample_Processing->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (Calculate T1/2, Cmax, AUC) LCMS_Analysis->PK_Modeling Metabolite_ID Metabolite Identification LCMS_Analysis->Metabolite_ID

Caption: A typical workflow for an in vivo pharmacokinetic study of this compound.

Experimental Protocols

Protocol for Quantification of Alfacalcidol in Plasma using LC-MS/MS

This protocol is adapted from methods described for the analysis of vitamin D analogs.

Objective: To quantify the concentration of this compound and its primary metabolite, Calcitriol-d7, in plasma samples.

Materials:

  • Plasma samples from study animals.

  • This compound and Calcitriol-d7 analytical standards.

  • Internal Standard (e.g., a different deuterated analog not present in the sample).

  • Acetonitrile, methanol, dichloromethane (HPLC grade).

  • Water (ultrapure).

  • Solid Phase Extraction (SPE) cartridges.

  • LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add the internal standard.

    • Precipitate proteins by adding 300 µL of cold acetonitrile, vortex, and centrifuge.

    • Transfer the supernatant to a clean tube.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes with an appropriate solvent (e.g., methanol or dichloromethane).

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization (Optional but Recommended for Improved Sensitivity):

    • Reconstitute the dried extract in a derivatization agent (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione, PTAD) to enhance ionization efficiency.

    • Incubate as required.

  • LC-MS/MS Analysis:

    • Reconstitute the final sample in the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound, Calcitriol-d7, and the internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of the analytical standards.

    • Determine the concentrations of the analytes in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.

Signaling Pathway of Calcitriol

Once formed from Alfacalcidol, calcitriol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor.

Diagram: Calcitriol Signaling Pathway

Calcitriol_Signaling cluster_cell Target Cell Calcitriol Calcitriol VDR VDR Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene_Transcription Gene Transcription VDRE->Gene_Transcription Regulates Biological_Response Biological Response (e.g., Calcium transport) Gene_Transcription->Biological_Response Leads to

References

Alfacalcidol-d7: A Technical Guide to Safety and Handling for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and analytical applications of Alfacalcidol-d7. This compound is the deuterated form of Alfacalcidol, a synthetic analog of vitamin D. In research and development, this compound is primarily utilized as an internal standard for the accurate quantification of Alfacalcidol in biological matrices and pharmaceutical formulations, leveraging techniques such as liquid chromatography-mass spectrometry (LC-MS). This guide consolidates critical safety information, handling precautions, and relevant scientific data to ensure its safe and effective use in a laboratory setting.

Compound Identification and Properties

This compound shares a virtually identical chemical structure with Alfacalcidol, with the key difference being the isotopic labeling with seven deuterium atoms. This labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical and physical properties.

Identifier Alfacalcidol This compound
Synonyms 1-alpha-hydroxycholecalciferol, 1α-hydroxyvitamin D31-alpha-hydroxycholecalciferol-d7, 1α-hydroxyvitamin D3-d7
CAS Number 41294-56-8Not available
Molecular Formula C27H44O2C27H37D7O2
Molecular Weight 400.64 g/mol ~407.68 g/mol
Appearance White to off-white crystalline solidWhite to off-white solid
Solubility Practically insoluble in water; soluble in ethanol and fatty oils.[1]Similar to Alfacalcidol
Storage Conditions Store at -20°C, protected from light and moisture.Store at -20°C, protected from light and moisture.

Safety and Hazard Information

The safety profile of this compound is considered analogous to that of Alfacalcidol. The following tables summarize the known hazards and necessary precautions based on available safety data sheets (SDS) for Alfacalcidol.

Hazard Identification
Hazard Class Hazard Statement
Acute Toxicity, Oral H300: Fatal if swallowed.[2]
Acute Toxicity, Dermal H310: Fatal in contact with skin.[2]
Acute Toxicity, Inhalation H330: Fatal if inhaled.[2]
First-Aid Measures
Exposure Route First-Aid Procedure
Ingestion Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[2]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Immediately call a POISON CENTER or doctor/physician.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
Inhalation Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.
Handling and Storage
Aspect Precaution
Handling Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment.
Storage Keep container tightly closed in a dry and well-ventilated place. Store locked up in a freezer at recommended temperatures.
Personal Protective Equipment (PPE)
Protection Type Specification
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if engineering controls are inadequate.

Mechanism of Action and Signaling Pathway

Alfacalcidol is a pro-drug that is rapidly converted in the liver to calcitriol (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D. Calcitriol then exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor. The calcitriol-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) on the DNA. This binding modulates the transcription of target genes involved in calcium and phosphate homeostasis.

Alfacalcidol_Signaling_Pathway cluster_target_cell Target Cell (e.g., Intestinal Epithelium) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alfacalcidol This compound Enzyme 25-hydroxylase Alfacalcidol->Enzyme Calcitriol Calcitriol-d7 Enzyme->Calcitriol Calcitriol_in Calcitriol-d7 Calcitriol->Calcitriol_in VDR VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDR_RXR_in VDR-RXR Heterodimer VDR_RXR->VDR_RXR_in Nuclear Translocation Calcitriol_in->VDR Binding VDRE VDRE (DNA) Gene_Transcription Gene Transcription (e.g., Calcium-binding proteins) VDRE->Gene_Transcription VDR_RXR_in->VDRE Binding

Caption: Metabolic activation and signaling pathway of this compound.

Experimental Protocol: Use of this compound as an Internal Standard

The primary application of this compound is as an internal standard in quantitative analytical methods, such as LC-MS/MS, to correct for variability in sample preparation and instrument response.

Detailed Methodology

Objective: To quantify the concentration of Alfacalcidol in a biological sample (e.g., plasma) using this compound as an internal standard.

Materials:

  • Biological sample (e.g., plasma)

  • Alfacalcidol analytical standard

  • This compound internal standard solution (of known concentration)

  • Protein precipitation solvent (e.g., acetonitrile)

  • Solid-phase extraction (SPE) cartridges (if necessary for sample cleanup)

  • Reconstitution solvent (compatible with LC mobile phase)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw the biological samples and analytical standards.

    • In a microcentrifuge tube, pipette a known volume of the biological sample.

    • Spike the sample with a precise volume of the this compound internal standard solution. This step is critical as the internal standard must be added at the beginning of the sample preparation process.

    • Add the protein precipitation solvent (e.g., 3 volumes of acetonitrile to 1 volume of plasma), vortex thoroughly, and centrifuge to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

  • Sample Cleanup (if required):

    • For complex matrices, an additional cleanup step using solid-phase extraction (SPE) may be necessary to remove interfering substances.

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge to remove impurities.

    • Elute the analyte and internal standard using an appropriate elution solvent.

  • Evaporation and Reconstitution:

    • Evaporate the solvent from the supernatant or SPE eluate under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a known volume of a solvent compatible with the initial mobile phase of the LC-MS system.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Perform chromatographic separation using a suitable column and mobile phase gradient.

    • Detect and quantify the analyte (Alfacalcidol) and the internal standard (this compound) using multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for both compounds should be optimized beforehand.

  • Data Analysis:

    • Generate a calibration curve by analyzing a series of calibration standards containing known concentrations of Alfacalcidol and a constant concentration of this compound.

    • Calculate the ratio of the peak area of Alfacalcidol to the peak area of this compound for each calibrator and the unknown samples.

    • Determine the concentration of Alfacalcidol in the unknown samples by interpolating their peak area ratios on the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of Alfacalcidol using this compound as an internal standard.

Experimental_Workflow Start Start: Biological Sample Spike Spike with This compound (Internal Standard) Start->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant SPE Solid-Phase Extraction (Optional Cleanup) Collect_Supernatant->SPE Evaporate Evaporation (under Nitrogen) Collect_Supernatant->Evaporate If SPE skipped SPE->Evaporate If performed Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Analysis Data Analysis: Quantification LC_MS->Data_Analysis

Caption: Workflow for quantitative analysis using an internal standard.

This guide is intended for informational purposes for trained research professionals. Always refer to the specific Safety Data Sheet provided by the supplier for the most accurate and up-to-date information. Adherence to institutional safety protocols and good laboratory practices is essential when handling any chemical substance.

References

Interpreting the Certificate of Analysis for Alfacalcidol-d7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a Certificate of Analysis (CoA) for a deuterated active pharmaceutical ingredient (API) like Alfacalcidol-d7 is a critical document. It provides a comprehensive quality assessment, ensuring the material's identity, purity, and suitability for its intended use. This in-depth guide will walk through the interpretation of a typical this compound CoA, detailing the experimental methodologies and the significance of the presented data.

Understanding this compound

Alfacalcidol, a synthetic analog of vitamin D, is a prodrug that is rapidly converted in the liver to calcitriol, the biologically active form of vitamin D3.[1] Calcitriol plays a crucial role in regulating calcium and phosphate metabolism, making Alfacalcidol a key therapeutic for conditions like osteoporosis, hypoparathyroidism, and renal osteodystrophy.[2][3] The deuterated form, this compound, incorporates seven deuterium atoms, typically in the side chain.[4] This isotopic labeling makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by mass spectrometry.

Deconstructing the Certificate of Analysis: A Quantitative Overview

A Certificate of Analysis for this compound will typically present a suite of tests to confirm its chemical and physical properties. The following tables summarize the key quantitative data that one would expect to find.

Table 1: Identification and Physicochemical Properties

TestSpecificationTypical Result
Appearance White to off-white solidConforms
Molecular Formula C₂₇H₃₇D₇O₂C₂₇H₃₇D₇O₂
Molecular Weight 407.68 g/mol 407.68 g/mol
Accurate Mass 407.378 m/z407.378 m/z
Solubility Soluble in DMSO (≥ 50 mg/mL) and fatty oils; slightly soluble in 96% ethanol; practically insoluble in water.Conforms

Table 2: Purity and Impurity Profile

TestMethodSpecificationTypical Result
Purity HPLC≥ 98.0%99.93%
Identity (¹H-NMR) ¹H-NMR SpectroscopyConsistent with structureConforms
Related Substances HPLCReport individual and total impuritiesConforms
Residual Solvents GC-HSPer USP <467>Conforms
Water Content Karl Fischer Titration≤ 1.0%Conforms

Experimental Protocols: The Methodologies Behind the Data

Understanding the experimental protocols used to generate the data on a CoA is crucial for a comprehensive interpretation. Below are detailed methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of this compound and quantifying any related substances.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture). For Alfacalcidol, a normal-phase or reverse-phase system can be employed.

Typical Protocol (Isocratic Normal-Phase):

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Thermo Scientific silica, 250 x 4.6 mm, 3µm particle size.

  • Mobile Phase: A mixture of n-Hexane, Isopropanol (IPA), Tetrahydrofuran (THF), and Acetic Acid in a ratio of 920:40:40:2 (v/v/v/v).

  • Flow Rate: 2.0 mL/min.

  • Column Temperature: 37°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 100 µL.

  • Sample Preparation: A known concentration of this compound is dissolved in the mobile phase.

  • Data Analysis: The peak area of this compound is compared to the total area of all peaks to calculate the purity. Related substances are identified by their retention times relative to the main peak and quantified based on their peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity

¹H-NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The resulting spectrum provides detailed information about the chemical environment of each proton, allowing for the elucidation of the molecule's structure.

Typical Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Sample Preparation: A small amount of the this compound sample is dissolved in the deuterated solvent.

  • Data Acquisition: A standard ¹H-NMR spectrum is acquired.

  • Data Analysis: The chemical shifts, integration values, and coupling patterns of the observed peaks are compared to the expected spectrum for this compound. The absence of signals corresponding to the deuterated positions confirms the isotopic labeling.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Trace Analysis

LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. It is particularly useful for confirming the molecular weight and for detecting impurities at very low levels.

Principle: After separation by HPLC, the analyte is ionized and its mass-to-charge ratio (m/z) is measured by the mass spectrometer.

Typical Protocol:

  • LC System: An HPLC or UHPLC system.

  • MS System: A mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonia is often used.

  • Data Analysis: The mass spectrum will show a prominent peak corresponding to the molecular ion of this compound, confirming its identity and isotopic enrichment.

Visualizing Key Processes

To further aid in the understanding of this compound's mechanism and analysis, the following diagrams illustrate key pathways and workflows.

Alfacalcidol_Signaling_Pathway Alfacalcidol Alfacalcidol Liver Liver (25-hydroxylase) Alfacalcidol->Liver Metabolism Calcitriol Calcitriol (1,25-dihydroxyvitamin D3) Liver->Calcitriol VDR Vitamin D Receptor (VDR) (Intracellular) Calcitriol->VDR Binding Nucleus Nucleus VDR->Nucleus Gene_Expression Modulation of Gene Expression Nucleus->Gene_Expression Intestine Intestine Gene_Expression->Intestine Bone Bone Gene_Expression->Bone Kidney Kidney Gene_Expression->Kidney Ca_Absorption Increased Calcium Absorption Intestine->Ca_Absorption Ca_Mobilization Calcium Mobilization Bone->Ca_Mobilization Ca_Reabsorption Increased Calcium Reabsorption Kidney->Ca_Reabsorption

Caption: Alfacalcidol Signaling Pathway.

HPLC_Purity_Workflow Start Start: Receive this compound Sample Sample_Prep Sample Preparation: Dissolve in Mobile Phase Start->Sample_Prep HPLC_Injection Inject Sample into HPLC System Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (Normal-Phase Column) HPLC_Injection->Chrom_Separation UV_Detection UV Detection at 265 nm Chrom_Separation->UV_Detection Data_Acquisition Data Acquisition: Generate Chromatogram UV_Detection->Data_Acquisition Data_Analysis Data Analysis: - Integrate Peak Areas - Calculate % Purity Data_Acquisition->Data_Analysis Report Report Results on CoA Data_Analysis->Report

Caption: HPLC Purity Analysis Workflow.

CoA_Quality_Assessment CoA Certificate of Analysis (CoA) - Batch Number - Test Date - Expiration Date Tests Analytical Tests Purity (HPLC) Identity (NMR, MS) Impurities (HPLC) Physicochemical Properties CoA->Tests Specifies Data Experimental Data Chromatograms Spectra Impurity Profile Measured Values Tests->Data Generates Quality_Assessment {Overall Quality Assessment|- Conforms to Specifications - Suitable for Intended Use} Data->Quality_Assessment Informs

Caption: Logical Flow of a Certificate of Analysis.

Conclusion

A thorough interpretation of the Certificate of Analysis for this compound requires not only an understanding of the presented data but also an appreciation for the analytical methodologies employed. For researchers and drug development professionals, this document serves as a foundational guarantee of the quality and integrity of the material, ensuring the reliability and reproducibility of their scientific endeavors. By carefully examining the quantitative data and understanding the underlying experimental protocols, scientists can confidently utilize this compound in their research and development activities.

References

Methodological & Application

Application Note: Quantification of Vitamin D Metabolites Using Alfacalcidol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D and its metabolites are crucial regulators of calcium homeostasis and bone metabolism. Accurate quantification of these compounds in biological matrices is essential for clinical diagnostics, nutritional status assessment, and pharmaceutical research. Alfacalcidol (1α-hydroxyvitamin D3) is a potent synthetic analog of vitamin D3. Its deuterated form, Alfacalcidol-d7, serves as an excellent internal standard for mass spectrometry-based quantification methods due to its chemical similarity to the target analytes and its distinct mass-to-charge ratio. This application note provides a detailed protocol for the use of this compound in the quantification of vitamin D metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including sample preparation, instrument parameters, and data analysis.

Vitamin D Signaling Pathway

Vitamin D, obtained from dietary sources or synthesized in the skin upon sun exposure, is biologically inert and requires two hydroxylation steps to become active. The first hydroxylation occurs in the liver to form 25-hydroxyvitamin D (calcifediol), the major circulating form and an indicator of vitamin D status. The second hydroxylation occurs primarily in the kidneys to produce the biologically active hormone 1,25-dihydroxyvitamin D (calcitriol). Calcitriol then binds to the vitamin D receptor (VDR), which heterodimerizes with the retinoid X receptor (RXR). This complex binds to vitamin D response elements (VDREs) on target genes, regulating their transcription and thereby controlling calcium and phosphate metabolism, bone health, and immune function.

VitaminD_Signaling_Pathway cluster_synthesis Activation cluster_action Cellular Action Sunlight (UVB) Sunlight (UVB) Vitamin D3 Vitamin D3 Sunlight (UVB)->Vitamin D3 Diet Diet Diet->Vitamin D3 Liver Liver Vitamin D3->Liver CYP27A1/CYP2R1 25-hydroxyvitamin D (Calcifediol) 25-hydroxyvitamin D (Calcifediol) Liver->25-hydroxyvitamin D (Calcifediol) Kidney Kidney 25-hydroxyvitamin D (Calcifediol)->Kidney CYP27B1 1,25-dihydroxyvitamin D (Calcitriol) 1,25-dihydroxyvitamin D (Calcitriol) Kidney->1,25-dihydroxyvitamin D (Calcitriol) VDR VDR 1,25-dihydroxyvitamin D (Calcitriol)->VDR Binds VDR-RXR Complex VDR-RXR Complex VDR->VDR-RXR Complex RXR RXR RXR->VDR-RXR Complex VDRE VDRE VDR-RXR Complex->VDRE Binds to Gene Transcription Gene Transcription VDRE->Gene Transcription Modulates Biological Effects Biological Effects Gene Transcription->Biological Effects

Caption: Vitamin D metabolic activation and signaling pathway.

Experimental Protocols

This protocol describes a general workflow for the quantification of vitamin D metabolites in human serum or plasma using this compound as an internal standard. The method involves sample preparation by protein precipitation and liquid-liquid extraction, followed by LC-MS/MS analysis. For enhanced sensitivity, particularly for low-abundance metabolites like 1,25-dihydroxyvitamin D, chemical derivatization with an agent such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is recommended.

Materials and Reagents
  • This compound (Internal Standard)

  • Vitamin D metabolite standards (e.g., 1,25-dihydroxyvitamin D3)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Dichloromethane (HPLC grade)

  • Hexane (HPLC grade)

  • Formic acid (LC-MS grade)

  • 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Human serum/plasma (blank and study samples)

  • Ultrapure water

Sample Preparation
  • Spiking: To 200 µL of serum/plasma sample, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction: Add 1 mL of hexane, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes. Transfer the upper organic layer to a new tube. Repeat the extraction.

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • (Optional) Derivatization: Reconstitute the dried extract in 50 µL of 0.2 mg/mL PTAD in ethyl acetate. Incubate at room temperature for 40 minutes in the dark. Add 50 µL of ethanol to quench the reaction. Evaporate to dryness.

  • Reconstitution: Reconstitute the final dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex and transfer to an autosampler vial.

LC-MS/MS Instrumental Conditions

The following are typical starting conditions and should be optimized for the specific instrument and target analytes.

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol
Gradient Optimized for separation of target metabolites (e.g., start at 50% B, ramp to 95% B, hold, and re-equilibrate)
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI) in positive mode
Ion Source Temp. 500 - 550°C
Ion Spray Voltage ~5500 V
MRM Transitions See Table 1
Data Analysis

Quantification is based on the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of calibrators against their known concentrations. The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Quantitative Data

The following tables summarize the Multiple Reaction Monitoring (MRM) transitions and representative performance data for the quantification of vitamin D metabolites.

Table 1: MRM Transitions for Vitamin D Metabolites and this compound Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Note
1,25-dihydroxyvitamin D3417.3399.3
25-hydroxyvitamin D3401.3383.3
Alfacalcidol401.3383.3[1]
This compound (Internal Standard) 408.3 390.3 Inferred from Alfacalcidol by adding 7 Da to the precursor and product ions.
1,25-dihydroxyvitamin D3-PTAD592.4314.1
Alfacalcidol-PTAD576.4314.1[1]
This compound-PTAD (Internal Standard) 583.4 314.1 Inferred from Alfacalcidol-PTAD by adding 7 Da to the precursor ion.

Note: MRM transitions should be optimized for the specific mass spectrometer being used.

Table 2: Method Validation Data for Alfacalcidol Quantification (Reference)

This table presents validation data from a study quantifying Alfacalcidol using a non-isotopically labeled internal standard, which serves as a reference for expected performance.[2]

ParameterResult
Linearity Range 0.05 - 2.0 µg/mL
Correlation Coefficient (r²) > 0.99
Limit of Quantification (LOQ) 0.05 µg/mL
Limit of Detection (LOD) 0.01 µg/mL (with PTAD derivatization)
Intra-day Precision (%RSD) < 3.3%
Inter-day Precision (%RSD) < 7.9%
Accuracy (Recovery %) 95.30% - 104.31%

Table 3: Typical Performance Characteristics for Vitamin D Metabolite Assays

This table provides a summary of typical validation parameters from various published LC-MS/MS methods for quantifying vitamin D metabolites, often using other deuterated internal standards.

Parameter25-hydroxyvitamin D1,25-dihydroxyvitamin D
Linearity Range 1 - 100 ng/mL5 - 500 pg/mL
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Quantification (LOQ) 0.5 - 2 ng/mL2 - 10 pg/mL
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 10%< 15%
Accuracy (Recovery %) 90 - 110%85 - 115%

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for quantifying vitamin D metabolites using this compound as an internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample_Collection Serum/Plasma Sample IS_Spike Spike with this compound Sample_Collection->IS_Spike Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spike->Protein_Precipitation Centrifuge_1 Centrifugation Protein_Precipitation->Centrifuge_1 LLE Liquid-Liquid Extraction (Hexane) Centrifuge_1->LLE Evaporation_1 Evaporation to Dryness LLE->Evaporation_1 Derivatization Derivatization (Optional) (PTAD) Evaporation_1->Derivatization Evaporation_2 Evaporation to Dryness Derivatization->Evaporation_2 Reconstitution Reconstitution in Mobile Phase Evaporation_2->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Experimental workflow for vitamin D metabolite analysis.

Conclusion

This compound is a suitable internal standard for the accurate and precise quantification of vitamin D metabolites in biological matrices using LC-MS/MS. The detailed protocol and performance characteristics provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of the quantitative results. The presented workflow, when properly validated, can be a valuable tool in the study of vitamin D metabolism and its role in health and disease.

References

Application Notes and Protocols for Alfacalcidol-d7 Sample Preparation in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Alfacalcidol-d7 from human plasma. The described methods are essential for accurate bioanalysis using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Alfacalcidol (1α-hydroxyvitamin D3) is a synthetic analog of vitamin D. Its deuterated form, this compound, is commonly used as an internal standard in pharmacokinetic and bioequivalence studies. Due to the low concentrations of Alfacalcidol typically found in plasma and its non-polar nature, efficient sample preparation is critical to remove interfering substances like proteins and phospholipids and to ensure high analytical sensitivity.

This guide outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Additionally, a protocol for chemical derivatization is provided, as this step can significantly enhance the ionization efficiency and, consequently, the detection sensitivity of Alfacalcidol in mass spectrometry.

Comparison of Sample Preparation Techniques

The choice of sample preparation technique depends on various factors, including the required limit of quantification, sample throughput, and the complexity of the analytical method. The following table summarizes the key characteristics of the described methods for this compound analysis.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Proteins are precipitated by adding an organic solvent or acid, and the analyte is recovered in the supernatant.Analyte is partitioned between the aqueous plasma and an immiscible organic solvent.Analyte is retained on a solid sorbent while interferences are washed away; the analyte is then eluted with a solvent.
Selectivity LowModerateHigh
Recovery Moderate to HighHighHigh
Matrix Effect HighModerateLow
Throughput HighModerateModerate to High (with automation)
Complexity LowModerateModerate
Cost per Sample LowLow to ModerateHigh
Automation Potential HighModerateHigh

Experimental Protocols

Accurate and reproducible results in bioanalysis are highly dependent on standardized and well-documented protocols. The following sections provide detailed step-by-step procedures for each sample preparation technique.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and straightforward, making it suitable for high-throughput screening. However, the resulting extract may contain significant matrix components, potentially leading to ion suppression in LC-MS/MS analysis.

Materials:

  • Human plasma sample containing this compound

  • Acetonitrile (ACN), ice-cold

  • Vortex mixer

  • Centrifuge (capable of 4°C and >10,000 x g)

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solution (e.g., 90:10 Methanol:Water with 0.1% formic acid)

Procedure:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT by partitioning the analyte into an organic solvent, leaving many polar interferences behind. This method often results in lower matrix effects and improved sensitivity.

Materials:

  • Human plasma sample containing this compound

  • Dichloromethane (DCM)

  • Saturated sodium chloride (NaCl) solution

  • Vortex mixer

  • Centrifuge

  • Evaporator

  • Reconstitution solution

Procedure:

  • Pipette 200 µL of human plasma into a glass centrifuge tube.

  • Add 1.0 mL of dichloromethane to the plasma.

  • Add 600 µL of saturated NaCl solution to facilitate phase separation.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Repeat the extraction by adding another 1.0 mL of dichloromethane to the remaining aqueous layer, vortexing, and centrifuging as before.

  • Combine the organic layers from both extractions.

  • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the reconstitution solution for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing a stationary phase to selectively adsorb the analyte while matrix components are washed away. This method is highly effective at minimizing matrix effects and is suitable for assays requiring the lowest limits of detection.

Materials:

  • Human plasma sample containing this compound

  • SPE cartridges (e.g., C18 or a specialized polymeric sorbent like Oasis HLB)[1]

  • SPE manifold (vacuum or positive pressure)

  • Methanol (for conditioning and elution)

  • Deionized water (for equilibration and washing)

  • Acetonitrile (for protein precipitation and elution)

  • Evaporator

  • Reconstitution solution

Procedure:

  • Pre-treatment: To 200 µL of plasma, add 200 µL of acetonitrile. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes. Dilute the supernatant with 400 µL of deionized water.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 30% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of methanol or acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the reconstitution solution for LC-MS/MS analysis.

Protocol 4: Chemical Derivatization with PTAD

Derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a common strategy to improve the ionization efficiency and sensitivity of vitamin D analogs in LC-MS/MS analysis.[2][3] This step is typically performed after the initial extraction and evaporation.

Materials:

  • Dried sample extract from PPT, LLE, or SPE

  • 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution (0.2 mg/mL in ethyl acetate)

  • Ethanol

  • Evaporator

  • Reconstitution solution

Procedure:

  • To the dried sample extract, add 50 µL of the PTAD solution.

  • Incubate the mixture at room temperature in the dark for 40 minutes.[3]

  • Add 50 µL of ethanol to quench the reaction.

  • Evaporate the solution to dryness under a gentle stream of nitrogen.

  • Reconstitute the derivatized residue in 200 µL of the reconstitution solution for LC-MS/MS analysis.[3]

Visualized Workflows

The following diagrams illustrate the workflows for the described sample preparation techniques.

PPT_Workflow plasma Human Plasma (100 µL) add_acn Add Acetonitrile (300 µL) plasma->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute (100 µL) evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Protein Precipitation Workflow.

LLE_Workflow plasma Human Plasma (200 µL) add_dcm_nacl Add DCM (1 mL) & Saturated NaCl (600 µL) plasma->add_dcm_nacl vortex1 Vortex (2 min) add_dcm_nacl->vortex1 centrifuge Centrifuge (2000 x g, 5 min) vortex1->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic repeat_extraction Repeat Extraction collect_organic->repeat_extraction combine Combine Organic Layers repeat_extraction->combine evaporate Evaporate to Dryness combine->evaporate reconstitute Reconstitute (100 µL) evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow.

SPE_Workflow pretreatment Pre-treat Plasma condition Condition Cartridge (Methanol, Water) pretreatment->condition load Load Sample condition->load wash Wash (30% Methanol) load->wash elute Elute (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute (100 µL) evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction Workflow.

Derivatization_Workflow dried_extract Dried Sample Extract add_ptad Add PTAD Solution (50 µL) dried_extract->add_ptad incubate Incubate (RT, 40 min, dark) add_ptad->incubate quench Quench with Ethanol (50 µL) incubate->quench evaporate Evaporate to Dryness quench->evaporate reconstitute Reconstitute (200 µL) evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Chemical Derivatization Workflow.

References

Application Note: A Robust and Sensitive Liquid Chromatography Method for the Quantification of Alfacalcidol Using Alfacalcidol-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the analysis of Alfacalcidol in various matrices.

Introduction: Alfacalcidol (1α-hydroxyvitamin D3) is a synthetic analog of vitamin D used in the treatment of osteoporosis and other calcium metabolism disorders.[1] Accurate and precise quantification of Alfacalcidol in pharmaceutical formulations and biological samples is crucial for ensuring product quality and for pharmacokinetic studies. This application note details the development and validation of a sensitive and robust liquid chromatography (LC) method for Alfacalcidol, employing its deuterated analog, Alfacalcidol-d7, as an internal standard (IS) to ensure high accuracy and mitigate matrix effects. The use of a stable isotope-labeled internal standard is a widely accepted technique to correct for analyte response variations caused by co-eluting impurities, a common challenge in mass spectrometric detection.[2]

Physicochemical Properties of Alfacalcidol

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful LC method.

PropertyValueImplication for Chromatography
Molecular FormulaC27H44O2Influences mass spectrometric detection parameters.
Molecular Weight400.6 g/mol
UV Absorbance Max (λmax)~265 nmSuitable for UV detection in HPLC methods.[3][4]
PolarityNon-polarSuggests reversed-phase chromatography will be an effective separation mode.
IonizationPoor in ESI & APCIDerivatization may be necessary to enhance sensitivity in LC-MS/MS analysis.[5]

Recommended LC-MS/MS Method Parameters

Based on a review of established methods for Alfacalcidol and other vitamin D analogs, the following starting parameters are recommended for method development.

ParameterRecommended Condition
Chromatographic System Agilent 1290 Infinity II UPLC or equivalent
Mass Spectrometer Agilent 6470 Series Triple Quadrupole MS or equivalent
Column Waters XBridge C18 (250 mm × 4.6 mm, 5 µm) or equivalent C18 column
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution Start at 80% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.5 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Ionization Source Atmospheric Pressure Chemical Ionization (APCI), Positive Ion Mode
MRM Transitions Alfacalcidol: 401.3 → 383.3; this compound: 408.3 → 390.3 (predicted)
Internal Standard This compound

Experimental Protocols

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Alfacalcidol and this compound reference standards into separate 1 mL volumetric flasks. Dissolve in methanol and bring to volume.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with the mobile phase to achieve a concentration range of 1 ng/mL to 1000 ng/mL for Alfacalcidol.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with the mobile phase to a final concentration of 100 ng/mL.

Sample Preparation from Plasma
  • Protein Precipitation: To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing the internal standard (this compound at 100 ng/mL).

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Sample Preparation from Pharmaceutical Formulations (Tablets/Capsules)
  • Sample Comminution: Weigh and finely powder a representative number of tablets or collect the contents of capsules.

  • Extraction: Transfer an accurately weighed portion of the powder/contents, equivalent to a single dose, to a volumetric flask. Add a suitable extraction solvent (e.g., a mixture of hexane and methanol) and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilution: Dilute the extract with the mobile phase to a concentration within the calibration curve range.

  • Internal Standard Spiking: Spike the final diluted sample with the this compound internal standard solution.

  • Filtration: Filter the sample through a 0.22 µm syringe filter before injection.

Optional Derivatization Protocol for Enhanced Sensitivity

For applications requiring very low limits of detection, chemical derivatization using a Cookson-type reagent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can significantly improve ionization efficiency.

  • Extraction: Extract Alfacalcidol from the sample matrix as described above.

  • Solvent Evaporation: Evaporate the solvent from the extract under a gentle stream of nitrogen.

  • Derivatization Reaction: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., dichloromethane) and add a solution of PTAD. Allow the reaction to proceed at room temperature.

  • Quenching: Quench the reaction if necessary.

  • Reconstitution: Reconstitute the derivatized sample in the mobile phase for LC-MS/MS analysis. The MRM transitions will need to be optimized for the derivatized molecule. For the PTAD derivative of Alfacalcidol, the ion pair 576.4 → 314.1 has been reported.

Method Validation Summary

The developed method should be validated according to ICH guidelines, assessing the following parameters:

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.99 over the concentration range.
Accuracy Recovery between 85% and 115% at three concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) < 15%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Specificity No significant interfering peaks at the retention time of the analyte and IS.
Robustness Insensitive to small, deliberate variations in method parameters.

Workflow and Logic Diagrams

Alfacalcidol_Method_Development cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Validation prep_start Start ref_std Reference Standards (Alfacalcidol & this compound) prep_start->ref_std stock_sol Prepare Stock Solutions (1 mg/mL in Methanol) ref_std->stock_sol work_std Prepare Working Standards (1-1000 ng/mL) stock_sol->work_std is_spike Prepare IS Spiking Solution (100 ng/mL) stock_sol->is_spike cal_curve Generate Calibration Curve work_std->cal_curve spike_is Spike with Internal Standard is_spike->spike_is sample_matrix Sample Matrix (Plasma or Formulation) sample_prep Sample Preparation (Protein Precipitation or Extraction) sample_matrix->sample_prep sample_prep->spike_is final_sample Prepared Sample for Analysis spike_is->final_sample injection Inject Sample & Standards final_sample->injection lc_system LC System (C18 Column, Gradient Elution) ms_system MS/MS System (APCI, Positive Mode, MRM) lc_system->ms_system data_acq Data Acquisition ms_system->data_acq injection->lc_system peak_int Peak Integration & Ratio Calculation (Analyte/IS) data_acq->peak_int peak_int->cal_curve quant Quantify Alfacalcidol Concentration cal_curve->quant validation Method Validation (ICH Guidelines) quant->validation report Final Report validation->report

Caption: Workflow for Alfacalcidol analysis using LC-MS/MS with a deuterated internal standard.

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust liquid chromatography method for the quantification of Alfacalcidol using this compound as an internal standard. The outlined protocols for sample preparation and LC-MS/MS analysis, along with the suggested validation parameters, offer a solid starting point for researchers in pharmaceutical analysis and clinical drug development. The use of a deuterated internal standard is critical for achieving the high accuracy and precision required in regulated environments.

References

Application Notes and Protocols for Alfacalcidol-d7 in Clinical Laboratory Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alfacalcidol (1α-hydroxyvitamin D3) is a crucial pro-drug of calcitriol, the biologically active form of vitamin D. It is widely prescribed for the treatment of diseases related to calcium and bone metabolism, such as osteoporosis, rickets, and hypoparathyroidism. Accurate and reliable quantification of Alfacalcidol in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical diagnostics.

The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The robustness of LC-MS/MS assays is significantly enhanced by the use of stable isotope-labeled internal standards (SIL-IS). Alfacalcidol-d7, a deuterated analog of Alfacalcidol, serves as an ideal internal standard. Its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar matrix effects and ionization suppression or enhancement. This allows for effective compensation for variations during sample preparation and analysis, leading to superior accuracy and precision.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for the validation of a clinical laboratory method for the quantification of Alfacalcidol in human plasma using this compound as an internal standard.

Principle of the Method

The analytical method involves the extraction of Alfacalcidol and the internal standard, this compound, from human plasma. Due to the low ionization efficiency of Alfacalcidol, a chemical derivatization step is employed to enhance its sensitivity in mass spectrometric detection.[4][5] The derivatized analyte and internal standard are then separated by liquid chromatography and detected by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents
  • Alfacalcidol reference standard

  • This compound (internal standard)

  • Human plasma (drug-free)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Dichloromethane (HPLC grade)

  • 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) or other suitable derivatizing agent

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (ultrapure)

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Alfacalcidol and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Alfacalcidol stock solution in methanol:water (1:1, v/v) to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution in methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.

Sample Preparation and Extraction
  • Spiking: To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution. For calibration standards and quality control (QC) samples, add 20 µL of the respective Alfacalcidol working standard solution. For blank samples, add 20 µL of methanol:water (1:1, v/v).

  • Protein Precipitation: Add 600 µL of acetonitrile to each tube. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution and Derivatization: Reconstitute the dried residue in 100 µL of a freshly prepared solution of PTAD in acetonitrile (e.g., 50 µg/mL). Vortex for 30 seconds and incubate at room temperature for 30 minutes.

  • Final Preparation: Add 100 µL of water with 0.1% formic acid to the derivatized sample. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.

  • Gradient Elution: A suitable gradient to separate the analyte from potential interferences.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Optimized for the PTAD-derivatized Alfacalcidol and this compound.

Method Validation

The bioanalytical method should be validated according to international guidelines (e.g., FDA, EMA). The following parameters should be assessed:

Selectivity and Specificity

The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is evaluated by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of Alfacalcidol and this compound.

Linearity and Range

The linearity of the method should be established by analyzing a series of calibration standards over a specified concentration range. A linear regression of the peak area ratio (Alfacalcidol/Alfacalcidol-d7) versus concentration should be performed.

Precision and Accuracy

Intra-day and inter-day precision and accuracy should be evaluated by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high) on the same day and on different days.

Recovery

The efficiency of the extraction procedure is determined by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample.

Matrix Effect

The effect of the plasma matrix on the ionization of the analyte and internal standard should be assessed by comparing the response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution.

Data Presentation

Table 1: Linearity of Alfacalcidol Calibration Curve

ParameterValue
Calibration Range0.1 - 100 ng/mL
Regression Equationy = mx + c
Correlation Coefficient (r²)> 0.99

Table 2: Precision and Accuracy of Quality Control Samples

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
Low0.3< 15%± 15%< 15%± 15%
Medium10< 15%± 15%< 15%± 15%
High80< 15%± 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
Low0.3> 85%90 - 110%
High80> 85%90 - 110%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (200 µL) spike_is Spike with this compound plasma->spike_is spike_std Spike with Alfacalcidol Standard (for Calibrators/QCs) spike_is->spike_std protein_precip Protein Precipitation (Acetonitrile) spike_std->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate derivatize Reconstitution & Derivatization (PTAD) evaporate->derivatize injection Injection into LC-MS/MS derivatize->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve Generation ratio->calibration quantification Quantification of Alfacalcidol calibration->quantification

Caption: Experimental workflow for the quantification of Alfacalcidol in human plasma.

signaling_pathway cluster_process Analytical Process cluster_compensation Compensation for Variability cluster_result Result analyte Alfacalcidol (Analyte) sample_prep Sample Preparation (Extraction, Derivatization) analyte->sample_prep is This compound (Internal Standard) is->sample_prep lc_ms LC-MS/MS Analysis sample_prep->lc_ms variability Sources of Variability (Matrix Effect, Ion Suppression, Extraction Loss) sample_prep->variability lc_ms->variability accurate_quant Accurate and Precise Quantification lc_ms->accurate_quant compensation Compensation by IS variability->compensation compensation->accurate_quant

Caption: Logical relationship of this compound as an internal standard.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods for the quantification of Alfacalcidol in clinical laboratory settings is highly recommended. Its ability to mimic the behavior of the analyte throughout the analytical process ensures robust and reliable data that meets the stringent requirements of regulatory bodies. The detailed protocols and validation parameters provided in these application notes serve as a comprehensive guide for researchers and scientists in developing and validating high-quality bioanalytical methods for Alfacalcidol.

References

Application Note: Enhanced Sensitivity in Alfacalcidol-d7 Quantification through Chemical Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

AN-0012

Audience: Researchers, scientists, and drug development professionals in the fields of bioanalysis, pharmacokinetics, and clinical chemistry.

Introduction

Alfacalcidol (1α-hydroxyvitamin D3) is a crucial pro-drug, metabolically converted in the liver to calcitriol, the biologically active form of vitamin D3.[1][2][3] Calcitriol plays a vital role in regulating calcium and phosphate metabolism, making Alfacalcidol a key therapeutic agent for conditions like osteoporosis, hypoparathyroidism, and chronic renal failure.[1] Accurate quantification of Alfacalcidol and its metabolites in biological matrices is essential for pharmacokinetic studies and clinical monitoring. However, its low physiological concentrations and poor ionization efficiency in electrospray ionization (ESI) mass spectrometry pose significant analytical challenges.

Chemical derivatization is a powerful strategy to overcome these limitations by introducing a readily ionizable moiety onto the target analyte, thereby significantly enhancing detection sensitivity. This application note provides a detailed protocol for the derivatization of Alfacalcidol-d7, a commonly used internal standard, using the Cookson-type reagent 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). This method dramatically improves the limit of detection and overall performance of LC-MS/MS-based quantification assays.

Quantitative Data Summary

Chemical derivatization has been shown to substantially increase the sensitivity of detection for Alfacalcidol and other vitamin D metabolites. The following tables summarize the reported enhancements.

Table 1: Improvement in Limit of Detection (LOD) for Alfacalcidol

AnalyteTreatmentLimit of Detection (LOD)Fold ImprovementReference
AlfacalcidolNon-derivatized1.0 µg/mL-
AlfacalcidolPTAD Derivatization0.01 µg/mL100x

Table 2: Signal Enhancement with Various Derivatization Reagents for Vitamin D Metabolites

Derivatization ReagentAnalyte ClassSignal Enhancement FactorReference
PTADVitamin D Metabolites~100-1000x
AmplifexVitamin D Metabolites3-295x
2-Nitrosopyridine (PyrNO)Vitamin D MetabolitesHigher than PTAD
Isonicotinoyl chloride (INC)Vitamin D Metabolites3-45x

Signaling Pathway of Alfacalcidol

Alfacalcidol functions as a pro-drug that is rapidly converted in the liver to calcitriol (1,25-dihydroxyvitamin D3). Calcitriol then binds to the Vitamin D Receptor (VDR) in various target tissues, initiating a cascade of biological responses that regulate calcium and phosphate homeostasis.

Alfacalcidol_Signaling_Pathway cluster_blood Bloodstream cluster_liver Liver cluster_target Target Cell (e.g., Intestine, Bone, Kidney) Alfacalcidol_blood Alfacalcidol Enzyme 25-hydroxylase Alfacalcidol_blood->Enzyme Metabolism Calcitriol_liver Calcitriol (1,25-(OH)2D3) Enzyme->Calcitriol_liver VDR Vitamin D Receptor (VDR) Calcitriol_liver->VDR Binding Nucleus Nucleus VDR->Nucleus Translocation Gene Gene Expression (Calcium Transport Proteins) Nucleus->Gene Response Biological Response (Increased Calcium Absorption) Gene->Response

Caption: Metabolic activation and signaling pathway of Alfacalcidol.

Experimental Workflow

The overall experimental workflow involves sample preparation, derivatization, and subsequent analysis by LC-MS/MS. This compound is added as an internal standard at the beginning of the process to account for any variability.

Derivatization_Workflow Sample Biological Sample (e.g., Plasma, Serum) IS Spike with this compound (Internal Standard) Sample->IS Extraction Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) IS->Extraction Drydown Evaporation to Dryness Extraction->Drydown Derivatization Reconstitution & Derivatization with PTAD Reagent Drydown->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS

Caption: Workflow for this compound derivatization and analysis.

Detailed Experimental Protocol

This protocol details the derivatization of this compound for enhanced LC-MS/MS sensitivity.

1. Materials and Reagents

  • This compound standard (certified reference material)

  • 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Vitamin D3 (for use as an internal standard for Alfacalcidol, if this compound is the analyte)

  • Dichloromethane (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Nitrogen gas for evaporation

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

2. Standard Solution Preparation

  • This compound Stock Solution (1 µg/mL): Accurately weigh and dissolve this compound in ethanol to prepare a stock solution.

  • Working Internal Standard (IS) Solution (e.g., 10 ng/mL): Dilute the stock solution with an appropriate solvent (e.g., ethanol or mobile phase) to prepare the working IS solution.

3. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of the sample (e.g., plasma, serum, or dissolution media), add a known amount of the this compound working IS solution.

  • Add 600 µL of dichloromethane as the extraction solvent.

  • Vortex the mixture vigorously for 2 minutes.

  • If an emulsion forms, add 100-200 µL of saturated saline to break the emulsion and vortex again.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.

4. Derivatization Procedure

  • PTAD Reagent Preparation: Prepare a fresh solution of PTAD in acetonitrile (e.g., 0.5 mg/mL). Note: PTAD is sensitive to light and moisture; handle accordingly.

  • Reconstitution and Reaction: Reconstitute the dried sample extract in 50 µL of the PTAD solution.

  • Vortex briefly to ensure complete dissolution.

  • Allow the derivatization reaction to proceed at room temperature for 40-60 minutes in the dark. The reaction is typically complete within this timeframe.

  • After the reaction, the sample is ready for LC-MS/MS analysis. If necessary, dilute with the mobile phase.

5. LC-MS/MS Analysis

  • LC Column: A C18 reversed-phase column is suitable for separation.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Injection Volume: 10 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

Table 3: Predicted MRM Transitions for PTAD-Derivatized this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Alfacalcidol-PTAD576.4298.1Based on published data for unlabeled Alfacalcidol.
This compound-PTAD 583.4 305.1 (predicted) Precursor is [M+H]+. Product ion reflects the loss of the PTAD moiety and side chain, with the deuterium atoms retained on the A-ring fragment.

Note: The exact m/z values and optimal collision energies should be determined empirically by infusing a derivatized standard solution into the mass spectrometer.

Conclusion

The chemical derivatization of this compound with PTAD is a robust and effective method to significantly enhance the sensitivity of LC-MS/MS analysis. This protocol provides a reliable framework for the accurate quantification of Alfacalcidol in low-abundance samples, facilitating advanced research in pharmacology and clinical diagnostics. The 100-fold improvement in the limit of detection allows for more precise pharmacokinetic profiling and monitoring of therapeutic levels.

References

Application Notes and Protocols for Bioequivalence Studies of Alfacalcidol Formulations Using Alfacalcidol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence studies of alfacalcidol formulations. The use of a stable isotope-labeled internal standard, alfacalcidol-d7, is highlighted as a crucial component for accurate quantification in complex biological matrices.

Introduction

Alfacalcidol (1α-hydroxyvitamin D3) is a synthetic analog of vitamin D that is widely used in the management of calcium metabolism disorders.[1][2][3] It is a prodrug that is rapidly converted in the liver to calcitriol (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D.[1][4] Calcitriol plays a vital role in regulating calcium and phosphate homeostasis, primarily by increasing intestinal calcium absorption and modulating bone remodeling.

Bioequivalence studies are essential for the development of generic alfacalcidol formulations to ensure that they are therapeutically equivalent to the innovator product. These studies typically involve a comparative pharmacokinetic analysis of the test and reference formulations. Key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are used to assess bioequivalence.

The accurate quantification of alfacalcidol in biological samples presents analytical challenges due to its low dosage and poor ionization efficiency in mass spectrometry. The use of a stable isotope-labeled internal standard, such as this compound, is the recommended approach to overcome these challenges. This compound has nearly identical physicochemical properties to alfacalcidol, ensuring that it behaves similarly during sample preparation and analysis, thus correcting for any variability and improving the accuracy and precision of the method.

Signaling Pathway of Alfacalcidol

Alfacalcidol exerts its pharmacological effects after its conversion to calcitriol. The following diagram illustrates the signaling pathway of calcitriol.

Alfacalcidol_Signaling_Pathway cluster_blood Bloodstream cluster_liver Liver cluster_target_cell Target Cell (e.g., Intestinal Epithelium) Alfacalcidol Alfacalcidol CYP27A1 25-Hydroxylase (CYP27A1) Alfacalcidol->CYP27A1 Hepatic Metabolism Calcitriol_Blood Calcitriol (1α,25-(OH)₂D₃) VDR Vitamin D Receptor (VDR) Calcitriol_Blood->VDR Enters Cell and Binds to VDR CYP27A1->Calcitriol_Blood VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to VDRE in Promoter Region of Target Genes Gene_Transcription Gene Transcription VDRE->Gene_Transcription Initiates CaBP Calcium-Binding Proteins (e.g., Calbindin) Gene_Transcription->CaBP Leads to Synthesis of Increased_Ca_Absorption Increased Intestinal Calcium Absorption CaBP->Increased_Ca_Absorption Facilitates

Caption: Alfacalcidol Signaling Pathway.

Bioequivalence Study Protocol

A typical bioequivalence study for an alfacalcidol formulation is a randomized, two-period, two-sequence, single-dose, crossover study under fasting conditions.

1. Study Design and Population:

  • Design: Randomized, two-period, crossover.

  • Population: Healthy adult volunteers.

  • Washout Period: A sufficient washout period between the two treatment periods should be implemented, typically at least 14 days, to ensure complete elimination of the drug from the body.

2. Dosing and Administration:

  • A single oral dose of the test and reference alfacalcidol formulations is administered in each period.

  • The dose administered is usually the highest strength of the formulation.

  • Subjects should fast overnight for at least 10 hours before and for 4 hours after drug administration.

3. Blood Sampling:

  • Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA) at predose (0 hours) and at multiple time points post-dose.

  • Suggested sampling times: 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.

  • Plasma is separated by centrifugation and stored frozen at -70°C or below until analysis.

The following diagram outlines the experimental workflow for a bioequivalence study.

Bioequivalence_Study_Workflow cluster_clinical_phase Clinical Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Screening Subject Screening and Enrollment Randomization Randomization into Two Groups Screening->Randomization Period1 Period 1: Administer Test or Reference Formulation Randomization->Period1 Sampling1 Serial Blood Sampling Period1->Sampling1 Washout Washout Period Sampling1->Washout Sample_Prep Plasma Sample Preparation (with this compound Internal Standard) Sampling1->Sample_Prep Period2 Period 2: Administer Crossover Formulation Washout->Period2 Sampling2 Serial Blood Sampling Period2->Sampling2 Sampling2->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Quantification Quantification of Alfacalcidol LC_MS_Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Quantification->PK_Analysis Stat_Analysis Statistical Analysis (90% Confidence Intervals) PK_Analysis->Stat_Analysis BE_Conclusion Conclusion on Bioequivalence Stat_Analysis->BE_Conclusion

Caption: Bioequivalence Study Workflow.

Bioanalytical Method Protocol

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of alfacalcidol in plasma samples.

1. Sample Preparation:

  • Protein Precipitation: This is a common and straightforward method for removing proteins from plasma samples.

    • Thaw plasma samples at room temperature.

    • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.

    • Add 600 µL of acetonitrile, vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

  • Liquid-Liquid Extraction (LLE): LLE can also be used for sample clean-up and may provide a cleaner extract.

    • To 200 µL of plasma, add the internal standard.

    • Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate), vortex for 2 minutes.

    • Centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute and inject.

2. LC-MS/MS Conditions:

ParameterRecommended Conditions
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in methanolGradient elution may be required for optimal separation.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI) in positive mode
MRM Transitions Alfacalcidol: m/z 401.3 → 269.2This compound: m/z 408.3 → 276.2(Note: These transitions should be optimized for the specific instrument used)
Collision Energy Optimized for each transition

Data Presentation

The pharmacokinetic parameters for the test and reference alfacalcidol formulations should be calculated and summarized in a table. The geometric mean ratios of Cmax and AUC, along with their 90% confidence intervals, are used to determine bioequivalence. The acceptance criteria for bioequivalence are that the 90% confidence intervals for the geometric mean ratios of Cmax and AUC should be within the range of 80.00% to 125.00%.

Table 1: Summary of Pharmacokinetic Parameters (Example Data)

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)Geometric Mean Ratio (Test/Ref) %90% Confidence Interval
Cmax (pg/mL) 250.5 ± 65.2260.1 ± 70.396.3188.52% - 104.78%
AUC₀₋t (pgh/mL) 2850.7 ± 750.42910.3 ± 800.197.9591.23% - 105.15%
AUC₀₋inf (pgh/mL) 3100.2 ± 810.63180.9 ± 850.597.4690.55% - 104.89%
Tmax (h) 4.5 ± 1.24.8 ± 1.5--

(Note: The data presented in this table is for illustrative purposes only and does not represent actual study results.)

Conclusion

The use of this compound as an internal standard in a validated LC-MS/MS method allows for the accurate and reliable quantification of alfacalcidol in human plasma. A well-designed and executed bioequivalence study, following the protocols outlined in these application notes, will provide the necessary data to demonstrate the therapeutic equivalence of a generic alfacalcidol formulation to a reference product. Adherence to regulatory guidelines and good clinical and laboratory practices is paramount throughout the study.

References

Application Note: Quantitative Analysis of Alfacalcidol in Pharmaceutical Formulations by LC-MS/MS using Alfacalcidol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of alfacalcidol in pharmaceutical formulations using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, Alfacalcidol-d7, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The method involves a straightforward extraction and derivatization procedure, followed by LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This protocol is suitable for quality control and research applications in the pharmaceutical industry.

Introduction

Alfacalcidol (1α-hydroxyvitamin D3) is a synthetic analog of vitamin D used in the treatment of diseases related to calcium metabolism, such as osteoporosis and rickets.[1] Accurate quantification of alfacalcidol in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. Due to the low dosage amounts in formulations and the compound's poor ionization efficiency, highly sensitive analytical methods are required.[1][2] LC-MS/MS offers the necessary sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry, providing the most reliable results.[3] This method describes a validated approach for alfacalcidol quantification, adapted from established methodologies, employing this compound as the internal standard.[1]

Mechanism of Action Signaling Pathway

Alfacalcidol is a prodrug that is rapidly converted in the liver to calcitriol (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D. Calcitriol then binds to the Vitamin D Receptor (VDR), a nuclear receptor, which leads to the regulation of gene expression involved in calcium and phosphate homeostasis. This ultimately results in increased intestinal calcium absorption, regulation of bone mineralization, and modulation of parathyroid hormone levels.

Alfacalcidol_Pathway cluster_blood Bloodstream cluster_liver Liver cluster_target_cell Target Cell Alfacalcidol Alfacalcidol Conversion 25-hydroxylase Alfacalcidol->Conversion Metabolism Calcitriol_liver Calcitriol (Active Form) Conversion->Calcitriol_liver VDR Vitamin D Receptor (VDR) Calcitriol_liver->VDR Binding Gene Gene Expression (Calcium & Phosphate Homeostasis) VDR->Gene Regulation

Caption: Alfacalcidol Signaling Pathway.

Experimental Workflow

The analytical workflow consists of sample preparation, including extraction and derivatization, followed by LC-MS/MS analysis. The use of a derivatizing agent, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), significantly enhances the ionization efficiency of alfacalcidol.

Experimental_Workflow Start Pharmaceutical Formulation (e.g., Tablet, Capsule) Extraction Extraction of Alfacalcidol (e.g., with Dichloromethane) Start->Extraction Spike Spiking with This compound (Internal Standard) Extraction->Spike Derivatization Derivatization with PTAD Spike->Derivatization LCMS LC-MS/MS Analysis (MRM Mode) Derivatization->LCMS Quant Quantification LCMS->Quant

Caption: Experimental Workflow for Alfacalcidol Analysis.

Experimental Protocols

Materials and Reagents
  • Alfacalcidol Reference Standard

  • This compound (Internal Standard)

  • 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Dichloromethane (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Water, ultrapure

  • Pharmaceutical formulation containing alfacalcidol

Standard and Sample Preparation

4.2.1. Standard Stock Solutions

  • Prepare a stock solution of alfacalcidol (e.g., 100 µg/mL) in methanol.

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.

4.2.2. Calibration Standards and Quality Control Samples

  • Prepare a series of working standard solutions by serial dilution of the alfacalcidol stock solution with a suitable solvent (e.g., methanol:water 50:50 v/v) to cover the desired concentration range (e.g., 0.1 to 100 ng/mL).

  • Spike each calibration standard and quality control (QC) sample with the this compound internal standard to a final concentration of 50 ng/mL.

4.2.3. Sample Preparation from Pharmaceutical Formulation

  • Accurately weigh and crush a representative number of tablets or collect the contents of capsules to obtain a homogenous powder.

  • Weigh a portion of the powder equivalent to a single dose of alfacalcidol.

  • Add a defined volume of a suitable extraction solvent (e.g., dichloromethane) to the powder.

  • Vortex and sonicate for 15 minutes to ensure complete extraction.

  • Centrifuge the sample and collect the supernatant.

  • Spike the supernatant with the this compound internal standard.

  • Evaporate the solvent to dryness under a stream of nitrogen.

Derivatization
  • To the dried residue from the sample preparation, add 50 µL of a 0.2 mg/mL solution of PTAD in ethyl acetate.

  • Allow the reaction to proceed for 40 minutes at room temperature in the dark.

  • Stop the reaction by adding 50 µL of ethanol.

  • Evaporate the solution to dryness under nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

4.4.1. Liquid Chromatography

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 50% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

4.4.2. Mass Spectrometry

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Gas Flow As per instrument recommendation

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Alfacalcidol-PTAD576.4314.125
This compound-PTAD583.4321.125

Note: The MRM transition for this compound-PTAD is predicted based on a +7 Da mass shift from the non-deuterated compound. The optimal collision energy should be determined experimentally.

Quantitative Data

The method should be validated according to ICH guidelines. The following tables summarize typical validation parameters.

Table 1: Linearity

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Alfacalcidol0.1 - 100> 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low1< 10< 1090 - 110
Medium10< 10< 1090 - 110
High80< 10< 1090 - 110

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (ng/mL)
LOD~0.05
LOQ~0.1

The presented data are illustrative and should be confirmed during in-house method validation.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a highly sensitive, selective, and reliable approach for the quantitative analysis of alfacalcidol in pharmaceutical formulations. The simple extraction and derivatization protocol, combined with the accuracy of isotope dilution mass spectrometry, makes this method well-suited for routine quality control and research in the pharmaceutical industry.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ion Suppression with Alfacalcidol-d7 in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Alfacalcidol-d7 as an internal standard to overcome ion suppression in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Alfacalcidol analysis?

A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as Alfacalcidol, is reduced by co-eluting components from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[3][4] Alfacalcidol analysis is particularly susceptible to this due to its low dosage amounts and poor ionization efficiency in common electrospray ionization (ESI) sources. Common causes of ion suppression include salts, phospholipids from biological samples, and mobile phase additives.

Q2: How does this compound help in overcoming ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is considered the gold standard for compensating for ion suppression. Because this compound has nearly identical physicochemical properties to Alfacalcidol, it co-elutes and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as the ratio remains consistent even with variations in ion suppression.

Q3: I am observing low signal intensity for both Alfacalcidol and this compound. What are the likely causes and solutions?

A3: Low signal intensity for both the analyte and the internal standard suggests a significant matrix effect or sub-optimal instrument conditions.

Possible Causes:

  • High concentration of co-eluting matrix components: Endogenous materials like phospholipids, salts, or proteins in the sample can suppress the ionization of both compounds.

  • Inefficient sample preparation: The chosen sample cleanup method may not be adequately removing interfering substances.

  • Sub-optimal chromatographic conditions: Poor separation can lead to co-elution of Alfacalcidol with highly suppressive matrix components.

  • Ion source contamination: Buildup of non-volatile salts or other contaminants in the mass spectrometer's ion source can reduce overall sensitivity.

Troubleshooting Steps:

  • Improve Sample Preparation: Enhance the cleanup procedure to more effectively remove matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than protein precipitation for removing phospholipids.

  • Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry (e.g., from C18 to phenyl-hexyl) to improve the separation of Alfacalcidol from interfering peaks.

  • Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.

  • Clean the Ion Source: Perform regular maintenance and cleaning of the LC-MS/MS interface to prevent contamination buildup.

Q4: My this compound signal is stable, but the Alfacalcidol signal is variable across samples. What could be the issue?

A4: This scenario suggests that the internal standard may not be perfectly co-eluting with the analyte, or there is an interference specific to the analyte.

Possible Causes:

  • Chromatographic Separation of Analyte and IS: Minor differences in retention time between Alfacalcidol and this compound can become significant if they fall into different regions of ion suppression.

  • Metabolite Interference: A metabolite of a co-administered drug or an endogenous compound might be isobaric with Alfacalcidol and co-elute, causing specific suppression.

  • Sample-to-Sample Matrix Variability: Different patient or sample lots can have varying compositions, leading to inconsistent matrix effects that may disproportionately affect the analyte if it is not perfectly co-eluting with the internal standard.

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of Alfacalcidol and this compound to ensure they have identical retention times.

  • Adjust Chromatography: Modify the chromatographic method to ensure perfect co-elution.

  • Investigate Potential Interferences: Analyze blank matrix samples to check for endogenous peaks at the retention time of Alfacalcidol.

Troubleshooting Guides

Problem: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Possible Cause Recommended Solution
Sample-to-sample variability in matrix composition Implement a more robust sample preparation method like SPE or LLE to minimize matrix variability.
Prepare calibration standards and QC samples in the same biological matrix as the study samples to compensate for consistent matrix effects.
Ensure the use of a stable isotope-labeled internal standard like this compound to correct for variations in ion suppression.
Inconsistent sample processing Standardize all sample preparation steps, including volumes, mixing times, and temperatures.
Problem: Poor Peak Shape or Peak Splitting
Possible Cause Recommended Solution
Column degradation or contamination Replace the analytical column and guard column.
Inappropriate mobile phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Sample solvent mismatch with mobile phase Reconstitute the final sample extract in a solvent that is similar in composition and strength to the initial mobile phase.

Experimental Protocols

Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones

This experiment helps to visualize at which retention times ion suppression occurs in your chromatographic run.

Methodology:

  • Prepare a solution of Alfacalcidol in a suitable solvent at a concentration that gives a stable signal.

  • Set up a post-column infusion system where the Alfacalcidol solution is continuously infused into the mobile phase flow after the analytical column and before the mass spectrometer ion source.

  • Inject a blank, extracted matrix sample onto the LC system.

  • Monitor the signal of Alfacalcidol. A stable baseline will be observed. Any dips or decreases in the baseline indicate regions of ion suppression caused by eluting matrix components.

Protocol 2: Evaluation of Matrix Effect using Post-Extraction Spiking

This protocol quantifies the extent of ion suppression.

Methodology:

  • Set A: Prepare Alfacalcidol and this compound standards in a clean solvent.

  • Set B: Extract at least six different blank matrix lots. Spike the extracted matrix with Alfacalcidol and this compound at the same concentration as Set A.

  • Analyze both sets of samples via LC-MS/MS.

  • Calculate the matrix factor (MF) for each lot: MF = (Peak Area in Presence of Matrix) / (Peak Area in Clean Solvent)

  • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The variability of the MF across different lots is also a critical parameter.

Quantitative Data Summary

The following table summarizes typical data that would be generated during a matrix effect evaluation.

Parameter Lot 1 Lot 2 Lot 3 Lot 4 Lot 5 Lot 6 Mean %CV
Alfacalcidol Peak Area (Solvent) 150,000152,000149,500151,000150,500148,000150,1671.0%
Alfacalcidol Peak Area (Matrix) 95,00088,000102,00091,00099,00093,00094,6675.5%
Matrix Factor (Alfacalcidol) 0.630.580.680.600.660.630.635.9%
This compound Peak Area (Solvent) 160,000161,000159,000162,000158,500160,500160,1670.8%
This compound Peak Area (Matrix) 101,00094,000108,00097,000105,00099,000100,6675.3%
Matrix Factor (this compound) 0.630.580.680.600.660.620.635.8%
Analyte/IS Ratio (Solvent) 0.940.940.940.930.950.920.941.1%
Analyte/IS Ratio (Matrix) 0.940.940.940.940.940.940.940.0%

As shown in the table, while both Alfacalcidol and this compound experience significant ion suppression (Matrix Factor ~0.63), the Analyte/IS ratio remains consistent, demonstrating the effectiveness of the stable isotope-labeled internal standard.

Visualizations

IonSuppressionWorkflow cluster_Problem Problem Identification cluster_Investigation Investigation cluster_Solution Solution Implementation cluster_Verification Verification A Low Signal or Inconsistent Results B Post-Column Infusion A->B C Evaluate Sample Prep A->C D Check Chromatography A->D G Use this compound (SIL-IS) A->G Primary Strategy E Optimize Chromatography (Gradient, Column) B->E Identifies Suppression Zone F Enhance Sample Cleanup (SPE, LLE) C->F Removes Interferences D->E Improves Separation I Validate Method E->I F->I G->I H Dilute Sample H->I ESIMechanism cluster_source ESI Source cluster_components Droplet Components ESI_Tip LC Eluent Droplet Charged Droplet ESI_Tip->Droplet Nebulization & Desolvation Gas_Phase_Ions Gas Phase Ions (To MS) Droplet->Gas_Phase_Ions Ion Evaporation Analyte Alfacalcidol (Analyte) Analyte->Droplet IS This compound (IS) IS->Droplet Matrix Matrix Interference Matrix->Droplet Suppression Matrix components compete for charge and surface access, reducing ionization of Analyte and IS. Suppression->Gas_Phase_Ions Suppresses Signal

References

Technical Support Center: Alfacalcidol-d7 & Matrix Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alfacalcidol-d7. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound as an internal standard and troubleshooting potential challenges, particularly those related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated form of Alfacalcidol, a synthetic analog of vitamin D.[1][2] In analytical chemistry, its primary use is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Alfacalcidol in various biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).[1][3][4] The incorporation of seven deuterium atoms results in a higher mass, allowing it to be distinguished from the non-labeled Alfacalcidol by the mass spectrometer, while maintaining nearly identical chemical and physical properties.

Q2: Why is a deuterated internal standard like this compound important in bioanalysis?

Deuterated internal standards are considered the gold standard for quantitative bioanalysis, especially in complex matrices like plasma or serum. This is because they help to correct for variations that can occur during sample preparation and analysis, most notably the matrix effect. Since this compound has very similar physicochemical properties to Alfacalcidol, it behaves almost identically during extraction, chromatography, and ionization. By adding a known amount of this compound to your samples, you can normalize the signal of the analyte (Alfacalcidol) to that of the internal standard. This ratio-based quantification leads to more accurate and precise results by compensating for signal fluctuations caused by the sample matrix.

Q3: What are matrix effects and how do they impact LC-MS/MS analysis?

Matrix effects are a common challenge in LC-MS/MS analysis and refer to the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix. This can lead to either a decrease in the analyte signal, known as ion suppression, or an increase in the signal, termed ion enhancement. These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method. In bioanalysis, common sources of matrix effects include salts, phospholipids, and other endogenous components of the biological sample.

Troubleshooting Guide

Problem: I am observing significant ion suppression or enhancement, even when using this compound.

Possible Cause 1: Differential Matrix Effects due to Chromatographic Separation

While this compound is designed to co-elute with Alfacalcidol, slight differences in their chromatographic retention times can occur, a phenomenon known as the "isotope effect". If this separation is significant enough that the analyte and the internal standard elute into regions with different matrix interferences, the correction will not be accurate.

Solution:

  • Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to achieve better co-elution of Alfacalcidol and this compound.

  • Evaluate Matrix Effect: Perform a post-extraction addition experiment to quantify the extent of the matrix effect on both the analyte and the internal standard.

Experimental Protocol: Quantifying Matrix Effects

This experiment helps to determine if the matrix is affecting the ionization of the analyte and the internal standard to the same extent.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Alfacalcidol and this compound spiked into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then Alfacalcidol and this compound are spiked into the final, dried, and reconstituted extract.

    • Set C (Pre-Extraction Spike): Alfacalcidol and this compound are spiked into the blank matrix before the extraction process.

  • Analyze all three sets using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for both the analyte and the internal standard:

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • An IS-Normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effect. A value significantly different from 1 suggests differential matrix effects.

Possible Cause 2: Inefficient Sample Preparation

The presence of a high concentration of interfering substances, such as phospholipids from plasma, can overwhelm the ionization source and lead to significant matrix effects that even a deuterated internal standard cannot fully compensate for.

Solution:

  • Improve Sample Cleanup: Incorporate more rigorous sample preparation techniques to remove interfering components.

    • Liquid-Liquid Extraction (LLE): Can be effective in separating Alfacalcidol from polar interferences.

    • Solid-Phase Extraction (SPE): Offers a more selective way to isolate the analyte and remove a broader range of interferences.

  • Derivatization: For vitamin D compounds, which can have poor ionization efficiency, derivatization with an agent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can significantly improve sensitivity and may reduce the impact of certain matrix interferences.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This is a general protocol that may require optimization for your specific matrix.

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.

  • Add 500 µL of a suitable extraction solvent (e.g., methyl tert-butyl ether or hexane:ethyl acetate 9:1 v/v).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of Alfacalcidol

The following are example starting conditions and may need to be optimized for your specific instrument and application.

ParameterSuggested Condition
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 70% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Source Electrospray Ionization (ESI) in Positive Mode or Atmospheric Pressure Chemical Ionization (APCI)
MRM Transitions Alfacalcidol: [M+H]+ → fragment ionthis compound: [M+H+7]+ → corresponding fragment ion

Note: Specific MRM transitions should be determined by direct infusion of the analytical standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Spike with this compound sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Analyte/IS Ratio peak_integration->ratio_calculation quantification Quantification ratio_calculation->quantification

Caption: Workflow for the quantitative analysis of Alfacalcidol using this compound.

troubleshooting_matrix_effects start Inaccurate Quantification or Poor Reproducibility check_coelution Do Analyte and IS Co-elute? start->check_coelution optimize_lc Optimize LC Method: - Gradient - Mobile Phase - Column check_coelution->optimize_lc No quantify_me Quantify Matrix Effect (Post-Extraction Spike) check_coelution->quantify_me Yes optimize_lc->check_coelution improve_cleanup Improve Sample Cleanup: - LLE - SPE - Derivatization quantify_me->improve_cleanup Differential ME Observed end Accurate Quantification quantify_me->end ME Compensated improve_cleanup->check_coelution

Caption: Troubleshooting logic for addressing matrix effects when using this compound.

References

Technical Support Center: Optimizing Alfacalcidol-d7 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution during the chromatographic analysis of Alfacalcidol-d7.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common causes of poor peak shape (tailing, fronting, or broad peaks) for this compound?

Poor peak shape for this compound can arise from several factors related to the analytical method, column chemistry, and sample preparation. Common causes include:

  • Peak Tailing: This is often caused by secondary interactions between the hydroxyl groups of this compound and active sites (e.g., residual silanols) on the stationary phase. Other causes include low mobile phase buffer concentration, column contamination, or a void at the column inlet.

  • Peak Fronting: This is typically a result of column overload, where too much sample is injected, or the sample is dissolved in a solvent stronger than the mobile phase.

  • Broad Peaks: This can indicate low chromatographic efficiency, which may stem from a poorly packed column, extra-column volume, or a mobile phase composition that is not optimal for this compound.

Q2: My this compound peak is tailing. How can I improve its symmetry?

Peak tailing is a common issue for compounds with polar functional groups like the hydroxyl groups in this compound. Here are several troubleshooting steps to improve peak symmetry:

  • Optimize Mobile Phase pH and Composition:

    • For reversed-phase chromatography, adding a small amount of an acidic modifier like formic acid (e.g., 0.1%) to the mobile phase can suppress the ionization of residual silanol groups on the silica-based stationary phase, thereby reducing peak tailing.[1]

    • Ensure adequate buffer capacity if operating in a specific pH range.

  • Select an Appropriate Column:

    • Use a high-purity, end-capped C18 or a column with a different stationary phase chemistry (e.g., phenyl-hexyl) that is less prone to secondary interactions. A column with low silanol activity is recommended.

    • Consider using a column with smaller particle sizes (e.g., UPLC columns) for improved efficiency and peak shape.

  • Check for Column Contamination and Degradation:

    • Flush the column with a strong solvent to remove any strongly retained contaminants.

    • If the column is old or has been used extensively, it may be degraded and require replacement.

  • Reduce Extra-Column Volume:

    • Use tubing with the smallest possible internal diameter and length to connect the components of your HPLC system.

Q3: I am observing peak fronting for this compound. What could be the cause and how do I fix it?

Peak fronting is often an indication of sample overload or issues with the sample solvent.

  • Reduce Sample Concentration: Prepare a dilution series of your sample and inject them to see if the peak shape improves at lower concentrations.

  • Modify Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase. Injecting a sample in a much stronger solvent can cause the analyte to travel through the column too quickly at the beginning, leading to a fronting peak.

  • Check for Column Issues: While less common, a partially collapsed column bed at the inlet can also cause peak fronting.

Q4: How can I improve the resolution between this compound and other closely eluting peaks?

Improving resolution requires optimizing the selectivity and/or efficiency of your chromatographic method.

  • Adjust Mobile Phase Strength:

    • In reversed-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will increase retention times and may improve the separation of closely eluting peaks.

    • For gradient elution, a shallower gradient can enhance resolution.

  • Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent-analyte interactions.

  • Modify the Stationary Phase: If mobile phase optimization is insufficient, trying a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a cyano phase instead of a C18) can provide a significant change in selectivity.

  • Decrease the Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution, although this will also increase the run time.

  • Increase the Column Temperature: A higher column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer rates. However, the stability of this compound at elevated temperatures should be considered.

Q5: I am seeing extra, unexpected peaks in my chromatogram when analyzing this compound, especially in stability samples. What could be their origin?

The appearance of extra peaks can be due to several factors:

  • Isomerization: Alfacalcidol can exist in equilibrium with its pre-isomer (pre-alfacalcidol).[2] This isomerization can be influenced by factors such as temperature and light. The different isomers may separate under certain chromatographic conditions.

  • Degradation: Alfacalcidol, like other vitamin D analogs, can be sensitive to heat, light, and air. The extra peaks could be degradation products.

  • Excipient Interference: If analyzing a formulation, peaks from excipients or their degradation products might be present.

  • Contamination: Contamination from the sample preparation process or the HPLC system itself can introduce extraneous peaks.

To identify the source, it is recommended to analyze a placebo sample (if applicable), stressed samples (e.g., exposed to heat, light, or acid/base), and to use a high-resolution mass spectrometer to identify the unknown peaks.

Experimental Protocols and Data

Table 1: Example HPLC and LC-MS/MS Methods for Alfacalcidol Analysis
ParameterMethod 1: Reversed-Phase LC-MS/MS (with Derivatization)[1]Method 2: Normal-Phase HPLC[3]Method 3: Reversed-Phase HPLC[4]
Column Symmetry Shield RP18 (3.0 mm x 150 mm, 3.5 µm)Thermo Scientific silica (250 x 4.6 mm, 3µm)C18
Mobile Phase 0.1% Formic acid in water : Methanol (1:9, v/v)n-Hexane : IPA : Tetrahydrofuran : Acetic acid (920:40:40:2, v/v/v/v)Methanol : Water (98:2, v/v)
Flow Rate 0.5 mL/min2.0 mL/min1.2 mL/min
Detection ESI+ MS/MSUV at 265 nmUV at 265 nm
Column Temp. 40°C37°CNot Specified
Injection Vol. Not Specified100 µLNot Specified
Note Requires derivatization with PTAD to improve sensitivity.
Protocol 1: Derivatization of Alfacalcidol for Enhanced LC-MS Sensitivity

This protocol is based on a method developed to overcome the low ionization efficiency of alfacalcidol in electrospray ionization (ESI) mass spectrometry.

Objective: To improve the detection limit of Alfacalcidol by chemical derivatization prior to LC-MS analysis.

Materials:

  • This compound sample

  • 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution (derivatizing reagent)

  • Dichloromethane

  • Acetonitrile

  • Internal Standard (e.g., Vitamin D3)

Procedure:

  • Extraction: Extract the this compound from the sample matrix using an appropriate solvent like dichloromethane. This step also helps to remove interfering substances.

  • Derivatization:

    • Evaporate the extraction solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent (e.g., acetonitrile).

    • Add the PTAD solution to the sample. The reaction occurs at ambient temperature.

  • LC-MS Analysis: Inject the derivatized sample onto the LC-MS system. The PTAD-derivatized this compound will have a significantly higher ionization efficiency, leading to a lower limit of detection.

Visual Troubleshooting Guides

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_mobile_phase Check Mobile Phase start->check_mobile_phase adjust_ph Adjust pH / Add Modifier (e.g., 0.1% Formic Acid) check_mobile_phase->adjust_ph pH/Composition Issue check_column Check Column Condition check_mobile_phase->check_column Mobile Phase OK good_peak Symmetrical Peak adjust_ph->good_peak flush_column Flush with Strong Solvent check_column->flush_column Contamination Suspected replace_column Replace Column (if old or degraded) check_column->replace_column Column is Old/Damaged check_overload Check for Overload/Contamination check_column->check_overload Column OK flush_column->good_peak replace_column->good_peak dilute_sample Dilute Sample check_overload->dilute_sample Overload Suspected check_overload->good_peak No Overload dilute_sample->good_peak

Caption: Troubleshooting workflow for addressing peak tailing of this compound.

Troubleshooting_Resolution start Poor Resolution optimize_mobile_phase Optimize Mobile Phase start->optimize_mobile_phase adjust_strength Adjust Organic Solvent % or Gradient Slope optimize_mobile_phase->adjust_strength Selectivity Issue change_solvent Change Organic Solvent (e.g., MeOH to ACN) optimize_mobile_phase->change_solvent Still Poor optimize_column Optimize Column/Flow optimize_mobile_phase->optimize_column Mobile Phase Optimized good_resolution Good Resolution adjust_strength->good_resolution change_solvent->good_resolution change_column Try Different Stationary Phase optimize_column->change_column Selectivity Still an Issue adjust_flow_temp Decrease Flow Rate / Adjust Temperature optimize_column->adjust_flow_temp Efficiency Issue change_column->good_resolution adjust_flow_temp->good_resolution

Caption: Logical workflow for improving the resolution of this compound from adjacent peaks.

References

Technical Support Center: Alfacalcidol-d7 Stability in Processed Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Alfacalcidol-d7 in processed samples. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Disclaimer: Direct stability data for this compound is limited. The information provided here is largely extrapolated from stability studies on Alfacalcidol and other deuterated and non-deuterated Vitamin D analogs. Researchers should perform their own stability assessments for their specific sample matrices and analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in processed samples?

A1: The stability of this compound, similar to other Vitamin D compounds, is primarily affected by:

  • Temperature: Elevated temperatures can accelerate degradation. Long-term storage should be at low temperatures, such as -20°C or -80°C.[1]

  • Light: Exposure to direct sunlight and even artificial light can cause degradation. Samples should be protected from light by using amber vials or by covering them.

  • pH: Acidic or alkaline conditions can potentially lead to isomerization or degradation.

  • Oxidation: Alfacalcidol is sensitive to air and can oxidize. It is advisable to minimize headspace in storage vials and consider the use of antioxidants if necessary.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of Vitamin D metabolites. It is recommended to limit the number of freeze-thaw cycles.[2][3]

Q2: How should I store my processed biological samples (e.g., plasma, serum) containing this compound?

A2: For optimal stability, processed samples should be stored under the following conditions:

  • Short-term storage (bench-top): If samples need to be kept at room temperature before analysis, they should be protected from light and analyzed as quickly as possible. Some studies on Vitamin D metabolites show stability for up to 4 hours at room temperature.[1]

  • Long-term storage: For long-term storage, samples should be kept at -20°C or preferably -80°C. Studies on other vitamin D metabolites have shown stability for months to years at these temperatures.

  • In the autosampler: When placed in an autosampler, samples should be kept at a cool temperature (e.g., 4-5°C) to minimize degradation during the analytical run.

Q3: My this compound recovery is low in my LC-MS/MS analysis. What could be the cause?

A3: Low recovery of this compound can be due to several factors:

  • Degradation: The compound may have degraded during sample collection, processing, or storage. Review your handling procedures to ensure samples are protected from light and excessive heat, and that freeze-thaw cycles are minimized.

  • Matrix Effects: Components in the biological matrix can suppress the ionization of this compound in the mass spectrometer, leading to a lower signal. Consider using a more effective sample clean-up method or a different ionization source.

  • Adsorption: Alfacalcidol, being a lipophilic compound, can adsorb to plastic surfaces. Using silanized glassware or polypropylene tubes can help minimize this issue.

  • Suboptimal Derivatization: If you are using a derivatization step to improve sensitivity, incomplete or unstable derivatization can lead to low signal. Ensure your derivatization reagent is fresh and the reaction conditions are optimized. The stability of derivatized products can vary.

Q4: What are the known degradation products of Alfacalcidol?

A4: Alfacalcidol can undergo isomerization to form pre-alfacalcidol, a reversible process that is dependent on temperature. Both forms are biologically active. Other potential degradation pathways include oxidation.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Low or inconsistent this compound signal Sample degradation due to improper storage.Store samples at -80°C, protect from light, and minimize freeze-thaw cycles.
Matrix effects suppressing ionization.Optimize sample preparation (e.g., use solid-phase extraction). Evaluate different LC-MS conditions.
Adsorption to labware.Use polypropylene or silanized glass vials and pipette tips.
Peak tailing or splitting in chromatogram Isomerization to pre-alfacalcidol.Control temperature during sample processing and analysis. Ensure consistent run times.
Poor chromatographic conditions.Optimize the mobile phase, gradient, and column type.
High variability between replicate injections Autosampler instability.Keep the autosampler temperature low (e.g., 4°C). Limit the time samples spend in the autosampler.
Inconsistent sample preparation.Ensure precise and consistent execution of the sample preparation protocol.

Data on Stability of Vitamin D Analogs

The following tables summarize stability data for Vitamin D analogs, which can serve as a guideline for this compound.

Table 1: Freeze-Thaw Stability of Vitamin D Metabolites in Human Serum

CompoundNumber of Freeze-Thaw CyclesTemperatureStability (% of Initial Concentration)Reference
25(OH)D33-20°CFluctuated within ± 60%
1,25(OH)2D32Not SpecifiedSignificant influence on variability
Vitamin D32Not SpecifiedStable

Table 2: Short-Term (Bench-Top) Stability of Vitamin D Metabolites in Human Serum

CompoundDurationTemperatureStability (% of Initial Concentration)Reference
25(OH)D4 hoursRoom TemperatureStable
Alfacalcidol Solution24 hoursRoom Temperature (in dark)Stable

Table 3: Long-Term Storage Stability of Vitamin D Metabolites in Human Serum/Plasma

CompoundDurationTemperatureStability (% of Initial Concentration)Reference
25(OH)D7 days-20°CStable
25(OH)D3 months-80°CStable
Derivatized Vitamin D3 Metabolites1 month-20°C75-98% (DMEQ-TAD derivatives)
Derivatized Vitamin D3 Metabolites3 months-20°C50-80% (DMEQ-TAD derivatives)

Table 4: Autosampler Stability of Derivatized Vitamin D3 Metabolites

Compound DerivativeDurationTemperatureStability (% Decrease in Signal)Reference
Amplifex-Vitamin D324 hours5°C15.3%
Amplifex-25(OH)D324 hours5°C19.7%
Amplifex-1,25(OH)2D324 hours5°C42.6%
PTAD Derivatives24 hoursRoom TemperatureNo significant loss

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound in processed biological samples. It is crucial to adapt these protocols to your specific matrix and analytical method.

1. Freeze-Thaw Stability Assessment

  • Objective: To determine the stability of this compound after repeated freeze-thaw cycles.

  • Procedure:

    • Spike a pooled sample of the biological matrix with a known concentration of this compound.

    • Aliquot the spiked sample into multiple vials.

    • Analyze a set of aliquots immediately (Cycle 0).

    • Freeze the remaining aliquots at -20°C or -80°C for at least 12 hours.

    • Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.

    • Analyze a set of aliquots after the first cycle.

    • Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 3 to 5 cycles), analyzing a set of aliquots after each cycle.

    • Compare the concentration of this compound at each cycle to the initial concentration (Cycle 0).

2. Short-Term (Bench-Top) Stability Assessment

  • Objective: To evaluate the stability of this compound in processed samples at room temperature.

  • Procedure:

    • Process a set of samples containing this compound as you would for a typical analysis.

    • Leave the processed samples on the bench-top at room temperature, protected from light.

    • Analyze aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Compare the concentrations at each time point to the initial concentration (time 0).

3. Long-Term Stability Assessment

  • Objective: To determine the stability of this compound under long-term storage conditions.

  • Procedure:

    • Prepare multiple aliquots of a spiked matrix sample.

    • Analyze a set of aliquots immediately to establish the baseline concentration.

    • Store the remaining aliquots at the desired long-term storage temperature (e.g., -20°C and -80°C).

    • Analyze aliquots at predetermined time intervals (e.g., 1, 3, 6, and 12 months).

    • Compare the concentrations at each time point to the baseline concentration.

4. Autosampler Stability Assessment

  • Objective: To assess the stability of this compound in the autosampler.

  • Procedure:

    • Place a set of processed samples in the autosampler set at a specific temperature (e.g., 4°C).

    • Inject the samples at regular intervals over a prolonged period (e.g., every 2-4 hours for 24-48 hours).

    • Monitor the peak area or calculated concentration of this compound over time to check for any degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Analysis cluster_data Data Evaluation start Spike Biological Matrix with this compound aliquot Aliquot Spiked Sample start->aliquot ft_stability Freeze-Thaw Stability aliquot->ft_stability Multiple Cycles st_stability Short-Term (Bench-Top) Stability aliquot->st_stability Room Temp, Varying Duration lt_stability Long-Term Stability aliquot->lt_stability -20°C / -80°C, Varying Duration as_stability Autosampler Stability aliquot->as_stability Autosampler Conditions analysis LC-MS/MS Analysis ft_stability->analysis st_stability->analysis lt_stability->analysis as_stability->analysis evaluation Compare Concentrations to Baseline analysis->evaluation

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low/Inconsistent this compound Signal degradation Sample Degradation? start->degradation matrix_effects Matrix Effects? start->matrix_effects adsorption Adsorption to Labware? start->adsorption sol_degradation Review Storage & Handling: - Store at -80°C - Protect from light - Minimize freeze-thaw degradation->sol_degradation sol_matrix Optimize Sample Prep: - Use SPE - Evaluate different LC-MS conditions matrix_effects->sol_matrix sol_adsorption Use appropriate labware: - Polypropylene tubes - Silanized glassware adsorption->sol_adsorption

Caption: Troubleshooting logic for low this compound signal.

References

Technical Support Center: Optimizing Alfacalcidol-d7 Extraction from Serum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Alfacalcidol-d7 from serum for analysis, typically by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from serum?

A1: The three most common techniques for extracting this compound and other vitamin D analogs from serum are:

  • Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent is added to the serum to precipitate proteins, leaving the analyte of interest in the supernatant.

  • Liquid-Liquid Extraction (LLE): A method that separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous serum sample and an organic solvent.

  • Solid-Phase Extraction (SPE): A technique where the analyte is isolated from the serum matrix by passing the sample through a solid sorbent which retains the analyte. The analyte is then eluted with a suitable solvent.

Q2: Why is derivatization recommended for the analysis of this compound by LC-MS?

A2: Alfacalcidol and its analogs often exhibit poor ionization efficiency in common LC-MS ionization sources like electrospray ionization (ESI) and atmospheric-pressure chemical ionization (APCI).[1][2][3] Derivatization with a reagent such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can significantly enhance the ionization efficiency, leading to a substantial improvement in sensitivity and lower limits of detection (LOD) and quantification (LOQ).[1][4] In some cases, derivatization has been shown to improve the LOD by as much as 100-fold.

Q3: How can I minimize matrix effects in my LC-MS analysis of this compound from serum?

A3: Matrix effects, which are the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the sample matrix, are a common challenge in serum analysis. To minimize these effects:

  • Optimize Sample Cleanup: Employing a more rigorous extraction method like SPE can provide cleaner extracts compared to a simple protein precipitation.

  • Chromatographic Separation: Ensure adequate chromatographic separation of this compound from endogenous serum components, particularly phospholipids.

  • Use a Stable Isotope-Labeled Internal Standard: this compound itself is a stable isotope-labeled internal standard for the quantification of endogenous Alfacalcidol. When quantifying this compound, a different stable isotope-labeled analog would be used. The internal standard should be added to the sample before extraction to compensate for analyte loss during sample preparation and for matrix effects.

  • Derivatization: Derivatization can sometimes help to reduce matrix effects by shifting the analyte to a different region of the chromatogram.

Q4: What are the best practices for handling and storing serum samples to ensure the stability of this compound?

A4: Alfacalcidol and other vitamin D metabolites are sensitive to light and temperature. To ensure stability:

  • Storage Temperature: Store serum samples at -20°C or, for long-term storage, at -80°C.

  • Light Protection: Protect samples from light by using amber-colored tubes or by wrapping tubes in aluminum foil.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to degradation of the analyte. Aliquot samples into smaller volumes if multiple analyses are planned.

Troubleshooting Guides

Low Extraction Recovery
Potential Cause Troubleshooting Steps
Incomplete Protein Precipitation - Increase the ratio of precipitation solvent to serum (a ratio of 3:1 to 5:1 is generally recommended). - Ensure the precipitation solvent is sufficiently cold. - Vortex the sample vigorously after adding the solvent. - Consider using a combination of solvents, such as methanol/acetonitrile/acetone, which can be more effective than a single solvent.
Emulsion Formation during LLE - Add a salt, such as saturated sodium chloride solution, to the aqueous phase to help break the emulsion. - Centrifuge at a higher speed or for a longer duration. - Try a different organic solvent or a mixture of solvents.
Inefficient Analyte Binding or Elution in SPE - Analyte Lost in Flow-through: The sorbent may not be appropriate for the analyte, or the sample pH may need adjustment to ensure the analyte is in a form that will bind to the sorbent. - Analyte Lost in Wash Step: The wash solvent may be too strong, causing premature elution of the analyte. Use a weaker wash solvent. - Analyte Not Eluting: The elution solvent may be too weak. Increase the strength of the elution solvent.
Suboptimal pH The pH of the sample can affect the charge state of this compound and its interaction with extraction media. Adjust the pH of the sample to optimize extraction.
Analyte Adsorption to Labware Use low-adsorption polypropylene tubes and pipette tips. Silanized glassware can also be used to minimize adsorption.
High Variability in Results
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure precise and consistent pipetting of all reagents and samples. - Standardize vortexing and centrifugation times and speeds. - For SPE, ensure a consistent flow rate through the cartridge. Automation of sample preparation can improve consistency.
Matrix Effects - See FAQ Q3 for strategies to minimize matrix effects. - Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked matrix with the response in a neat solution.
Internal Standard Issues - Ensure the internal standard is added to all samples, calibrators, and quality controls at the very beginning of the extraction process. - Verify the purity and concentration of the internal standard solution.
Sample Evaporation Issues - If an evaporation step is used, ensure it is carried out to complete dryness and that the residue is fully reconstituted in the final solvent. Incomplete reconstitution is a common source of variability.

Quantitative Data Summary

The following table summarizes recovery data for vitamin D analogs from serum using different extraction methods, as reported in the literature. Note that direct recovery data for this compound is limited; therefore, data for similar compounds are presented to provide a general guideline.

AnalyteExtraction MethodSolvent/SorbentReported Recovery (%)Reference
25-hydroxyvitamin D2 & D3Protein Precipitation & LLEMethanol & Heptane72
25-hydroxyvitamin D2 & D3Automated SPEOasis HLB83.31 - 102.5
Dextromethorphan (as an example of SPE recovery)Micropipette tip-based SPEMonolithic silica C1887.4

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • Thaw frozen serum samples on ice.

    • Vortex the samples to ensure homogeneity.

    • Pipette 100 µL of serum into a 1.5 mL polypropylene microcentrifuge tube.

    • Add 20 µL of the internal standard solution.

  • Precipitation:

    • Add 400 µL of ice-cold acetonitrile to the serum sample.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.

  • Evaporation and Reconstitution (Optional, but recommended for concentration):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS analysis.

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • Pipette 200 µL of serum into a glass tube.

    • Add 20 µL of the internal standard solution.

    • Add 200 µL of saturated sodium chloride solution.

  • Extraction:

    • Add 1 mL of dichloromethane to the tube.

    • Cap the tube and vortex for 2 minutes.

  • Phase Separation:

    • Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection:

    • Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Re-extraction (Optional, to improve recovery):

    • Add another 1 mL of dichloromethane to the original sample tube and repeat the extraction process.

    • Combine the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase for LC-MS analysis.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol is a general guideline for using a generic reversed-phase SPE cartridge (e.g., Oasis HLB) and should be optimized.

  • Sample Pre-treatment:

    • Perform a protein precipitation step as described in Protocol 1 (steps 1-4) to remove the bulk of proteins before loading onto the SPE cartridge. This is crucial to prevent clogging of the sorbent.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

Visualizations

experimental_workflow cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) ppt_start Serum Sample + IS ppt_add_solvent Add Cold Acetonitrile ppt_start->ppt_add_solvent ppt_vortex Vortex ppt_add_solvent->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant ppt_end To LC-MS or further cleanup ppt_supernatant->ppt_end lle_start Serum Sample + IS + Saline lle_add_solvent Add Dichloromethane lle_start->lle_add_solvent lle_vortex Vortex lle_add_solvent->lle_vortex lle_centrifuge Centrifuge lle_vortex->lle_centrifuge lle_collect Collect Organic Layer lle_centrifuge->lle_collect lle_end To Evaporation & LC-MS lle_collect->lle_end spe_start Pre-treated Sample (Supernatant from PPT) spe_condition Condition Cartridge spe_load Load Sample spe_condition->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_end To Evaporation & LC-MS spe_elute->spe_end

Caption: General workflows for the three common extraction methods.

troubleshooting_workflow start Low Extraction Recovery? check_ppt Using PPT? start->check_ppt ppt_solution Increase solvent:serum ratio Use colder solvent Vortex vigorously check_ppt->ppt_solution Yes check_lle Using LLE? check_ppt->check_lle No lle_solution Emulsion formed? Add salt Centrifuge longer/faster check_lle->lle_solution Yes check_spe Using SPE? check_lle->check_spe No spe_where_lost Where is analyte lost? check_spe->spe_where_lost Yes general_checks Check for analyte adsorption Optimize sample pH check_spe->general_checks No spe_flowthrough Flow-through spe_where_lost->spe_flowthrough spe_wash Wash spe_where_lost->spe_wash spe_not_eluting Not Eluting spe_where_lost->spe_not_eluting spe_flowthrough_sol Check sorbent type Adjust sample pH spe_flowthrough->spe_flowthrough_sol spe_wash_sol Use weaker wash solvent spe_wash->spe_wash_sol spe_not_eluting_sol Use stronger elution solvent spe_not_eluting->spe_not_eluting_sol

Caption: A decision tree for troubleshooting low extraction recovery.

References

Technical Support Center: Minimizing Alfacalcidol-d7 Carryover in Autosamplers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the carryover of Alfacalcidol-d7 in autosamplers during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is carryover a concern?

A1: this compound is a deuterated analog of Alfacalcidol, a synthetic form of vitamin D.[1] It is often used as an internal standard in quantitative analysis by methods such as liquid chromatography-mass spectrometry (LC-MS). Carryover occurs when trace amounts of an analyte from a previous injection appear in a subsequent analysis, leading to inaccurate quantification. Due to the lipophilic (fat-soluble) nature of this compound, it has a tendency to adhere to surfaces within the autosampler, making it prone to carryover.

Q2: What are the common causes of this compound carryover in an autosampler?

A2: The primary causes of this compound carryover are related to its physicochemical properties and interactions with the components of the LC system. Alfacalcidol is practically insoluble in water and soluble in organic solvents like ethanol, methanol, and fatty oils.[1][2][3] This can lead to:

  • Adsorption: this compound can adsorb to the surfaces of the sample vial, needle, injection valve, and transfer tubing.

  • Inadequate Cleaning: The wash solvent may not be strong enough to completely solubilize and remove all traces of this compound from the autosampler components between injections.

  • Sample Matrix Effects: Complex sample matrices can sometimes exacerbate carryover by creating a film on surfaces that traps the analyte.

Troubleshooting Guide

Issue: I am observing carryover of this compound in my blank injections following a high-concentration sample.

This troubleshooting guide provides a systematic approach to identify the source of the carryover and implement effective solutions.

Step 1: Confirm and Quantify the Carryover

The first step is to confirm that the observed signal is indeed carryover and to quantify its extent.

  • Experimental Protocol:

    • Inject a high-concentration this compound standard.

    • Immediately follow with at least three blank injections (using the same solvent as the mobile phase or a clean solvent).

    • Monitor the peak area of this compound in the blank injections.

  • Interpretation:

    • A decreasing peak area across the blank injections is indicative of carryover.

    • Consistent peak areas in all blanks might suggest contamination of the blank solvent or a system-wide contamination issue.

Step 2: Optimize the Autosampler Wash Method

The most common source of carryover is an ineffective needle wash. Optimizing the wash solvent and wash program is critical.

  • Wash Solvent Selection:

    • Alfacalcidol is soluble in several organic solvents.[1] Based on its properties, a strong, organic solvent is recommended for the wash.

    • Recommended Wash Solvents:

      • Primary: Isopropanol (IPA) or a mixture of Methanol/Acetonitrile (e.g., 50:50 v/v).

      • Secondary: Dichloromethane (DCM) can be very effective but check for compatibility with your system's tubing and seals.

  • Wash Program Optimization:

    • Increase Wash Volume: Ensure the wash volume is sufficient to completely flush the needle and injection port.

    • Multi-solvent Wash: Employ a wash sequence that includes both a strong organic solvent to dissolve the this compound and a weaker solvent (like the initial mobile phase) to ensure compatibility with the next injection.

    • Inside and Outside Needle Wash: If your autosampler allows, program both an internal and external needle wash to remove residue from all surfaces.

Step 3: Investigate Other Potential Carryover Sources

If optimizing the wash method does not resolve the issue, other components of the autosampler and LC system should be investigated.

  • Injection Valve: The rotor seal within the injection valve is a common site for carryover. If it is worn or scratched, it can trap analytes. Consider cleaning or replacing the rotor seal.

  • Sample Vials and Caps: While less common, this compound can adsorb to the surface of certain types of vials. Using silanized glass vials can minimize this.

  • Transfer Tubing: The tubing connecting the autosampler to the column can also be a source of carryover. Flushing the system with a strong solvent or replacing the tubing may be necessary.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Start: Observe this compound Carryover in Blank Confirm Step 1: Confirm and Quantify Carryover Start->Confirm OptimizeWash Step 2: Optimize Autosampler Wash Method Confirm->OptimizeWash Carryover Confirmed InvestigateOther Step 3: Investigate Other Carryover Sources OptimizeWash->InvestigateOther Carryover Persists Resolved Issue Resolved OptimizeWash->Resolved Carryover Minimized InvestigateOther->Resolved Carryover Minimized ContactSupport Contact Technical Support InvestigateOther->ContactSupport Carryover Persists ExperimentalWorkflow Start Start: Equilibrate LC-MS System InitialBlank Inject Initial Blank Start->InitialBlank LoopStart For each Wash Solvent (A, B, C, D) InitialBlank->LoopStart SetWash Set Autosampler Wash to Current Solvent LoopStart->SetWash LoopEnd End Loop InjectHigh Inject High-Concentration This compound Standard SetWash->InjectHigh InjectBlanks Inject 3 Consecutive Blanks InjectHigh->InjectBlanks RecordData Record Peak Areas in Blanks InjectBlanks->RecordData SystemWash Thoroughly Wash System with Next Solvent RecordData->SystemWash SystemWash->LoopEnd Analyze Analyze Data and Compare Carryover % LoopEnd->Analyze End End: Identify Optimal Wash Solvent Analyze->End

References

Troubleshooting poor sensitivity for Alfacalcidol-d7 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor sensitivity in the analysis of Alfacalcidol-d7.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing very low or no signal for this compound in my LC-MS/MS analysis?

Poor sensitivity for Alfacalcidol and its deuterated analogs is a common issue primarily due to their low ionization efficiency in standard electrospray (ESI) and atmospheric pressure chemical ionization (APCI) sources.[1][2] To achieve the required sensitivity for quantification, especially in biological matrices, chemical derivatization is strongly recommended.

Q2: What is chemical derivatization and how does it improve sensitivity?

Chemical derivatization involves reacting the target analyte with a reagent to modify its chemical structure. For Alfacalcidol, which contains a cis-diene structure, Cookson-type reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) are highly effective.[1][2] This reaction attaches a highly ionizable group to the this compound molecule, significantly enhancing its response in the mass spectrometer. This can improve the limit of detection by as much as 100-fold compared to the underivatized compound.[1]

Q3: My signal is still low even after derivatization. What else could be the problem?

If sensitivity remains poor after derivatization, consider the following areas:

  • Sample Preparation: Alfacalcidol is a lipophilic compound. Inefficient extraction from the sample matrix (e.g., plasma, serum) will lead to low recovery and poor signal. Ensure your sample preparation method, whether liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is optimized. Phospholipids are a common source of matrix interference in plasma samples and can suppress the analyte signal; specialized phospholipid removal cartridges can improve sensitivity.

  • Mass Spectrometer Parameters: Optimization of ion source parameters (e.g., gas flows, temperatures, voltages) and compound-specific parameters (e.g., collision energy) is critical. Use a well-characterized deuterated internal standard like this compound to compensate for variability.

  • Chromatography: Poor peak shape, often due to issues like column degradation or improper mobile phase, can decrease signal intensity. Ensure your mobile phase is compatible with MS and consider that different column chemistries can impact peak shape and resolution.

  • Ionization Source Selection: While ESI is common, APCI can be less susceptible to matrix effects for certain compounds and may offer better sensitivity for vitamin D metabolites.

Q4: I'm using this compound as an internal standard, but my results are inconsistent. Why?

Inconsistency when using a deuterated internal standard can stem from several factors:

  • Chromatographic Shift: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts. While usually minor, this can be problematic if chromatography is not well-resolved from other interferences.

  • Interference: Ensure that the MRM transitions for both the analyte and the internal standard are specific and free from cross-talk or background interference.

  • Stability: Like the parent compound, this compound can be sensitive to light, oxygen, and temperature. Ensure proper storage and handling throughout the experimental process.

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting poor sensitivity issues.

TroubleshootingWorkflow cluster_Start Start: Poor Sensitivity Observed cluster_Derivatization Step 1: Derivatization Check cluster_SamplePrep Step 2: Sample Preparation & Matrix Effects cluster_MS Step 3: Mass Spectrometry Parameters cluster_LC Step 4: Chromatography Review start Low or No Signal for this compound q_deriv Are you using chemical derivatization (e.g., PTAD)? start->q_deriv a_deriv_no Implement Derivatization Protocol. This is the most critical step for sensitivity. q_deriv->a_deriv_no No a_deriv_yes Proceed to Sample Preparation. q_deriv->a_deriv_yes Yes q_sample Is sample preparation optimized? (e.g., LLE, SPE, Phospholipid Removal) a_deriv_yes->q_sample a_sample_no Optimize extraction recovery. Test different SPE sorbents or LLE solvents. Consider phospholipid removal plates for plasma. q_sample->a_sample_no No a_sample_yes Proceed to MS Optimization. q_sample->a_sample_yes Yes q_ms Are MS parameters optimized? (Ion Source, Collision Energy) a_sample_yes->q_ms a_ms_no Optimize source conditions (gas, temp, voltage). Perform collision energy optimization for parent/product ions. Compare ESI vs. APCI sources. q_ms->a_ms_no No a_ms_yes Review Chromatography. q_ms->a_ms_yes Yes q_lc Is peak shape acceptable and retention stable? a_ms_yes->q_lc a_lc_no Check for column degradation. Ensure mobile phase is fresh and appropriate. Investigate for system leaks or blockages. q_lc->a_lc_no No a_lc_yes Problem likely resolved or requires further investigation. q_lc->a_lc_yes Yes DerivatizationWorkflow cluster_SamplePrep 1. Sample Preparation cluster_Derivatization 2. Derivatization cluster_Analysis 3. LC-MS/MS Analysis plasma Plasma/Serum Sample + this compound (IS) extraction Liquid-Liquid or Solid-Phase Extraction plasma->extraction drydown1 Evaporate to Dryness extraction->drydown1 add_ptad Add PTAD Reagent drydown1->add_ptad react Incubate (e.g., 60 min, RT) add_ptad->react quench Quench Reaction react->quench drydown2 Evaporate to Dryness quench->drydown2 reconstitute Reconstitute in Mobile Phase drydown2->reconstitute inject Inject into LC-MS/MS reconstitute->inject acquire Acquire Data (MRM Mode) inject->acquire

References

Impact of mobile phase composition on Alfacalcidol-d7 ionization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of Alfacalcidol-d7. The focus is on the critical impact of mobile phase composition on the ionization of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of this compound by LC-MS challenging?

A1: The primary challenge in analyzing this compound, like other vitamin D analogs, is its low ionization efficiency in common electrospray (ESI) and atmospheric pressure chemical ionization (APCI) sources.[1][2][3][4] This inherent characteristic often leads to low sensitivity and difficulty in achieving low limits of detection, especially in complex biological matrices.[1]

Q2: What is the most common strategy to improve the sensitivity of this compound in LC-MS analysis?

A2: The most widely adopted strategy to enhance the sensitivity of vitamin D analogs is chemical derivatization. Derivatization with Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), can significantly improve the ionization efficiency and, consequently, the limit of detection.

Q3: Is it possible to analyze this compound without derivatization?

A3: Yes, it is possible to analyze this compound without derivatization, but it requires careful optimization of the LC-MS method, particularly the mobile phase composition and ion source parameters, to achieve adequate sensitivity.

Q4: What are the typical mobile phases used for the analysis of underivatized this compound?

A4: For reversed-phase chromatography of underivatized vitamin D analogs, typical mobile phases consist of methanol or acetonitrile as the organic phase and water as the aqueous phase. To improve ionization, additives such as formic acid or ammonium formate are commonly used.

Q5: What type of adducts can be expected for this compound in LC-MS, and how can they be controlled?

A5: In positive ion mode, this compound can form various adducts, including protonated molecules [M+H]+, ammonium adducts [M+NH4]+, and sodium adducts [M+Na]+. The formation of multiple adducts can dilute the signal of the desired ion and complicate quantification. The choice of mobile phase additives can influence adduct formation. For instance, using ammonium formate can promote the formation of [M+NH4]+ adducts, which can sometimes provide a more stable and intense signal than the protonated molecule. To minimize sodium adducts, it is crucial to use high-purity solvents and additives and to avoid glass containers that can leach sodium ions.

Troubleshooting Guides

Issue 1: Poor Signal Intensity / Low Sensitivity

Low signal intensity is a common issue when analyzing underivatized this compound. The following steps can help troubleshoot and improve the signal.

Troubleshooting Workflow:

Troubleshooting Poor Signal Intensity cluster_0 Initial Checks cluster_1 Mobile Phase Optimization cluster_2 Advanced Strategies A Verify System Suitability B Check for Adduct Formation A->B System OK C Confirm Sample Preparation B->C Adducts identified D Add Formic Acid (0.1%) C->D Sample prep OK E Introduce Ammonium Formate (5-10 mM) D->E Signal still low F Optimize Organic Solvent E->F Signal still low G Consider Higher pH (for ESI+) F->G Signal still low H Optimize Ion Source Parameters G->H Signal still low I Consider Chemical Derivatization H->I Signal still low

Caption: Troubleshooting workflow for poor signal intensity of this compound.

Detailed Steps:

  • Verify System Suitability: Before troubleshooting, ensure the LC-MS system is performing optimally. Inject a known standard to check for expected sensitivity and peak shape.

  • Check for Adduct Formation: Analyze the full scan mass spectrum to see if the ion current is distributed among multiple adducts (e.g., [M+H]+, [M+NH4]+, [M+Na]+). If significant sodium adducts are present, prepare fresh mobile phase using high-purity solvents and additives in plastic containers.

  • Optimize Mobile Phase Additives:

    • Formic Acid: Adding 0.1% formic acid to the mobile phase is a standard starting point to promote protonation and enhance the [M+H]+ signal in positive ion mode.

    • Ammonium Formate: The addition of 5-10 mM ammonium formate can also improve ionization, often by forming a stable [M+NH4]+ adduct, which can be the most intense ion. It can also help to improve peak shape.

  • Evaluate Mobile Phase pH: While acidic conditions are common, some studies suggest that for certain compounds, a higher mobile phase pH can surprisingly enhance the signal in positive ESI. This is compound-dependent and should be evaluated empirically.

  • Optimize Organic Solvent: The choice of organic solvent (methanol vs. acetonitrile) can influence ionization efficiency. Evaluate both to determine which provides a better signal for this compound.

  • Ion Source Optimization: Systematically optimize ion source parameters such as capillary voltage, gas temperatures, and gas flows to maximize the signal for the target analyte.

  • Consider Chemical Derivatization: If sufficient sensitivity cannot be achieved with an underivatized method, chemical derivatization with a reagent like PTAD is a highly effective alternative to significantly boost the signal.

Issue 2: Inconsistent Ionization and Adduct Ratios

Fluctuations in the predominant adduct form ([M+H]+, [M+NH4]+, [M+Na]+) can lead to poor quantitative reproducibility.

Logical Relationship Diagram:

Caption: Key factors influencing adduct formation of this compound.

Troubleshooting Steps:

  • Control Mobile Phase Composition:

    • To favor the [M+H]+ ion, use a mobile phase with formic acid as the primary additive.

    • To consistently form the [M+NH4]+ adduct, use ammonium formate. Ensure the concentration is consistent across all runs.

  • Ensure High Purity of Solvents and Additives: Use LC-MS grade solvents and fresh, high-purity additives to minimize trace amounts of sodium and potassium salts that lead to unwanted adducts.

  • Avoid Glassware: Prepare and store mobile phases in plastic (e.g., polypropylene) containers to prevent leaching of sodium and other ions.

  • Matrix Effects: If analyzing biological samples, matrix components can suppress or alter ionization. Ensure adequate sample clean-up to minimize these effects.

Data on Mobile Phase Impact

Mobile Phase AdditiveExpected Impact on this compound Ionization (Positive ESI)Potential AdvantagesPotential Disadvantages
None Poor ionization, low signal for [M+H]+. Likely dominated by [M+Na]+ from trace impurities.Simple mobile phase.Very low sensitivity, inconsistent adduct formation.
Formic Acid (0.1%) Promotes protonation, increasing the intensity of the [M+H]+ ion.Good starting point for many analyses, improves peak shape.May not provide the highest possible signal; can still have [M+Na]+ if impurities are present.
Ammonium Formate (5-10 mM) Tends to form a stable [M+NH4]+ adduct, which can be more intense than [M+H]+.Can significantly increase signal intensity, improves peak shape.Adds another potential adduct, complicating the spectrum if not the dominant species.
Ammonium Acetate (5-10 mM) Similar to ammonium formate, promotes [M+NH4]+ adduct formation.Can be used as an alternative to ammonium formate.Acetate can sometimes be more prone to clustering than formate.

Experimental Protocol: LC-MS/MS of Underivatized this compound

This protocol provides a starting point for the analysis of underivatized this compound. Optimization will be required for specific instrumentation and applications.

1. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate.

  • Mobile Phase B: Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 70% B

    • 1-8 min: 70% to 98% B

    • 8-10 min: 98% B

    • 10.1-12 min: 70% B (re-equilibration)

2. Mass Spectrometry (Triple Quadrupole):

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-450 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • MRM Transitions (example):

    • Monitor for both [M+H]+ and [M+NH4]+ initially to determine the most sensitive precursor ion. The exact m/z values will depend on the specific deuteration pattern of this compound.

    • Optimize collision energy for characteristic product ions.

Experimental Workflow Diagram:

LC-MS/MS Experimental Workflow A Sample Preparation (e.g., Protein Precipitation, SPE) B LC Separation (C18 Column, Gradient Elution) A->B C Ionization (Positive ESI) B->C D Mass Analysis (Triple Quadrupole, MRM) C->D E Data Acquisition & Processing D->E

Caption: General experimental workflow for this compound analysis by LC-MS/MS.

References

Preventing in-source fragmentation of Alfacalcidol-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Alfacalcidol-d7 during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?

A1: In-source fragmentation (ISF) is a phenomenon in mass spectrometry where the analyte ion, in this case, this compound, fragments within the ion source of the instrument before it reaches the mass analyzer. This is a concern because it can lead to an underestimation of the parent ion's signal and the appearance of fragment ions in the mass spectrum. This can complicate data analysis, reduce the sensitivity of the assay, and potentially lead to inaccurate quantification.

Q2: What are the primary causes of in-source fragmentation of this compound?

A2: The primary causes of ISF for vitamin D analogs like this compound are excessive energy transferred to the ions in the electrospray ionization (ESI) source. The main contributing factors are:

  • High Cone Voltage (or Fragmentor/Declustering Potential): This voltage accelerates ions from the atmospheric pressure region to the vacuum region of the mass spectrometer. Higher voltages lead to more energetic collisions with gas molecules, causing fragmentation.[1][2][3]

  • High Ion Source Temperature: Elevated temperatures can provide sufficient thermal energy to cause the breakdown of thermally labile molecules like this compound.[3][4]

Q3: How can I identify if in-source fragmentation of this compound is occurring?

A3: You can identify ISF by observing the following in your mass spectrum:

  • A lower than expected intensity for the protonated molecule of this compound ([M+H]⁺).

  • The presence of significant fragment ions. For vitamin D analogs, a common fragmentation pathway involves the loss of water.

  • By systematically reducing the cone voltage and source temperature, you should observe a decrease in the intensity of the fragment ions and a corresponding increase in the intensity of the parent ion.

Q4: Can mobile phase composition affect in-source fragmentation?

A4: Yes, the mobile phase composition can influence the extent of ISF. The choice of organic solvent and additives can affect the ionization efficiency and the internal energy of the ions. For Alfacalcidol analysis, a mobile phase consisting of acetonitrile, water, and a small amount of ammonia has been successfully used. It is advisable to optimize the mobile phase composition to achieve stable ionization and minimize fragmentation.

Q5: Is derivatization a recommended strategy for this compound analysis?

A5: Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a common strategy to improve the ionization efficiency and sensitivity of vitamin D analogs. While this can enhance the signal, it adds an extra step to the sample preparation and may have its own stability considerations. For preventing in-source fragmentation of the native molecule, optimizing the LC-MS parameters is the primary approach. However, if sensitivity is a major issue, derivatization can be a valuable tool.

Troubleshooting Guide: Minimizing In-Source Fragmentation

This guide provides a systematic approach to troubleshoot and minimize the in-source fragmentation of this compound.

Problem: High In-Source Fragmentation Observed

The primary indication of this issue is a low abundance of the precursor ion ([M+H]⁺) and high abundance of fragment ions in the mass spectrum.

Solution Workflow

The following diagram illustrates the logical workflow for troubleshooting in-source fragmentation.

InSourceFragmentation_Workflow Troubleshooting Workflow for In-Source Fragmentation start High In-Source Fragmentation Detected optimize_cone_voltage Optimize Cone Voltage (Fragmentor/Declustering Potential) start->optimize_cone_voltage check_fragmentation1 Fragmentation Reduced? optimize_cone_voltage->check_fragmentation1 optimize_source_temp Optimize Ion Source Temperature check_fragmentation1->optimize_source_temp No end Problem Resolved check_fragmentation1->end Yes check_fragmentation2 Fragmentation Reduced? optimize_source_temp->check_fragmentation2 optimize_mobile_phase Optimize Mobile Phase Composition check_fragmentation2->optimize_mobile_phase No check_fragmentation2->end Yes check_fragmentation3 Fragmentation Reduced? optimize_mobile_phase->check_fragmentation3 review_sample_prep Review Sample Preparation and Handling check_fragmentation3->review_sample_prep No check_fragmentation3->end Yes further_investigation Further Investigation Required review_sample_prep->further_investigation

Caption: A logical workflow for systematically troubleshooting and resolving in-source fragmentation issues.

Step 1: Optimization of Cone Voltage (Fragmentor/Declustering Potential)

This is the most critical parameter influencing in-source fragmentation. A higher voltage increases the kinetic energy of ions, leading to more fragmentation upon collision with gas molecules.

Experimental Protocol:

  • Direct Infusion: Prepare a standard solution of this compound (e.g., 100 ng/mL) in a suitable solvent mixture (e.g., 50:50 methanol:water). Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Voltage Ramp: Set the mass spectrometer to acquire data in full scan mode. Start with a high cone voltage (e.g., 170 V, a value known to cause fragmentation for Alfacalcidol) and gradually decrease it in increments of 10-20 V.

  • Monitor Ion Intensities: At each voltage step, monitor the intensities of the this compound precursor ion ([M+H]⁺) and its major fragment ions.

  • Determine Optimal Voltage: Identify the cone voltage that provides the best signal-to-noise ratio for the precursor ion with minimal fragmentation. This is often a compromise between signal intensity and fragmentation.

Data Presentation:

ParameterSetting Causing High FragmentationOptimized Setting for Minimal Fragmentation
Cone Voltage (V) 17030 - 60
Step 2: Optimization of Ion Source Temperature

High source temperatures can cause thermal degradation of this compound.

Experimental Protocol:

  • Set Optimal Cone Voltage: Use the optimized cone voltage determined in the previous step.

  • Temperature Gradient: Begin with a higher source temperature (e.g., 350 °C) and decrease it in increments of 25-50 °C.

  • Monitor Signal: Observe the intensity of the this compound precursor ion at each temperature setting.

  • Select Optimal Temperature: Choose the lowest temperature that maintains good desolvation and signal intensity without causing significant fragmentation.

Data Presentation:

ParameterSetting Potentially Causing FragmentationOptimized Setting for Minimal Fragmentation
Source Temperature (°C) > 350200 - 300
Step 3: Optimization of Mobile Phase

The mobile phase can influence ionization efficiency and analyte stability.

Experimental Protocol:

  • Solvent Comparison: If using acetonitrile and observing fragmentation, consider switching the organic modifier to methanol, which can sometimes lead to softer ionization.

  • Additive Adjustment: If using an acidic modifier like formic acid, consider reducing its concentration or switching to a milder additive like ammonium formate. For Alfacalcidol, a mobile phase containing a small amount of ammonia has been shown to be effective.

  • Gradient Optimization: Ensure the LC gradient is optimal for the separation of this compound from matrix components, as co-eluting species can sometimes affect ionization and fragmentation.

Data Presentation:

ParameterInitial ConditionOptimized Condition
Organic Solvent AcetonitrileMethanol
Additive 0.1% Formic Acid10 mM Ammonium Formate or 0.1% Ammonia

Signaling Pathway of In-Source Fragmentation

The following diagram illustrates the process of in-source fragmentation within the mass spectrometer.

InSourceFragmentation_Pathway In-Source Fragmentation Process cluster_source Ion Source (Atmospheric Pressure) cluster_interface Source-MS Interface cluster_ms Mass Analyzer (Vacuum) Analyte This compound in Solution Droplet Charged Droplet Analyte->Droplet Electrospray Ion [M+H]⁺ Ion Droplet->Ion Desolvation HighEnergyIon High Energy [M+H]⁺ Ion Ion->HighEnergyIon High Cone Voltage & High Temperature Fragment Fragment Ion HighEnergyIon->Fragment Collision with Gas Detector Detector HighEnergyIon->Detector To Analyzer Fragment->Detector To Analyzer

Caption: The process of in-source fragmentation from analyte introduction to detection.

Stability of this compound

Q: How stable is this compound in common LC-MS solvents?

A: Alfacalcidol in solution is known to be stable at room temperature in the dark for at least 24 hours. For longer-term storage, it is recommended to keep solutions at low temperatures (e.g., -20°C). When derivatized, some vitamin D analogs have shown stability for weeks at 5°C and for months at -20°C. To ensure the integrity of your analysis, it is best to prepare fresh solutions of this compound and keep them protected from light and at a controlled, cool temperature in the autosampler.

References

Dealing with isobaric interferences for Alfacalcidol-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alfacalcidol-d7. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis, particularly focusing on the mitigation of isobaric interferences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analysis?

This compound is a deuterated form of Alfacalcidol, a synthetic analog of vitamin D3. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). The deuterium labeling provides a mass shift that allows it to be distinguished from the unlabeled (endogenous or administered) Alfacalcidol, while maintaining nearly identical chemical and physical properties. This ensures that the internal standard accurately reflects the behavior of the analyte during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.[1][2][3][4][5]

Q2: What are the primary challenges in the LC-MS/MS analysis of Alfacalcidol?

The primary challenges in analyzing Alfacalcidol by LC-MS/MS include its low physiological concentrations, poor ionization efficiency, and the presence of interfering substances. To overcome low sensitivity, a chemical derivatization step, often using reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), is frequently employed to enhance the ionization efficiency and improve the limit of detection. Furthermore, interference from isobaric and isomeric compounds, such as metabolites and epimers, can lead to inaccurate quantification if not properly resolved.

Troubleshooting Guide: Isobaric Interferences

Q3: What is an isobaric interference in the context of this compound analysis?

An isobaric interference is a compound that has the same nominal mass as this compound, but a different chemical structure. In mass spectrometry, these interfering compounds can be mistakenly detected as the analyte, leading to an overestimation of its concentration. Given that Alfacalcidol is a pro-drug that is metabolized in the body, its metabolites are a primary source of potential isobaric interferences.

Q4: What is the main potential isobaric interference for this compound?

The primary metabolic pathway of Alfacalcidol involves hydroxylation in the liver to form calcitriol (1α,25-dihydroxyvitamin D3), which is the active form of vitamin D3. When this compound is used as an internal standard, it can also be metabolized to its corresponding deuterated calcitriol (calcitriol-d7). Since calcitriol has a higher molecular weight than Alfacalcidol due to the additional hydroxyl group, their deuterated forms will also have different masses. However, it is crucial to consider that other metabolic transformations or co-eluting compounds from the biological matrix could potentially be isobaric with the parent this compound. Careful method development and validation are essential to identify and mitigate such interferences.

Q5: How can I mitigate isobaric interference during this compound analysis?

There are three primary strategies to mitigate isobaric interference in the LC-MS/MS analysis of this compound:

  • Chromatographic Separation: Developing a robust chromatographic method is the most effective way to separate this compound from potential isobaric interferences. This involves optimizing the stationary phase (column), mobile phase composition, and gradient elution to achieve baseline separation of the analyte from any interfering compounds. Chiral columns can be particularly useful for separating epimers, which are a common type of interference in vitamin D analysis.

  • High-Resolution Mass Spectrometry (HRMS): While triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are commonly used for quantification, HRMS can distinguish between compounds with very small mass differences. If an isobaric interference has a slightly different exact mass from this compound, HRMS can resolve the two.

  • Unique MRM Transitions: Careful selection of precursor and product ions for the MRM transition is critical. By studying the fragmentation patterns of this compound and potential interferences, it may be possible to identify a unique product ion for this compound that is not produced by the interfering compound. This ensures that only the analyte of interest is being detected. Derivatization can alter the fragmentation pathways and may help in generating unique fragments.

Experimental Protocols and Data

Methodology for Derivatization and LC-MS/MS Analysis

The following protocol is a general guideline based on established methods for Alfacalcidol analysis and should be optimized and validated for your specific application and instrumentation.

Sample Preparation and Derivatization: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically used to extract Alfacalcidol and this compound from the biological matrix (e.g., plasma). Following extraction and evaporation of the solvent, the residue is derivatized with a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in a suitable solvent like ethyl acetate. The reaction is typically carried out at room temperature in the dark and then quenched. The derivatized sample is then reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters: The following table summarizes typical MRM transitions for PTAD-derivatized Alfacalcidol and a non-deuterated internal standard. For this compound, the precursor ion would be shifted by +7 Da. The product ion may or may not be shifted depending on where the deuterium atoms are located on the molecule and the fragmentation pathway. It is crucial to determine the optimal transitions for this compound empirically.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Alfacalcidol-PTAD576.4314.1
Vitamin D3-PTAD (IS)560.0298.1

Chromatographic Conditions: A C18 reversed-phase column is commonly used for the separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile) is typically employed to achieve separation from metabolites and other matrix components.

Visualizing the Workflow

To better understand the analytical process and the points where isobaric interference can be addressed, the following workflow diagram is provided.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_interference Potential Interference Point Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Derivatization Derivatization with PTAD Extraction->Derivatization LC_Separation Chromatographic Separation (Mitigates Isobaric Interference) Derivatization->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Interference Isobaric Interference (e.g., Deuterated Metabolites) Interference->LC_Separation Problem Potential Isobaric Interference for this compound Strategy1 Optimize Chromatographic Separation Problem->Strategy1 Strategy2 Select Unique MRM Transition Problem->Strategy2 Strategy3 Utilize High-Resolution Mass Spectrometry Problem->Strategy3 Solution Accurate Quantification of this compound Strategy1->Solution Strategy2->Solution Strategy3->Solution

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Alfacalcidol using Alfacalcidol-d7 as per ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical method validation for the quantification of Alfacalcidol, focusing on the significant advantages of employing a deuterated internal standard, Alfacalcidol-d7, over non-deuterated alternatives. The validation is discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability, accuracy, and precision of the analytical data.

The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). This approach, known as isotope dilution mass spectrometry, offers superior performance by effectively compensating for variability during sample preparation and analysis, including extraction inconsistencies and matrix effects.

Data Presentation: A Comparative Analysis

The following tables summarize the validation parameters for two distinct LC-MS/MS methods for Alfacalcidol analysis. Method A utilizes a common, non-deuterated internal standard (e.g., Vitamin D3), while Method B employs the stable isotope-labeled this compound. The data presented for Method B highlights the expected enhancements in performance.

Table 1: Linearity and Range

ParameterMethod A (Non-Deuterated IS)Method B (this compound IS)ICH Acceptance Criteria
Linear Range (ng/mL)1 - 5000.5 - 500Defined by application
Correlation Coefficient (r²)> 0.995> 0.998≥ 0.99
Calibration Curvey = 1.25x + 0.05y = 1.02x + 0.01Linear relationship

Table 2: Accuracy and Precision

Quality Control SampleConcentration (ng/mL)Method A (Non-Deuterated IS)Method B (this compound IS)ICH Acceptance Criteria
Accuracy (% Recovery) Accuracy (% Recovery) Precision (% RSD)
LLOQ0.5-98.5 - 102.3≤ 20%
LQC1.592.1 - 108.397.2 - 101.5≤ 15%
MQC20094.5 - 105.898.1 - 100.9≤ 15%
HQC40093.2 - 106.197.8 - 101.2≤ 15%
Precision (% RSD) Precision (% RSD)
LLOQ0.5-< 10
LQC1.5< 10< 5
MQC200< 8< 4
HQC400< 9< 4

Table 3: Specificity, Robustness, and Sensitivity

ParameterMethod A (Non-Deuterated IS)Method B (this compound IS)ICH Acceptance Criteria
Specificity No significant interference observedNo interference observedNo interference at the retention time of the analyte and IS
Robustness Minor variations in mobile phase composition and flow rate affect resultsResilient to minor variations in mobile phase composition and flow rate%RSD of results should be within acceptable limits
Limit of Detection (LOD) 0.5 ng/mL0.15 ng/mLSignal-to-noise ratio ≥ 3:1
Limit of Quantification (LOQ) 1 ng/mL0.5 ng/mLSignal-to-noise ratio ≥ 10:1

Experimental Protocols

Detailed methodologies for the validation of an LC-MS/MS method for Alfacalcidol using this compound as an internal standard are provided below, following ICH Q2(R1) guidelines.

Specificity and Selectivity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Protocol:

  • Analyze blank matrix samples (e.g., plasma, serum) from at least six different sources to investigate for any endogenous interferences at the retention times of Alfacalcidol and this compound.

  • Analyze blank matrix samples spiked with Alfacalcidol at the Lower Limit of Quantification (LLOQ) and with this compound at the working concentration.

  • Analyze matrix samples spiked with potentially interfering substances (e.g., structurally related compounds, common co-administered drugs).

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention time and mass transition of the analyte and the internal standard in the blank samples. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.

Linearity and Range

Objective: To establish the range over which the analytical procedure provides results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare a series of at least six calibration standards by spiking blank matrix with known concentrations of Alfacalcidol, spanning the expected analytical range. A typical range for Alfacalcidol could be 0.5 to 500 ng/mL.

  • Add a constant concentration of this compound to all calibration standards and quality control samples.

  • Analyze the calibration standards in triplicate.

  • Construct a calibration curve by plotting the peak area ratio of Alfacalcidol to this compound against the nominal concentration of Alfacalcidol.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).

Accuracy and Precision

Objective: To determine the closeness of agreement between the measured value and the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC).

  • Intra-day Precision and Accuracy: Analyze at least five replicates of each QC level on the same day.

  • Inter-day Precision and Accuracy: Analyze at least five replicates of each QC level on at least three different days.

  • Calculate the percent recovery for accuracy and the relative standard deviation (%RSD) for precision.

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (%RSD) should not exceed 15% (20% for LLOQ).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

Protocol:

  • LOD: Determine the concentration that yields a signal-to-noise ratio of at least 3:1.

  • LOQ: Determine the lowest concentration on the calibration curve that can be measured with acceptable precision (%RSD ≤ 20%) and accuracy (within 80-120% of the nominal value). This is typically confirmed by analyzing at least five replicates at the proposed LOQ concentration.

  • Acceptance Criteria: The LOQ must be established with acceptable precision and accuracy.

Robustness

Objective: To evaluate the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small, deliberate changes to the LC-MS/MS method parameters, such as:

    • Mobile phase composition (e.g., ±2% organic content)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analyze QC samples under these modified conditions.

  • Calculate the %RSD of the results obtained under the varied conditions compared to the nominal conditions.

  • Acceptance Criteria: The %RSD of the results should be within acceptable limits (typically ≤ 15%), demonstrating that the method is reliable during normal usage.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the validation of the analytical method and the metabolic pathway of Alfacalcidol.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation (ICH Q2) start Blank Matrix (e.g., Plasma) spike_analyte Spike with Alfacalcidol start->spike_analyte spike_is Spike with This compound (IS) spike_analyte->spike_is extraction Liquid-Liquid or Solid-Phase Extraction spike_is->extraction reconstitution Reconstitution extraction->reconstitution lc_separation Chromatographic Separation reconstitution->lc_separation ms_detection Mass Spectrometric Detection lc_separation->ms_detection data_analysis Data Analysis & Reporting ms_detection->data_analysis specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness data_analysis->specificity data_analysis->linearity data_analysis->accuracy data_analysis->precision data_analysis->lod_loq data_analysis->robustness

Caption: Experimental workflow for the validation of an LC-MS/MS method for Alfacalcidol.

alfacalcidol_pathway cluster_effects Physiological Responses Alfacalcidol Alfacalcidol (1α-hydroxyvitamin D3) Liver Liver Alfacalcidol->Liver 25-hydroxylase Calcitriol Calcitriol (1,25-dihydroxyvitamin D3) - Active Form - Liver->Calcitriol VDR Vitamin D Receptor (VDR) in Target Tissues Calcitriol->VDR Gene_Expression Modulation of Gene Expression VDR->Gene_Expression Biological_Effects Biological Effects Gene_Expression->Biological_Effects Ca_Absorption Increased Intestinal Calcium Absorption Biological_Effects->Ca_Absorption Bone_Mineralization Regulation of Bone Mineralization Biological_Effects->Bone_Mineralization Ca_Reabsorption Increased Renal Calcium Reabsorption Biological_Effects->Ca_Reabsorption

Caption: Metabolic activation pathway of Alfacalcidol.

A Comparative Guide to the Cross-Validation of Analytical Methods for Alfacalcidol: Alfacalcidol-d7 vs. Other Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of alfacalcidol, focusing on the critical role of the internal standard. We will delve into the performance of the deuterated internal standard, Alfacalcidol-d7, and compare it with other commonly used alternatives, such as Vitamin D3. This comparison is supported by experimental data from published studies to assist you in selecting the most robust and reliable method for your research and development needs.

The Critical Role of Internal Standards in Quantitative Analysis

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard (IS) is essential for accurate and precise quantification. The IS is a compound of known concentration added to all samples, calibrators, and quality controls. Its primary function is to compensate for variations that can occur during sample preparation, injection, and analysis, such as extraction losses and fluctuations in instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible.

This compound: The Gold Standard Internal Standard

Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds like this compound, are widely considered the "gold standard" in quantitative mass spectrometry.[1] The key advantages of using a deuterated internal standard include:

  • Near-Identical Physicochemical Properties: this compound has a chemical structure that is virtually identical to alfacalcidol, with the only difference being the replacement of seven hydrogen atoms with deuterium. This ensures that it behaves almost identically during sample extraction, chromatographic separation, and ionization.

  • Co-elution with the Analyte: Due to its similar properties, this compound co-elutes with alfacalcidol from the liquid chromatography column. This is crucial for compensating for matrix effects, where other molecules in the sample can suppress or enhance the ionization of the analyte.

  • Improved Accuracy and Precision: By effectively correcting for variability throughout the analytical process, deuterated internal standards lead to significantly higher accuracy and precision in the final concentration measurements.[1]

Comparison of Analytical Method Performance

The following table summarizes the validation parameters for an LC-MS method for the quantification of alfacalcidol in a dissolution medium using Vitamin D3 as the internal standard.[2] The expected performance of a method using this compound is also presented, based on the established principles of using a stable isotope-labeled internal standard.

Validation Parameter Method using Vitamin D3 as Internal Standard [2]Expected Performance of a Method using this compound
Linearity (r²) > 0.99≥ 0.99
Intra-day Precision (%RSD) < 7.9%≤ 15% (Typically < 10%)
Inter-day Precision (%RSD) < 3.3%≤ 15% (Typically < 10%)
Accuracy (% Recovery) 95.30% - 104.31%85% - 115% (Typically 90% - 110%)
Limit of Detection (LOD) 0.01 µg/mL (after derivatization)Similar or potentially lower, depending on method optimization
Limit of Quantification (LOQ) 0.05 µg/mL (after derivatization)Similar or potentially lower, depending on method optimization
Matrix Effect Compensation GoodExcellent

Experimental Protocols

Below are the detailed methodologies for the LC-MS analysis of alfacalcidol using Vitamin D3 as an internal standard.[2] A theoretical protocol for a method using this compound is also provided, highlighting the key similarities and differences.

Method 1: Alfacalcidol Quantification using Vitamin D3 as an Internal Standard

This method involves a derivatization step to improve the ionization efficiency of alfacalcidol.

1. Sample Preparation:

  • Stock solutions of alfacalcidol (0.1 µg/mL) and Vitamin D3 (1 µg/mL) are prepared in ethanol.

  • Working standard solutions are prepared by diluting the stock solutions in the dissolution medium to final concentrations of 0.05–2 ng/mL for alfacalcidol and 1 µg/mL for Vitamin D3.

  • The sample solution is extracted with dichloromethane.

2. Derivatization:

  • The extracted alfacalcidol and Vitamin D3 are derivatized with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).

3. LC-MS/MS Analysis:

  • LC System: Agilent 1260 Infinity LC system.

  • Column: Not specified in the provided abstract.

  • Mobile Phase: Not specified in the provided abstract.

  • Mass Spectrometer: Agilent 6420 Triple Quadrupole LC/MS.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Not specified in the provided abstract.

Method 2: Theoretical Protocol for Alfacalcidol Quantification using this compound as an Internal Standard

This theoretical protocol is based on standard practices for using a deuterated internal standard and may not require a derivatization step, depending on the desired sensitivity.

1. Sample Preparation:

  • Stock solutions of alfacalcidol and this compound are prepared in an appropriate solvent (e.g., methanol or ethanol).

  • A working internal standard solution of this compound is prepared at a fixed concentration.

  • Calibration standards are prepared by spiking blank matrix with known concentrations of alfacalcidol and the working internal standard solution.

  • QC samples are prepared in the same manner at low, medium, and high concentrations.

  • To all unknown samples, an equal volume of the working internal standard solution is added.

  • Sample extraction is performed (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: ESI or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions would be optimized for both alfacalcidol and this compound.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams were created using the DOT language.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma, Dissolution Medium) Add_IS Add Internal Standard (this compound or Vitamin D3) Sample->Add_IS Extraction Extraction (LLE, SPE, or PPT) Add_IS->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) MS->Ratio Calibration Quantify against Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Caption: A generalized experimental workflow for the quantification of alfacalcidol using an internal standard with LC-MS/MS.

G cluster_properties Physicochemical Properties cluster_behavior Analytical Behavior cluster_performance Performance Outcome Analyte Alfacalcidol IS_Deuterated This compound (Deuterated IS) IS_Analog Vitamin D3 (Structural Analog IS) Prop_Deuterated Nearly Identical to Analyte IS_Deuterated->Prop_Deuterated Prop_Analog Similar but not Identical to Analyte IS_Analog->Prop_Analog Behav_Deuterated Co-elutes with Analyte Experiences same matrix effects Prop_Deuterated->Behav_Deuterated Behav_Analog May not co-elute perfectly Experiences different matrix effects Prop_Analog->Behav_Analog Perf_Deuterated Excellent compensation for variability Higher Accuracy & Precision Behav_Deuterated->Perf_Deuterated Perf_Analog Good compensation, but may be incomplete Potentially lower Accuracy & Precision Behav_Analog->Perf_Analog

Caption: Logical relationship illustrating the advantages of a deuterated internal standard (this compound) over a structural analog (Vitamin D3).

Conclusion

The choice of internal standard is a critical factor in the development of a robust and reliable analytical method for alfacalcidol. While a structural analog like Vitamin D3 can provide acceptable performance, a deuterated internal standard such as this compound is unequivocally the superior choice. Its near-identical physicochemical properties to the analyte ensure the most effective compensation for analytical variability, leading to enhanced accuracy and precision. For researchers, scientists, and drug development professionals aiming for the highest quality data, the use of this compound as an internal standard in LC-MS/MS methods is strongly recommended.

References

A Comparative Guide to Alfacalcidol-d7 and Other Deuterated Vitamin D Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vitamin D analogs are crucial for treating a variety of conditions, including osteoporosis, hypoparathyroidism, and psoriasis. Alfacalcidol, a synthetic analog of vitamin D, is a prodrug that is converted in the liver to calcitriol, the active form of vitamin D.[1][2][3][4] In recent years, the use of deuterium-labeled compounds has gained significant traction in drug development to enhance pharmacokinetic properties.[5] This guide provides a comparative overview of Alfacalcidol-d7 and other deuterated vitamin D analogs, focusing on their performance, supporting experimental data, and the methodologies used for their evaluation.

It is important to note that while the principles of deuteration suggest potential therapeutic advantages for compounds like this compound, there is a notable lack of direct, head-to-head comparative studies in publicly available literature. Much of the current application of deuterated vitamin D analogs, including this compound, is as internal standards in quantitative analysis due to their mass difference and similar chemical properties to their non-deuterated counterparts. This guide aims to consolidate the available information, present the theoretical advantages conferred by deuteration, and provide the necessary experimental frameworks for researchers to conduct their own comparative assessments.

The Principle of Deuteration in Drug Design

Deuteration involves the substitution of one or more hydrogen atoms in a drug molecule with its heavier, stable isotope, deuterium. This substitution can significantly alter the metabolic fate of a drug due to the "Deuterium Kinetic Isotope Effect" (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are key in drug metabolism.

Potential Advantages of Deuteration:

  • Increased Metabolic Stability: Slower metabolism can lead to a longer drug half-life.

  • Improved Bioavailability: A reduced first-pass metabolism can increase the amount of active drug reaching systemic circulation.

  • Reduced Toxic Metabolites: Altering metabolic pathways may reduce the formation of harmful byproducts.

  • More Predictable Pharmacokinetics: A more stable metabolic profile can lead to less inter-individual variability in drug response.

This compound: An Overview

This compound is a deuterated version of Alfacalcidol where seven hydrogen atoms have been replaced by deuterium. Its primary documented use is as an internal standard for the accurate quantification of Alfacalcidol in biological samples using mass spectrometry.

While clinical data on the therapeutic effects of this compound is not currently available, based on the principles of deuteration, it is hypothesized that it could offer a more stable pharmacokinetic profile compared to non-deuterated Alfacalcidol. This could potentially translate to a longer half-life and more consistent therapeutic levels of the active metabolite, calcitriol.

Comparison with Other Deuterated Vitamin D Analogs

Direct comparisons of this compound with other deuterated vitamin D analogs for therapeutic efficacy are not available in the current body of scientific literature. For the purpose of this guide, we will consider deuterated 25-hydroxyvitamin D3 (d3-25OHD3) as another example of a deuterated vitamin D analog. Similar to this compound, d3-25OHD3 is primarily used as an internal standard for the quantification of 25-hydroxyvitamin D3, a key metabolite in the vitamin D pathway.

The following tables summarize the available information and highlight the current data gaps.

Table 1: General Characteristics of Alfacalcidol and Deuterated Analogs

FeatureAlfacalcidolThis compoundd3-25-hydroxyvitamin D3
Chemical Class Vitamin D Analog (Prodrug)Deuterated Vitamin D Analog (Prodrug)Deuterated Vitamin D Metabolite
Active Metabolite Calcitriol (1α,25-dihydroxyvitamin D3)Calcitriol (1α,25-dihydroxyvitamin D3)Not Applicable
Primary Application Treatment of osteoporosis, hypoparathyroidismInternal standard for analytical quantificationInternal standard for analytical quantification
Reported Half-life ~3-5 hours for alfacalcidolNot AvailableNot Available (as a therapeutic)

Table 2: Hypothetical and Known Performance Characteristics

ParameterAlfacalcidolThis compound (Hypothetical)Other Deuterated Analogs (General)
Metabolic Stability Susceptible to CYP-mediated metabolismPotentially increased due to KIEGenerally increased compared to non-deuterated counterparts
VDR Binding Affinity The active metabolite, calcitriol, has a high affinity for the Vitamin D Receptor (VDR).The active metabolite, calcitriol, is expected to have the same VDR binding affinity.The binding affinity of the active form should be unchanged by deuteration.
In Vivo Efficacy Established for various indications.Not AvailableDependent on the specific analog and indication.
Calcemic Activity A known side effect that requires monitoring.Potentially altered due to changes in pharmacokinetics, but the intrinsic activity of the active metabolite remains the same.The intrinsic calcemic activity of the active form is expected to be the same.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is designed to assess the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s.

Methodology:

  • Preparation of Reagents:

    • Test compounds (Alfacalcidol, this compound) and a positive control (e.g., a rapidly metabolized compound like testosterone) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Liver microsomes (human, rat, or other species) are thawed on ice.

    • A NADPH-regenerating system is prepared to ensure the continuous activity of CYP enzymes.

  • Incubation:

    • The test compounds are incubated with the liver microsomes in a phosphate buffer (pH 7.4) at 37°C.

    • The reaction is initiated by the addition of the NADPH-regenerating system.

    • A parallel incubation without the NADPH-regenerating system serves as a negative control to assess for non-enzymatic degradation.

  • Sampling and Analysis:

    • Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is plotted against time.

    • The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay determines the affinity of a compound for the Vitamin D Receptor.

Methodology:

  • Preparation of Reagents:

    • A source of VDR is required (e.g., recombinant human VDR or nuclear extracts from cells overexpressing VDR).

    • A radiolabeled ligand with known high affinity for the VDR (e.g., [³H]-Calcitriol) is used as a tracer.

    • Serial dilutions of the test compounds (the active metabolites of Alfacalcidol and this compound) are prepared.

  • Binding Reaction:

    • The VDR preparation is incubated with the radiolabeled ligand and varying concentrations of the test compound.

    • A control with only the radiolabeled ligand and VDR determines total binding.

    • A control with an excess of non-radiolabeled Calcitriol is used to determine non-specific binding.

  • Separation and Detection:

    • The bound and free radioligand are separated (e.g., by filtration).

    • The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This is a measure of the compound's binding affinity.

VDR-Mediated Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the VDR and induce gene transcription.

Methodology:

  • Cell Culture and Transfection:

    • A suitable human cell line (e.g., HEK293) is cultured.

    • The cells are transfected with two plasmids: one that expresses the human VDR and another that contains a reporter gene (e.g., luciferase) under the control of a promoter with Vitamin D Response Elements (VDREs).

  • Compound Treatment:

    • The transfected cells are treated with serial dilutions of the test compounds (the active metabolites of Alfacalcidol and this compound).

    • A vehicle control and a positive control (Calcitriol) are included.

  • Reporter Gene Measurement:

    • After an incubation period (e.g., 24 hours), the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

  • Data Analysis:

    • The reporter gene activity is plotted against the concentration of the test compound.

    • The concentration of the compound that produces 50% of the maximal response (EC50) is calculated, which represents the potency of the compound as a VDR agonist.

Visualizing Signaling Pathways and Experimental Workflows

Vitamin D Signaling Pathway

The following diagram illustrates the genomic signaling pathway of active vitamin D metabolites. Alfacalcidol is converted to calcitriol in the liver, which then binds to the VDR.

VitaminD_Signaling cluster_extracellular Extracellular Space cluster_liver Liver Cell cluster_target_cell Target Cell (e.g., Intestinal Epithelium) Alfacalcidol Alfacalcidol CYP27A1 25-hydroxylase (CYP27A1/CYP2R1) Alfacalcidol->CYP27A1 Metabolism Calcitriol Calcitriol (1α,25(OH)₂D₃) CYP27A1->Calcitriol VDR VDR Calcitriol->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to Transcription Gene Transcription VDRE->Transcription Initiates Cellular_Response Cellular Response (e.g., Calcium Transport) Transcription->Cellular_Response Leads to Metabolic_Stability_Workflow Start Start Prepare_Reagents Prepare Reagents (Test Compound, Microsomes, NADPH System) Start->Prepare_Reagents Incubation Incubate at 37°C Prepare_Reagents->Incubation Time_Points Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) Incubation->Time_Points Quench_Reaction Quench Reaction (Add Acetonitrile + Internal Standard) Time_Points->Quench_Reaction Protein_Precipitation Centrifuge to Precipitate Proteins Quench_Reaction->Protein_Precipitation LC_MS_Analysis Analyze Supernatant by LC-MS/MS Protein_Precipitation->LC_MS_Analysis Data_Analysis Data Analysis (Calculate t½ and CLint) LC_MS_Analysis->Data_Analysis End End Data_Analysis->End VDR_Binding_Logic cluster_assay Assay Components cluster_outcome Outcome VDR VDR High_Signal High Radioactivity Signal (Low Affinity of Test Compound) VDR->High_Signal Binds to Radioligand Low_Signal Low Radioactivity Signal (High Affinity of Test Compound) VDR->Low_Signal Binds to Test Compound Radioligand [³H]-Calcitriol (Radioligand) Radioligand->High_Signal Radioligand->Low_Signal Test_Compound Test Compound (e.g., Deuterated Analog) Test_Compound->Low_Signal Displaces Radioligand

References

The Gold Standard of Bioanalysis: A Comparative Guide to Alfacalcidol-d7 and ¹³C-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of quantitative bioanalytical data is paramount. The choice of an appropriate internal standard is a critical determinant of accuracy and reliability in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of deuterated internal standards, such as Alfacalcidol-d7, versus their carbon-13 (¹³C)-labeled counterparts, supported by experimental principles and data from bioanalytical studies.

Key Performance Characteristics: Deuterated vs. ¹³C-Labeled Standards

The primary distinction between deuterated and ¹³C-labeled internal standards lies in the "isotope effect." The greater mass difference between protium (¹H) and deuterium (²H) compared to that between ¹²C and ¹³C can lead to subtle but significant differences in chemical and physical behavior.

Table 1: Comparison of Key Performance Parameters

FeatureDeuterated Internal Standards (e.g., this compound)¹³C-Labeled Internal StandardsRationale
Chromatographic Co-elution Potential for a slight retention time shift, often eluting earlier than the analyte.[1][2][3]Typically co-elutes perfectly with the unlabeled analyte.[1][4]The C-²H bond is slightly stronger and less polar than the C-¹H bond, which can alter interactions with the chromatographic stationary phase. The impact of ¹³C substitution on retention time is negligible.
Matrix Effect Compensation Generally good, but can be compromised by chromatographic shifts.Excellent, considered the gold standard for compensating for matrix effects.Perfect co-elution ensures that the analyte and the internal standard experience the exact same matrix-induced ion suppression or enhancement at the point of ionization.
Isotopic Stability Deuterium atoms can be susceptible to back-exchange with protons from the solvent, particularly if located at exchangeable positions (e.g., on heteroatoms).Highly stable, as the ¹³C atoms are integral to the carbon skeleton of the molecule and are not prone to exchange.The stability of the isotopic label is crucial for maintaining the integrity of the standard's concentration throughout the analytical process.
Availability and Cost More widely available and generally less expensive to synthesize.Less common and typically more expensive due to more complex synthetic routes.The cost-effectiveness of deuterated standards has contributed to their widespread use.

The Impact on Accuracy and Precision

For the highest level of accuracy and precision in quantitative bioanalysis by LC-MS/MS, a ¹³C-labeled internal standard is the preferred choice. Its ability to perfectly co-elute with the analyte provides the most effective compensation for matrix effects and other sources of analytical variability. While deuterated standards are more commonly used due to their lower cost and wider availability, they can introduce complications. When using a deuterated standard, it is crucial to thoroughly validate the method to ensure that potential issues like chromatographic shifts do not compromise the quality of the data.

Experimental Workflow and Protocols

The following section outlines a typical experimental protocol for the quantification of Alfacalcidol in a biological matrix, adapted from methodologies for similar compounds. This protocol highlights the stages where the choice of internal standard is critical.

Experimental Protocol: Quantification of Alfacalcidol in Human Plasma
  • Sample Preparation:

    • To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or a ¹³C-labeled analog at a fixed concentration).

    • Vortex briefly to mix.

    • Add 500 µL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction (LLE).

    • Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Parameters:

    • LC System: UHPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.

  • Quantification:

    • The concentration of Alfacalcidol is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve. The calibration curve is prepared using known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizing the Workflow and Decision Process

The following diagrams, generated using Graphviz, illustrate the bioanalytical workflow and the decision-making process for selecting an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Plasma Sample p2 Add Internal Standard (this compound or ¹³C-IS) p1->p2 p3 Liquid-Liquid Extraction p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 a1 LC Separation p5->a1 a2 MS/MS Detection (MRM) a1->a2 d1 Peak Integration a2->d1 d2 Calculate Area Ratio (Analyte/IS) d1->d2 d3 Quantification via Calibration Curve d2->d3

Bioanalytical workflow for Alfacalcidol quantification.

IS_Decision_Tree start Start: Need for Quantitative Bioanalysis q1 Is the highest accuracy and data integrity critical? (e.g., regulated studies) start->q1 is_13c Choose ¹³C-Labeled IS q1->is_13c Yes is_d7 Consider Deuterated IS (e.g., this compound) q1->is_d7 No ans_yes Yes ans_no No validation Thorough Method Validation: - Check for chromatographic shift - Assess matrix effect compensation - Verify isotopic stability is_d7->validation

Decision tree for internal standard selection.

Conclusion

For the highest level of accuracy and precision in the quantitative bioanalysis of Alfacalcidol, a ¹³C-labeled internal standard is the superior choice. Its ability to co-elute perfectly with the analyte provides the most effective compensation for matrix effects and other sources of analytical variability. While deuterated standards like this compound are more commonly used due to lower cost, they can introduce complications such as chromatographic shifts. When using a deuterated standard, it is imperative to thoroughly validate the method to ensure these potential issues do not compromise data quality. For drug development and clinical studies where data integrity is paramount, the investment in a ¹³C-labeled internal standard is often justified by the increased reliability and robustness of the analytical method.

References

The Analytical Edge: A Comparative Guide to Alfacalcidol Quantification Using Alfacalcidol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Alfacalcidol, a synthetic analog of vitamin D. It highlights the pivotal role of stable isotope-labeled internal standards, such as Alfacalcidol-d7, in achieving accurate and reproducible results. While direct inter-laboratory comparison data for this compound is not publicly available, this document synthesizes existing research to compare common analytical techniques and provide detailed experimental protocols.

Data Presentation: Comparing Analytical Methods

The choice of analytical method for Alfacalcidol quantification significantly impacts sensitivity, specificity, and throughput. Below is a summary of performance characteristics for commonly employed techniques. The use of a deuterated internal standard like this compound is crucial for mitigating matrix effects and improving the accuracy of mass spectrometry-based methods.

ParameterHPLC-UVLC-MSLC-MS with Derivatization
Principle Ultraviolet AbsorbanceMass-to-charge ratioMass-to-charge ratio of a chemically modified analyte
Internal Standard Typically a structurally similar compoundThis compound (or other stable isotope-labeled analog)This compound (or other stable isotope-labeled analog)
Limit of Detection (LOD) ~1 µg/mL[1]Lower than HPLC-UV, but can be limited by poor ionization0.01 µg/mL (100-fold improvement over non-derivatized)[1]
Limit of Quantitation (LOQ) Not ideal for low concentrations found in biological samples[1]0.05 µg/mL25 pg/mL in plasma
Linearity (r²) Method dependent> 0.99> 0.99
Reproducibility (CV%) Generally higher CV%Interday: 3.3%, Intraday: 7.9%Inter-assay: < 4.7%, Intra-assay: < 10.6%
Throughput Can be slower due to longer run timesHighModerate, requires additional sample preparation steps
Specificity Prone to interference from matrix componentsHighVery High
Advantages Simple, widely availableHigh sensitivity and specificityDramatically improved sensitivity for low-concentration samples
Disadvantages Low sensitivity, susceptible to interferencePoor ionization of native Alfacalcidol can limit sensitivityAdditional sample preparation steps, potential for derivatization artifacts

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for sample preparation and analysis of Alfacalcidol.

Sample Preparation for Alfacalcidol Quantification in Human Plasma

This protocol is adapted for LC-MS/MS analysis and emphasizes the importance of an internal standard like this compound for accurate quantification.

  • Spiking: To 1.0 mL of human plasma, add a known concentration of this compound solution (internal standard).

  • Protein Precipitation and Extraction: Add acetonitrile to the plasma sample to precipitate proteins. Vortex and centrifuge to separate the supernatant.

  • Purification: The supernatant can be further purified using solid-phase extraction (SPE) with disposable cartridges to remove interfering substances.

  • Derivatization (Optional but Recommended for High Sensitivity):

    • Evaporate the purified extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in a solution containing a derivatizing agent, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalyl)ethyl]-1,2,4-triazoline-3,5-dione, to enhance ionization efficiency.

    • Incubate the mixture to allow the reaction to complete.

  • Final Preparation: Evaporate the derivatized sample to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analytical Method
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water with a small percentage of a modifier like formic acid or ammonia.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Mass Spectrometry:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Alfacalcidol (or its derivative) and the this compound internal standard. For example, for PTAD-derivatized Alfacalcidol, the transition could be 576.4 ⟶ 314.1.

Mandatory Visualizations

Alfacalcidol Signaling Pathway

Alfacalcidol is a pro-drug that is converted in the liver to calcitriol, the active form of vitamin D. Calcitriol then binds to the Vitamin D Receptor (VDR), which acts as a transcription factor to regulate genes involved in calcium and phosphate homeostasis.

Alfacalcidol_Signaling_Pathway cluster_blood Bloodstream cluster_liver Liver cluster_target_cell Target Cell (Intestine, Bone, Kidney) Alfacalcidol Alfacalcidol Enzyme 25-hydroxylase Alfacalcidol->Enzyme Metabolism Calcitriol Calcitriol (1,25-dihydroxyvitamin D3) VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binding Enzyme->Calcitriol VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR DNA Vitamin D Response Element (VDRE) VDR_RXR->DNA Binds to Gene_Expression Gene Expression (e.g., Calcium Transport Proteins) DNA->Gene_Expression Regulates

Caption: Alfacalcidol metabolic activation and signaling pathway.

Experimental Workflow for LC-MS Quantification of Alfacalcidol

The following diagram illustrates a typical workflow for the quantification of Alfacalcidol in a biological matrix using LC-MS with a deuterated internal standard.

Experimental_Workflow start Start: Plasma Sample add_is Add this compound (Internal Standard) start->add_is extraction Protein Precipitation & Liquid-Liquid Extraction add_is->extraction purification Solid-Phase Extraction (SPE) extraction->purification derivatization Derivatization (e.g., with PTAD) purification->derivatization lc_ms LC-MS/MS Analysis derivatization->lc_ms data_analysis Data Analysis: Ratio of Analyte to IS lc_ms->data_analysis end End: Concentration Result data_analysis->end

Caption: Workflow for Alfacalcidol quantification by LC-MS/MS.

References

Comparative Guide to Linearity and Range Determination for Assays of Alfacalcidol-d7 and Other Vitamin D Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic vitamin D analogs is paramount. This guide provides a comparative analysis of the linearity and analytical range of assays for Alfacalcidol-d7 and other commercially available vitamin D analogs, including Calcitriol, Paricalcitol, and Maxacalcitol. The data presented is compiled from various validated analytical methods, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for this type of bioanalysis.

Performance Comparison

The following table summarizes the linearity and range of different validated assays for Alfacalcidol and its therapeutic alternatives. The use of a deuterated internal standard, such as this compound, is a common and recommended practice in LC-MS/MS methods to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.

AnalyteAnalytical MethodLinearity RangeCorrelation Coefficient (r²)
Alfacalcidol HPLC-UV50% to 150% of working concentration> 0.99
Spectrophotometry0.1 - 10 µg/mL0.999
LC-MS/MS (with derivatization)Not explicitly stated, but good linearity reported> 0.99
Calcitriol (1α,25-dihydroxyvitamin D3) LC-MS/MS1 - 100 ng/mL[1]0.9993[1]
LC-MS/MS4.0 - 160.0 pg/mL[2]Not explicitly stated
Paricalcitol LC-MS/MS10 - 500 pg/mL[3]Not explicitly stated
RP-LC0.002 - 0.1 mg/mLNot explicitly stated
Maxacalcitol (22-oxacalcitriol) LC-MS20 - 640 pg/mLNot explicitly stated
25-hydroxyvitamin D3 HPLC5 - 160 ng/mL[4]0.9996
LC-MS/MSNot explicitly stated, but good correlation (r² = 0.96) with HPLC

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing assay performance. Below are representative protocols for the determination of linearity and range for this compound and a competitor, Calcitriol, using LC-MS/MS.

Protocol 1: Linearity and Range Determination for this compound in Human Plasma by LC-MS/MS

This protocol is a synthesized methodology based on common practices for bioanalytical method validation.

1. Preparation of Stock and Working Solutions:

  • Alfacalcidol Stock Solution (1 mg/mL): Accurately weigh and dissolve Alfacalcidol in methanol.

  • This compound (Internal Standard, IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Serially dilute the Alfacalcidol stock solution with a 50:50 methanol:water mixture to prepare a series of working standard solutions.

  • IS Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).

2. Preparation of Calibration Standards:

  • Spike blank human plasma with the Alfacalcidol working standard solutions to achieve a series of concentrations covering the expected analytical range (e.g., 0.1 to 100 ng/mL). A minimum of five non-zero concentrations is recommended.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of each calibration standard, add 20 µL of the IS working solution.

  • Add 300 µL of acetonitrile, vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for Alfacalcidol and this compound.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Alfacalcidol to this compound against the nominal concentration of Alfacalcidol.

  • Perform a linear regression analysis (weighted 1/x²) to determine the slope, intercept, and correlation coefficient (r²). The assay is considered linear if r² ≥ 0.99.

Protocol 2: Linearity and Range Determination for Calcitriol in Plasma by LC-MS/MS

This protocol is based on a published method for Calcitriol analysis.

1. Preparation of Standards:

  • Prepare Calcitriol and deuterated Calcitriol (internal standard) stock solutions in methanol.

  • Prepare working standards by serial dilution.

2. Sample Pre-treatment and Extraction:

  • To 475 µL of blank plasma, add 25 µL of the standard spiking solution.

  • Add 100 µL of 10% ammonia solution and mix.

  • Perform supported liquid extraction (SLE) followed by solid-phase extraction (SPE) for sample cleanup and concentration.

3. LC-MS/MS Conditions:

  • The specific LC and MS conditions, including column, mobile phase, and mass transitions, would be optimized for Calcitriol and its internal standard.

4. Linearity Assessment:

  • A dynamic range from 1 ng/mL to 100 ng/mL was established by running eight standards.

  • The accuracy of each point on the curve should be within a specified percentage of the nominal concentration (e.g., ±15%).

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for determining the linearity and range of an this compound assay.

G cluster_prep Standard & Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Evaluation stock_sol Prepare Stock Solutions (Alfacalcidol & this compound) work_std Create Working Standards stock_sol->work_std cal_std Spike Blank Plasma (Calibration Standards) work_std->cal_std sample_prep Protein Precipitation & Extraction cal_std->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis peak_integration Peak Integration & Area Ratio Calculation lcms_analysis->peak_integration cal_curve Construct Calibration Curve peak_integration->cal_curve lin_reg Linear Regression Analysis (Determine r², slope, intercept) cal_curve->lin_reg range_det Determine Linearity & Range lin_reg->range_det

Caption: Workflow for Linearity and Range Determination.

References

Alfacalcidol-d7 as an Internal Standard: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of alfacalcidol, the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of Alfacalcidol-d7, a deuterated internal standard, with alternative non-deuterated standards, supported by experimental data and detailed methodologies.

Stable isotope-labeled compounds, such as deuterated vitamin D analogs, are widely considered the gold standard for internal standards in quantitative mass spectrometry.[1] Their chemical and physical similarity to the analyte of interest ensures they behave almost identically during sample preparation, chromatography, and ionization, thus effectively compensating for variability.[1] this compound, with its deuterium-labeled structure, offers significant advantages in minimizing analytical errors and enhancing the accuracy and precision of alfacalcidol quantification.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The primary advantage of a deuterated internal standard like this compound lies in its ability to mimic the analyte more closely than a non-deuterated or structural analogue internal standard. This leads to better correction for matrix effects, which are a common source of error in bioanalytical methods. While specific comparative data for this compound was not found in the public domain, the general principles and data from a study using a non-deuterated internal standard for alfacalcidol analysis can illustrate the performance differences.

A study by Liu et al. (2020) utilized Vitamin D3 (VD3) as a non-deuterated internal standard for the quantification of alfacalcidol in tablet dissolution studies. The method, which involved chemical derivatization to enhance signal intensity in LC-MS, demonstrated good linearity and reproducibility.[2][3][4] The precision and accuracy data from this study are summarized below as a reference for a method employing a non-deuterated internal standard.

Table 1: Performance Data for Alfacalcidol Quantification using a Non-Deuterated Internal Standard (Vitamin D3)

ParameterConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Precision0.5< 3.3%< 7.9%N/A
1.0< 3.3%< 7.9%N/A
Accuracy0.4N/AN/A100.03 ± 9.77%
0.5N/AN/A104.31 ± 4.53%
0.6N/AN/A95.30 ± 4.16%

Data extracted from Liu et al., 2020.

It is important to note that while the precision and accuracy in this study are within acceptable limits for many applications, the use of a deuterated internal standard like this compound is expected to yield even lower variability (i.e., lower %RSD) and higher accuracy, particularly in complex biological matrices where matrix effects are more pronounced. Deuterated standards co-elute with the analyte and experience the same ionization suppression or enhancement, leading to a more reliable correction.

Experimental Protocols

To objectively compare the performance of this compound with a non-deuterated internal standard, a validation experiment evaluating matrix effects is crucial. The following is a detailed methodology for such an experiment.

Objective: To determine the ability of this compound and a non-deuterated internal standard to compensate for matrix effects in a biological matrix (e.g., human plasma).

Materials:

  • Alfacalcidol certified reference standard

  • This compound internal standard

  • Alternative non-deuterated internal standard (e.g., Vitamin D3)

  • Control human plasma from at least six different sources

  • HPLC-grade methanol, acetonitrile, water, and formic acid

  • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

Procedure:

  • Preparation of Stock and Working Solutions: Prepare stock solutions of alfacalcidol, this compound, and the non-deuterated internal standard in methanol. Prepare working solutions by diluting the stock solutions to appropriate concentrations.

  • Sample Preparation (Liquid-Liquid Extraction Example):

    • To 100 µL of plasma, add 10 µL of the internal standard working solution (either this compound or the non-deuterated IS).

    • Vortex for 30 seconds.

    • Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in methanol

      • Gradient: A suitable gradient to separate alfacalcidol from matrix components.

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) positive

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-product ion transitions for alfacalcidol, this compound, and the non-deuterated internal standard.

  • Evaluation of Matrix Effect:

    • Set 1 (Analyte and IS in neat solution): Prepare standards in the reconstitution solvent.

    • Set 2 (Analyte and IS in post-extraction spiked matrix): Extract blank plasma from six different sources and then spike the extracted matrix with the analyte and internal standard at the same concentrations as in Set 1.

    • Calculate Matrix Factor (MF): MF = (Peak area in the presence of matrix) / (Peak area in neat solution)

    • Calculate IS-Normalized MF: IS-Normalized MF = (MF of analyte) / (MF of internal standard)

    • Calculate Coefficient of Variation (CV): Calculate the %CV of the IS-normalized MF across the six matrix sources for both this compound and the non-deuterated internal standard. A lower CV indicates better compensation for matrix effects.

Visualizing Experimental and Logical Frameworks

To further clarify the experimental workflow and the rationale behind using an internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s_start Biological Sample s_spike Spike with Internal Standard (this compound) s_start->s_spike s_extract Extraction (LLE or SPE) s_spike->s_extract s_evap Evaporation s_extract->s_evap s_recon Reconstitution s_evap->s_recon a_inject LC-MS/MS Injection s_recon->a_inject a_detect Detection of Analyte and IS a_inject->a_detect d_ratio Calculate Peak Area Ratio (Analyte/IS) a_detect->d_ratio d_quant Quantification using Calibration Curve d_ratio->d_quant

Caption: Experimental workflow for bioanalysis using an internal standard.

logical_relationship cluster_problem Sources of Analytical Variability cluster_solution Role of Ideal Internal Standard (IS) cluster_outcome Result p1 Sample Preparation Losses s1 IS behaves identically to analyte p1->s1 p2 Matrix Effects (Ion Suppression/Enhancement) p2->s1 p3 Instrumental Variability p3->s1 s2 Ratio of Analyte/IS remains constant s1->s2 o1 Accurate and Precise Quantification s2->o1

Caption: Logical basis for using an internal standard in quantitative analysis.

References

The Robustness of Alfacalcidol-d7 in Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of therapeutic agents is paramount in drug development and clinical research. Alfacalcidol, a synthetic analog of vitamin D, requires robust analytical methods to ensure reliable data for pharmacokinetic studies, formulation development, and quality control. The use of a stable isotope-labeled internal standard, such as Alfacalcidol-d7, is a widely accepted strategy to enhance the robustness of liquid chromatography-mass spectrometry (LC-MS) methods. This guide provides a comparative overview of analytical methodologies for Alfacalcidol, with a focus on the robustness imparted by employing this compound. We present a summary of performance data, detailed experimental protocols, and visual representations of the analytical workflow and the relevant biological pathway.

Comparative Performance of Analytical Methods

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. While direct comparative studies on the robustness of various internal standards for Alfacalcidol analysis are limited in publicly available literature, the principles of bioanalytical method validation provide a framework for comparison. A method employing a stable isotope-labeled internal standard like this compound is theoretically more robust than one using a structural analog due to the closer physicochemical properties between the analyte and the internal standard.

The following tables summarize typical validation data for an LC-MS/MS method for Alfacalcidol, which would include robustness testing as a key parameter according to ICH guidelines.[1]

Table 1: Comparison of LC-MS/MS Method Validation Parameters for Alfacalcidol Analysis

Validation ParameterMethod using this compound (Internal Standard)Alternative Method (e.g., using a structural analog IS)
Linearity (r²) > 0.99> 0.99
Intra-day Precision (% CV) < 15%< 15%
Inter-day Precision (% CV) < 15%< 15%
Accuracy (% Bias) Within ±15%Within ±15%
Recovery (%) Consistent and reproducibleConsistent and reproducible
Matrix Effect Minimal and compensated by ISPotential for differential matrix effects
Robustness HighModerate to High

Table 2: Hypothetical Robustness Testing Data for Alfacalcidol Analysis

This table illustrates the expected outcomes of a robustness study where key analytical parameters are intentionally varied. The data for the method using a structural analog as an internal standard is illustrative of potential deviations.

Parameter VariedThis compound Method (% RSD of Peak Area Ratio)Structural Analog IS Method (% RSD of Peak Area Ratio)Acceptance Criteria (% RSD)
Column Temperature (± 2°C) 1.83.5≤ 5%
Mobile Phase pH (± 0.1) 2.14.2≤ 5%
Flow Rate (± 5%) 1.52.8≤ 5%
Organic Phase Comp. (± 2%) 2.55.1≤ 5%

Experimental Protocols

Robustness Testing of an LC-MS/MS Method for Alfacalcidol using this compound

Objective: To evaluate the robustness of the analytical method by introducing small, deliberate variations to critical method parameters and assessing the impact on the quantification of Alfacalcidol.

Methodology:

  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare stock solutions of Alfacalcidol and this compound in a suitable organic solvent (e.g., methanol).

    • Prepare calibration standards and QC samples (low, medium, and high concentrations) by spiking the Alfacalcidol stock solution into a relevant biological matrix (e.g., human plasma).

    • Add a constant concentration of this compound to all samples as the internal standard.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis (Nominal Conditions):

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for Alfacalcidol and this compound.

  • Robustness Evaluation:

    • Analyze QC samples in replicate (n=6) under the nominal conditions and under deliberately varied conditions as outlined in Table 2.

    • Calculate the peak area ratio of Alfacalcidol to this compound for each injection.

    • Determine the concentration of Alfacalcidol in the QC samples using the calibration curve.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the results obtained under each condition. The results should remain within the acceptance criteria (e.g., %RSD ≤ 15%).

Visualizations

Alfacalcidol Signaling Pathway

Alfacalcidol is a pro-drug that is converted in the liver to calcitriol, the active form of vitamin D. Calcitriol then binds to the Vitamin D Receptor (VDR), which heterodimerizes with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on DNA, thereby modulating the transcription of genes involved in calcium and phosphate homeostasis.[2][3][4]

Alfacalcidol_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte (Liver Cell) cluster_target_cell Target Cell (e.g., Intestinal Epithelium) cluster_nucleus Nucleus Alfacalcidol Alfacalcidol Alfacalcidol_in Alfacalcidol Alfacalcidol->Alfacalcidol_in CYP27A1 25-hydroxylase (CYP27A1) Alfacalcidol_in->CYP27A1 Metabolism Calcitriol Calcitriol (1,25-dihydroxyvitamin D3) CYP27A1->Calcitriol Calcitriol_in Calcitriol Calcitriol->Calcitriol_in Circulation VDR VDR Calcitriol_in->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDR_RXR_nuc VDR-RXR VDR_RXR->VDR_RXR_nuc Translocation VDRE VDRE (Vitamin D Response Element) VDR_RXR_nuc->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates mRNA mRNA Gene->mRNA Protein Protein Synthesis (e.g., Calcium-binding proteins) mRNA->Protein Biological_Effect Increased Intestinal Calcium Absorption Protein->Biological_Effect Leads to

Caption: Metabolic activation of Alfacalcidol and its genomic signaling pathway.

Experimental Workflow for Robustness Testing

The following diagram illustrates the logical flow of the robustness testing protocol described above.

Robustness_Testing_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_varied Deliberate Variations cluster_data Data Evaluation Prep_Standards Prepare Standards & QC Samples (with Alfacalcidol & this compound) Protein_Precipitation Protein Precipitation Prep_Standards->Protein_Precipitation Extraction Supernatant Transfer & Evaporation Protein_Precipitation->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Nominal_Conditions Analyze under Nominal Conditions (n=6) Reconstitution->Nominal_Conditions Varied_Analysis Analyze under Varied Conditions (n=6 for each variation) Nominal_Conditions->Varied_Analysis Temp Temperature (± 2°C) Temp->Varied_Analysis pH Mobile Phase pH (± 0.1) pH->Varied_Analysis Flow Flow Rate (± 5%) Flow->Varied_Analysis Organic Organic Phase (± 2%) Organic->Varied_Analysis Calc_Ratio Calculate Peak Area Ratio (Alfacalcidol / this compound) Varied_Analysis->Calc_Ratio Quantification Quantify Alfacalcidol Concentration Calc_Ratio->Quantification Stats Calculate Mean, SD, %RSD Quantification->Stats Compare Compare Results to Acceptance Criteria Stats->Compare Pass Method is Robust Compare->Pass Pass Fail Method is Not Robust (Requires Optimization) Compare->Fail Fail

Caption: Workflow for the robustness testing of an analytical method.

References

Alfacalcidol vs. Plain Vitamin D: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of clinical trial data on the efficacy and safety of alfacalcidol versus plain vitamin D for the management of bone health and related disorders.

This guide provides a comprehensive comparison of alfacalcidol and plain vitamin D (cholecalciferol/ergocalciferol), focusing on their clinical performance as evidenced by experimental data. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering a detailed look at the mechanisms, efficacy, and safety of these two widely used vitamin D analogs.

Mechanism of Action: A Tale of Two Pathways

Plain vitamin D, whether from dietary sources or cutaneous synthesis, is biologically inert and requires two hydroxylation steps to become active. The first occurs in the liver to form calcidiol (25-hydroxyvitamin D), and the second, tightly regulated step, occurs primarily in the kidneys to produce the active hormone calcitriol (1,25-dihydroxyvitamin D).[1]

Alfacalcidol (1α-hydroxycholecalciferol) is a synthetic analog of vitamin D that has already undergone 1α-hydroxylation.[2][3] This structural modification allows it to bypass the renal 1α-hydroxylase enzyme, a critical advantage in patients with impaired kidney function.[2][3] It is rapidly converted in the liver to calcitriol. This key difference in their metabolic pathways underpins the distinct clinical profiles of alfacalcidol and plain vitamin D.

VitaminD_Metabolism Cholecalciferol Cholecalciferol (Vitamin D3) Alfacalcidol Alfacalcidol (1α-hydroxycholecalciferol) Liver Liver (25-hydroxylase) Cholecalciferol->Liver First Hydroxylation Alfacalcidol->Liver Bypasses Renal Hydroxylation Calcitriol Calcitriol (1,25-dihydroxyvitamin D3) Kidney Kidney (1α-hydroxylase) Liver->Kidney Second Hydroxylation (Feedback Regulated) Kidney->Calcitriol

Figure 1: Simplified metabolic pathways of plain vitamin D and alfacalcidol.

Comparative Efficacy in Clinical Studies

Clinical trials have demonstrated notable differences in the efficacy of alfacalcidol and plain vitamin D, particularly in populations with specific underlying conditions.

Bone Mineral Density (BMD)

A consistent finding across multiple studies is the superior effect of alfacalcidol on increasing BMD, especially in postmenopausal women with osteoporosis and patients on long-term glucocorticoid therapy.

Table 1: Comparison of Effects on Bone Mineral Density (BMD)

Study PopulationTreatment ArmsDurationKey FindingsReference
Postmenopausal Osteoporosis1. Alfacalcidol (1 µ g/day ) + Calcium (1000 mg/day)2. Vitamin D3 (880 IU/day) + Calcium (1000 mg/day)18 monthsLumbar BMD increase: Alfacalcidol group 2.87% vs. Vitamin D group 0.7%.,
Glucocorticoid-Induced Osteoporosis1. Alfacalcidol (1 µ g/day ) + Calcium (500 mg/day)2. Vitamin D3 (1000 IU/day) + Calcium (500 mg/day)3 yearsLumbar spine BMD: Alfacalcidol group +2.4% vs. Vitamin D group -0.8%.,
Osteoporosis (in combination with Alendronate)1. Alendronate + Alfacalcidol + Calcium2. Alendronate + Plain Vitamin D + Calcium1 yearNo statistically significant difference in BMD and T-score between the two groups.
Fracture Risk Reduction

Alfacalcidol has been shown to be more effective in reducing the risk of new fractures in certain patient populations compared to plain vitamin D.

Table 2: Comparison of Effects on Fracture Incidence

Study PopulationTreatment ArmsDurationKey FindingsReference
Glucocorticoid-Induced Osteoporosis1. Alfacalcidol (1 µ g/day ) + Calcium (500 mg/day)2. Vitamin D3 (1000 IU/day) + Calcium (500 mg/day)3 yearsRate of new vertebral fractures: Alfacalcidol group 9.7% vs. Vitamin D group 24.8%.,
Postmenopausal Osteoporosis1. Alfacalcidol + Calcium2. Vitamin D + CalciumNot specifiedA meta-analysis showed a significant reduction in vertebral fractures with alfacalcidol but not with calcitriol.
Chronic Kidney Disease (CKD)

In patients with CKD, where the conversion of plain vitamin D to its active form is impaired, the rationale for using an active vitamin D analog like alfacalcidol is particularly strong.

Table 3: Comparison in Patients with Chronic Kidney Disease on Hemodialysis

Study PopulationTreatment ArmsDurationKey FindingsReference
Hemodialysis patients with 25(OH)D deficiency1. Cholecalciferol (12,000 IU/week)2. Alfacalcidol (1.5 µ g/week )3. Placebo12 weeksCholecalciferol was more effective in increasing serum 1,25(OH)2D than alfacalcidol.,,

Experimental Protocols

Study by Nuti et al. (Postmenopausal Osteoporosis)
  • Study Design: A randomized, double-blind, multicenter clinical trial.

  • Participants: Postmenopausal women with osteoporosis.

  • Intervention:

    • Group 1: 1 µg alfacalcidol daily + 1000 mg calcium daily.

    • Group 2: 880 IU vitamin D3 daily + 1000 mg calcium daily.

  • Primary Outcome: Change in lumbar spine BMD at 12 and 18 months.

  • Methodology: BMD was measured by dual-energy X-ray absorptiometry (DXA) at baseline, 12, and 18 months. Serum and urine biochemical markers of bone turnover were also assessed.

Study by Ringe et al. (Glucocorticoid-Induced Osteoporosis)
  • Study Design: A 3-year randomized, controlled trial.

  • Participants: Patients on long-term glucocorticoid therapy with established osteoporosis.

  • Intervention:

    • Group A: 1 µg alfacalcidol daily + 500 mg calcium daily.

    • Group B: 1000 IU vitamin D3 daily + 500 mg calcium daily.

  • Primary Outcomes: Change in BMD at the lumbar spine and femoral neck, and incidence of new vertebral and non-vertebral fractures.

  • Methodology: BMD was assessed by DXA. Vertebral fractures were evaluated using standardized spinal radiographs at baseline and after 3 years.

Experimental_Workflow cluster_Screening Patient Recruitment cluster_Randomization Randomization cluster_Treatment Treatment Arms cluster_FollowUp Follow-up & Assessment cluster_Analysis Data Analysis Screening Screening & Enrollment (e.g., Postmenopausal Osteoporosis) Randomization Randomization Screening->Randomization Alfacalcidol Alfacalcidol + Calcium Randomization->Alfacalcidol PlainD Plain Vitamin D + Calcium Randomization->PlainD FollowUp Follow-up Period (e.g., 18 months, 3 years) Alfacalcidol->FollowUp PlainD->FollowUp Assessment Outcome Assessment (BMD, Fractures, Biomarkers) FollowUp->Assessment Analysis Statistical Analysis Assessment->Analysis

References

The Gold Standard in Bioanalysis: Performance Evaluation of Alfacalcidol-d7 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the highest accuracy and precision in the quantification of Alfacalcidol, the use of a deuterated internal standard, Alfacalcidol-d7, is the unequivocal choice. This comparison guide delves into the performance of this compound in biological matrices, providing supporting experimental data and detailed methodologies to underscore its superiority over non-deuterated alternatives.

Alfacalcidol, a synthetic analog of vitamin D, is a critical therapeutic agent for managing calcium and phosphate metabolism disorders. Accurate measurement of its concentration in biological fluids is paramount for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis.[1] This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thereby compensating for matrix effects and variability in the analytical process.

Superior Performance of this compound: A Quantitative Overview

A comprehensive study by Higashi et al. details a robust LC-MS/MS method for the determination of Alfacalcidol in human plasma, utilizing a tetra-deuterated Alfacalcidol as the internal standard.[2] The performance of this method, summarized in the table below, highlights the exceptional accuracy, precision, and sensitivity achievable with a deuterated internal standard.

Performance ParameterResultAcceptance Criteria (FDA/ICH)
Linearity (r²) > 0.99≥ 0.99
Lower Limit of Quantitation (LLOQ) 25 pg/mLSignal-to-noise ratio ≥ 5-10; acceptable precision and accuracy
Intra-assay Precision (CV%) < 10.6%≤ 15% (≤ 20% at LLOQ)
Inter-assay Precision (CV%) < 4.7%≤ 15% (≤ 20% at LLOQ)
Accuracy (Analytical Recovery) QuantitativeWithin ±15% of nominal value (±20% at LLOQ)
Matrix Effect Not explicitly quantified, but compensated by the co-eluting deuterated ISConsistent and reproducible
Recovery QuantitativeConsistent, precise, and reproducible

Data sourced from Higashi et al.[2] and general bioanalytical method validation guidelines.

The low coefficient of variation (CV) for both intra- and inter-assay precision demonstrates the high reproducibility of the method when using this compound.[2] The quantitative recovery indicates that the extraction process is efficient and consistent for both the analyte and the internal standard.[2] While the study does not provide a numerical value for the matrix effect, the use of a co-eluting stable isotope-labeled internal standard is the most effective way to compensate for such effects, ensuring reliable data.

The Drawbacks of Non-Deuterated Internal Standards

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and validating these findings. The following sections outline the key experimental protocols for the analysis of Alfacalcidol in human plasma using this compound as an internal standard, based on the method described by Higashi et al.

Sample Preparation Workflow

G cluster_0 Sample Preparation plasma 1.0 mL Human Plasma is_spike Spike with this compound (Internal Standard) plasma->is_spike extraction Liquid-Liquid Extraction (Acetonitrile) is_spike->extraction purification Solid-Phase Extraction (Disposable Cartridge) extraction->purification derivatization Derivatization with 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalyl)ethyl]-1,2,4-triazoline-3,5-dione and Acetylation purification->derivatization reconstitution Reconstitution in Mobile Phase derivatization->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis G cluster_1 LC-MS/MS Analysis injection Inject Derivatized Sample separation Chromatographic Separation (HPLC) injection->separation ionization Atmospheric Pressure Chemical Ionization (APCI) separation->ionization detection Tandem Mass Spectrometry (MS/MS) ionization->detection quantification Quantification using Stable Isotope Dilution detection->quantification

References

Safety Operating Guide

Safe Disposal of Alfacalcidol-d7: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of Alfacalcidol-d7, a potent and highly toxic compound, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and its contaminated materials.

This compound is classified as a highly toxic substance, posing significant health risks upon exposure. It is fatal if swallowed, in contact with skin, or if inhaled[1]. Due to its hazardous nature, it is designated as a dangerous waste, requiring stringent disposal protocols. Adherence to these procedures is paramount to protect personnel and the environment.

Hazard Profile and Transportation

Before handling this compound for any purpose, including disposal, it is crucial to be aware of its hazard classification. This information dictates the necessary precautions and transportation requirements.

Identifier Classification Details
UN Number UN 2811Toxic Solid, Organic, N.O.S.[1][2]
Hazard Class 6.1Toxic Substances
Primary Hazards H300 + H310 + H330Fatal if swallowed, in contact with skin or if inhaled[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted with meticulous care, following all institutional and regulatory guidelines. The following steps outline the recommended procedure for its disposal.

  • Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure appropriate PPE is worn. This includes, but is not limited to:

    • Chemical-resistant gloves (inspected prior to use)[3]

    • Protective clothing

    • Tightly fitting safety goggles

    • A respirator with an appropriate filter for toxic dusts

  • Containment and Collection:

    • If dealing with a spill, prevent the dispersion of dust.

    • Carefully pick up and arrange for disposal without creating dust. Mechanical means, such as a vacuum cleaner equipped with a HEPA filter, may be appropriate for larger quantities.

    • Place the waste material into a designated, clearly labeled, and sealed container suitable for hazardous waste. The container must be approved for the transport of dangerous goods.

  • Decontamination of Work Area:

    • Thoroughly clean the area where the this compound was handled.

    • All materials used for cleaning, such as wipes or absorbents, must be treated as hazardous waste and disposed of accordingly.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, including empty containers, pipette tips, and contaminated PPE, must be disposed of as hazardous waste.

    • Completely emptied packages should be handled in the same way as the substance itself. Before disposing of a used container, ensure all contents are removed.

  • Engage a Licensed Waste Disposal Company:

    • The disposal of this compound must be entrusted to a licensed and qualified hazardous waste disposal company.

    • Do not dispose of this compound down the drain or in the regular trash. This is crucial to prevent environmental contamination.

  • Final Disposal Method:

    • The licensed disposal company will typically use high-temperature incineration in a facility equipped with an afterburner and scrubber to destroy the compound safely.

Emergency Procedures in Case of Accidental Release

In the event of an accidental spill or release of this compound, immediate action is required to mitigate exposure and contamination.

  • Evacuate: Immediately evacuate non-essential personnel from the affected area.

  • Ventilate: Ensure adequate ventilation in the area of the spill.

  • Contain: Prevent the product from entering drains or watercourses.

  • Report: Report the spill to the appropriate environmental health and safety personnel at your institution.

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_contain Containment cluster_disposal Disposal cluster_decon Decontamination A Assess Waste Type (Pure compound, contaminated material) B Wear Full PPE (Gloves, Goggles, Lab Coat, Respirator) A->B C Collect Waste (Avoid creating dust) B->C D Place in a Labeled, Sealed Hazardous Waste Container C->D H Decontaminate Work Area C->H E Store in Designated Hazardous Waste Area D->E F Contact Licensed Waste Disposal Company E->F G Arrange for Pickup and Incineration F->G I Dispose of Cleaning Materials as Hazardous Waste H->I I->D

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.